molecular formula C8H7BrN2 B2706173 4-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427364-72-4

4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2706173
CAS No.: 1427364-72-4
M. Wt: 211.062
InChI Key: WISAPLGFPNNAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS 1427364-72-4) is a high-purity brominated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular formula is C 8 H 7 BrN 2 and it has a molecular weight of 211.06 g/mol . The core pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signalling pathways and are critical targets in oncology research. The bromine atom at the 4-position of this molecule provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly explore structure-activity relationships (SAR) and create diverse compound libraries . This makes it an invaluable building block for constructing novel molecules aimed at inhibiting various kinases, such as CK2, EGFR, B-Raf, and MEK, which are frequently implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISAPLGFPNNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=NN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine and indole cores found in endogenous ligands while offering superior metabolic stability and tunable electronic properties. Unlike its diaza-analogue (pyrazolo[1,5-a]pyrimidine), the pyridine variant offers a distinct lipophilic profile and a specific vector for hydrogen bonding that has proven critical in the design of phosphodiesterase (PDE) inhibitors and kinase antagonists.

This guide provides a comprehensive technical analysis of the scaffold, detailing the primary synthetic routes, structure-activity relationships (SAR), and the mechanistic basis of its most successful commercial application, Ibudilast .

Chemical Architecture & Electronic Properties

The pyrazolo[1,5-a]pyridine bicyclic system consists of a five-membered pyrazole ring fused to a six-membered pyridine ring across a bridgehead nitrogen.

Structural Characteristics[1]
  • Bridgehead Nitrogen (N-1): The nitrogen atom at the ring junction is

    
     hybridized but chemically distinct. It contributes its lone pair to the aromatic sextet of the five-membered ring, making the pyrazole moiety 
    
    
    
    -excessive (electron-rich).
  • Dipole Moment: The system possesses a significant dipole moment directed towards the pyridine ring, influencing binding orientation in enzyme pockets.

  • Reactivity Profile:

    • C-3 Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (halogenation, acylation, formylation). This is the primary site for "warhead" attachment.

    • C-7 Position: Sterically sensitive; substitution here can force the scaffold into specific atropisomeric conformations, useful for kinase selectivity.

Bioisosterism

The scaffold is a classic bioisostere for:

  • Indole: Similar size and planarity but with an additional H-bond acceptor (N-4).

  • Purine: Mimics the N-7/N-9 region of adenine, allowing it to function as an ATP-competitive inhibitor in kinase drug discovery.

Synthetic Methodologies

The construction of the pyrazolo[1,5-a]pyridine core requires robust protocols that allow for late-stage functionalization. The most authoritative method involves the [3+2] cycloaddition of N-iminopyridinium ylides .

Primary Workflow: [3+2] Cycloaddition

This route is preferred for its convergence and ability to introduce substituents at C-2 and C-3 simultaneously.

Mechanism Visualization

The following diagram illustrates the transformation from a substituted pyridine to the bicyclic core via a 1,3-dipolar cycloaddition.

G SubstPyridine Substituted Pyridine NAmination N-Amination (MSH or DNPH) SubstPyridine->NAmination PyridiniumSalt N-Aminopyridinium Salt NAmination->PyridiniumSalt BaseTreatment Base Treatment (K2CO3/DBU) PyridiniumSalt->BaseTreatment Ylide N-Iminopyridinium Ylide (1,3-Dipole) BaseTreatment->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkyne Alkyne Dipolarophile (e.g., Ethyl Propiolate) Alkyne->Cycloaddition Scaffold Pyrazolo[1,5-a]pyridine Core Cycloaddition->Scaffold -H2 / Oxidative Aromatization

Caption: Synthetic pathway for pyrazolo[1,5-a]pyridine via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Target: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate. Rationale: This protocol demonstrates the formation of the core with functional handles at C-2 (methyl) and C-3 (ester).

Reagents:

  • 2-Picoline (Start Material)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (Aminating Agent)[1]

  • Ethyl 2-butynoate (Dipolarophile)

  • Potassium Carbonate (

    
    )
    
  • DMF (Solvent)

Step-by-Step Procedure:

  • Preparation of N-Aminopyridinium Salt:

    • Dissolve 2-picoline (10.0 mmol) in

      
       (20 mL) at 0°C.
      
    • Dropwise add a solution of MSH (10.5 mmol) in

      
      . Note: MSH is prepared freshly to ensure high titer.
      
    • Stir at room temperature for 2 hours. The salt will precipitate.

    • Filter the solid, wash with cold ether, and dry under vacuum. Yield Check: Expect >85% white solid.

  • Cycloaddition:

    • Suspend the N-amino-2-methylpyridinium mesitylenesulfonate salt (5.0 mmol) in DMF (15 mL).

    • Add

      
       (10.0 mmol) followed by ethyl 2-butynoate (6.0 mmol).
      
    • Critical Step: Stir vigorously at room temperature for 12 hours. The solution will turn from colorless to yellow/brown, indicating ylide formation and subsequent reaction.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The polar salt spot will disappear, replaced by a fluorescent, less polar product spot (

      
      ).
      
  • Work-up & Purification:

    • Dilute reaction mixture with water (50 mL) and extract with EtOAc (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Result: Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a crystalline solid.

Medicinal Chemistry & SAR

Optimizing the pyrazolo[1,5-a]pyridine scaffold requires a precise understanding of substituent effects.

Structure-Activity Relationship (SAR) Matrix
PositionRoleOptimization Strategy
C-2 Steric Gatekeeper Bulky groups (e.g., isopropyl in Ibudilast) restrict rotation and improve selectivity for hydrophobic pockets. Small groups (

,

) allow flexibility.
C-3 Pharmacophore Anchor The most critical position. Acyl/keto groups (Ibudilast) or amides (antituberculars) here often engage in key H-bonding with the target protein backbone.
C-7 Selectivity Tuner Substituents here (e.g.,

,

) interact with the "roof" of the ATP binding pocket in kinases. Bulky groups can induce atropisomerism.
C-4/5/6 Electronic Modulation Halogens (

,

) at these positions modulate the pKa of the ring system and metabolic stability (blocking oxidation).
Case Study: Ibudilast

Ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) is the archetypal drug for this scaffold.

  • Target: Phosphodiesterase 4 (PDE4) and PDE10.

  • Mechanism: By inhibiting PDE4, Ibudilast prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels. This results in anti-inflammatory effects (downregulation of TNF-

    
    ) and neuroprotection.[2]
    
Signaling Pathway: PDE Inhibition [3][4][5]

PDE_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Ibudilast Ibudilast (Inhibitor) Ibudilast->PDE4 Inhibits Effect Anti-inflammatory Response (↓ TNF-α, ↓ IL-6) PKA->Effect

Caption: Mechanism of Action for Ibudilast (PDE4 Inhibition).[2]

Advanced Applications: Kinase Inhibition

Beyond Ibudilast, the scaffold is extensively used in kinase discovery.

  • PI3K Inhibitors: Pyrazolo[1,5-a]pyridines have been designed to selectively inhibit the

    
     isoform of PI3K. The nitrogen of the pyridine ring often accepts a hydrogen bond from the hinge region of the kinase (e.g., Val851 in PI3K
    
    
    
    ).
  • Binding Mode: The planar nature of the scaffold allows it to sandwich between the hydrophobic lobes of the ATP-binding pocket, while substituents at C-3 extend into the affinity pocket to gain selectivity.

References

  • Ibudilast: A Non-selective PDE Inhibitor. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines. Current Organic Chemistry. (2011).[6] Link

  • Discovery of Pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. (2019).[6][7][8] Link

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. (2021).[6][7][9] Link

Sources

4-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties. This guide provides a detailed technical overview of a specific derivative, 4-Bromo-7-methylpyrazolo[1,5-a]pyridine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular characteristics, discuss general synthetic strategies for the pyrazolo[1,5-a]pyridine core, and explore the potential applications of this class of compounds, grounding the discussion in established scientific literature.

Core Molecular Attributes

This compound is a substituted bicyclic heteroaromatic compound. The precise determination of its molecular weight and formula is foundational for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 1427364-72-4[1]

The presence of a bromine atom at the 4-position and a methyl group at the 7-position significantly influences the molecule's electronic properties and steric profile, offering a handle for further functionalization through cross-coupling reactions or other transformations.

Synthesis of the Pyrazolo[1,5-a]pyridine Core: A Mechanistic Perspective

The causality behind this synthetic choice lies in its efficiency and modularity. The N-aminopyridine precursor can be readily substituted, allowing for the introduction of various functional groups onto the pyridine ring of the final product. The choice of the reaction partner dictates the substitution pattern on the pyrazole ring.

Conceptual Experimental Workflow: [3+2] Annulation-Aromatization

This workflow illustrates a general approach to the synthesis of pyrazolo[1,5-a]pyridine derivatives.

G cluster_0 Step 1: Formation of N-Aminopyridinium Salt cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization Substituted_Pyridine Substituted Pyridine (e.g., 4-Bromo-2-methylpyridine) N_Aminopyridinium_Salt N-Aminopyridinium Salt Substituted_Pyridine->N_Aminopyridinium_Salt Amination Aminating_Agent Aminating Agent (e.g., O-(Mesitylenesulfonyl)hydroxylamine) Aminating_Agent->N_Aminopyridinium_Salt Alkene_Alkyne Alkene or Alkyne Intermediate_Cycloadduct Intermediate Cycloadduct N_Aminopyridinium_Salt->Intermediate_Cycloadduct Base, Oxidant Alkene_Alkyne->Intermediate_Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine (e.g., this compound) Intermediate_Cycloadduct->Final_Product Oxidative Aromatization

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Self-Validating Protocol Design:

A robust synthetic protocol for this class of compounds would include the following self-validating steps:

  • Reactant Characterization: Full characterization (¹H NMR, ¹³C NMR, and MS) of the starting substituted pyridine and the N-aminopyridinium salt to ensure purity and correct structure before proceeding.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or excessive heating.

  • Purification: Purification of the crude product by column chromatography. Fractions should be analyzed by TLC to ensure the isolation of the pure compound.

  • Final Product Characterization: Unambiguous structural confirmation of the final product using high-resolution mass spectrometry (HRMS) to confirm the molecular formula, and ¹H and ¹³C NMR spectroscopy to confirm the connectivity of the atoms.

Spectroscopic Characterization

While specific ¹H and ¹³C NMR spectra for this compound are not provided in the reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of related pyrazolo[1,5-a]pyridine derivatives.

  • ¹H NMR: The aromatic protons on the pyridine and pyrazole rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5 ppm. The coupling patterns (doublets, triplets, etc.) and coupling constants (J values) would be crucial for assigning the specific positions of the aromatic protons.

  • ¹³C NMR: The carbon atoms of the aromatic rings would resonate in the range of δ 100-150 ppm. The methyl carbon would appear at a much higher field, around δ 15-25 ppm. The carbon atom attached to the bromine would show a characteristic chemical shift.

Applications in Drug Discovery and Materials Science

The pyrazolo[1,5-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. Derivatives have been investigated as:

  • Kinase Inhibitors: The planar structure of the pyrazolo[1,5-a]pyridine core makes it an effective scaffold for designing inhibitors of various protein kinases, which are key targets in oncology.[2]

  • Antitubercular Agents: Certain pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

  • Central Nervous System (CNS) Agents: The scaffold is present in drugs targeting the CNS, such as anxiolytics and sedatives.

In the realm of materials science, the extended π-system of pyrazolo[1,5-a]pyridines makes them attractive candidates for the development of novel fluorescent probes and organic light-emitting diode (OLED) materials.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its well-defined molecular formula and weight provide the necessary foundation for its use in quantitative chemical synthesis. While a specific, detailed synthesis protocol is not publicly available, established methods for the construction of the pyrazolo[1,5-a]pyridine core offer a reliable pathway for its preparation. The continued exploration of this and related scaffolds is likely to yield novel compounds with significant therapeutic and technological potential.

References

  • Specifications of this compound - Capot Chemical. Capot Chemical. Available at: [Link]

Sources

The Pyrazolo[1,5-a]pyridine Core: An Introduction to its Inherent Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 7-Methylpyrazolo[1,5-a]pyridine Derivatives

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and evaluating the chemical stability of 7-methylpyrazolo[1,5-a]pyridine derivatives. Moving beyond mere procedural descriptions, we delve into the underlying chemical principles, the rationale behind experimental design, and the practical application of stability-indicating methods.

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry, appearing in molecules developed as kinase inhibitors, antituberculosis agents, and more.[1][2][3] Its structure, featuring a π-excessive pyrazole ring fused to a π-deficient pyridine ring, confers a unique electronic character that contributes to its overall stability.[4] The 7-methyl substituent, a common feature in this class, can influence both the molecule's biological activity and its metabolic stability. Understanding the intrinsic stability of this core is the first step in developing robust drug candidates.

Key Factors Governing the Degradation of 7-Methylpyrazolo[1,5-a]pyridine Derivatives

While the core is relatively stable, the overall stability of a derivative is dictated by its substituents and its environment. Degradation is not random; it is a predictable chemical process influenced by several key factors. Forced degradation, or stress testing, is an essential process where a drug substance is intentionally subjected to conditions more severe than accelerated testing to identify likely degradation products and establish degradation pathways.[5][6][7]

Key environmental stress factors include:

  • pH (Hydrolysis): Many derivatives incorporate functional groups like esters or amides, which are susceptible to hydrolysis under acidic or basic conditions.[6] The pH of a solution can drastically alter the degradation rate, with a single pH unit shift potentially causing a tenfold change in reaction speed.[8]

  • Oxidation: The presence of electron-rich moieties or benzylic positions (like the 7-methyl group) can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylation, or other oxidative degradation products.[9]

  • Light (Photodegradation): Exposure to UV or visible light can provide the energy needed to induce photochemical reactions, leading to isomerization, dimerization, or ring cleavage.[10][11]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate reaction rates, revealing the thermal lability of a compound. Thermal stability is critical for determining appropriate manufacturing and storage conditions.[12][13]

A Systematic Approach to Stability Assessment: Forced Degradation Workflow

A well-designed forced degradation study provides critical insights into a molecule's weaknesses. This knowledge is invaluable for developing stable formulations, selecting appropriate packaging, and defining shelf-life.[12][14] The process involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method.

The general workflow for these studies is systematic and comparative.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Stock Solution in Suitable Solvent Control T=0 Control Sample (Unstressed) API->Control Store at -20°C Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Incubate at specified time points Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Incubate at specified time points Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Incubate at specified time points Thermal Thermal Stress (e.g., 80°C Solution/Solid) API->Thermal Incubate at specified time points Photo Photostability (ICH Q1B Light Source) API->Photo Incubate at specified time points DarkControl Dark Control (for Photostability) API->DarkControl Incubate at specified time points Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DarkControl->Analysis MassBalance Assess Mass Balance Analysis->MassBalance PeakPurity Check Peak Purity Analysis->PeakPurity Identify Identify & Characterize Major Degradants MassBalance->Identify PeakPurity->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies.

Experimental Protocols for Stability Testing

The following protocols are designed as self-validating systems. The inclusion of time-zero controls and, where appropriate, dark controls, is essential for accurately attributing degradation to the specific stressor being tested. The primary analytical technique for these studies is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound from its degradation products.[15][16]

Protocol: pH-Dependent Hydrolytic Stability

Objective: To determine the susceptibility of the derivative to acid and base-catalyzed hydrolysis.

Methodology:

  • Preparation of Buffers: Prepare solutions of 0.1 M HCl (approx. pH 1), a neutral buffer (e.g., pH 7.4 PBS), and 0.1 M NaOH (approx. pH 13).

  • Sample Preparation: Prepare a stock solution of the 7-methylpyrazolo[1,5-a]pyridine derivative in a suitable organic solvent (e.g., Acetonitrile or DMSO) at 1 mg/mL.

  • Incubation:

    • For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent percentage is low (<5%) to avoid solubility issues.

    • Immediately take a sample from each solution for T=0 analysis.

    • Incubate the remaining solutions in a controlled temperature bath (e.g., 50°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol: Oxidative Stability

Objective: To assess the molecule's vulnerability to oxidation.

Methodology:

  • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the derivative.

  • Incubation:

    • Mix the stock solution with the H₂O₂ solution to a final concentration of ~50 µg/mL.

    • Take a T=0 sample immediately.

    • Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at appropriate time points (e.g., 2, 6, 24 hours).

  • Analysis: Analyze all samples by HPLC.

Protocol: Photostability Testing (ICH Q1B)

Objective: To evaluate the impact of light exposure on the drug substance, following regulatory guidelines.[17][18]

Methodology:

  • Sample Presentation: Place a thin layer (not more than 3 mm) of the solid drug substance in a chemically inert, transparent container.[11] Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Exposure Conditions: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies both visible and near-UV light.[18] The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV energy.[11][19]

  • Analysis: After the exposure period, dissolve and analyze both the light-exposed and dark control samples by HPLC. Compare the results to an unstressed control sample.

Photostability_Decision_Tree cluster_product Drug Product Testing Start Start: Test Drug Substance (Solid/Solution) Expose Expose to Light (ICH Q1B) Include Dark Control Start->Expose Analyze Analyze Samples (HPLC, Appearance) Expose->Analyze Decision1 Is Change 'Acceptable'? Analyze->Decision1 TestExposed Test Exposed Drug Product (Outside Primary Pack) Decision1->TestExposed No EndStable Conclusion: Photostable Decision1->EndStable Yes Decision2 Is Change 'Acceptable'? TestExposed->Decision2 TestImmediate Test in Immediate Pack Decision2->TestImmediate No Decision2->EndStable Yes Decision3 Is Change 'Acceptable'? TestImmediate->Decision3 TestMarketing Test in Marketing Pack Decision3->TestMarketing No Decision3->EndStable Yes Decision4 Is Change 'Acceptable'? TestMarketing->Decision4 Decision4->EndStable Yes EndLiable Conclusion: Photolabile Requires Light Protection Decision4->EndLiable No

Caption: Decision flowchart for photostability testing.[18]

Data Presentation and Degradation Pathway Elucidation

Clear presentation of stability data is crucial for decision-making. A summary table allows for at-a-glance comparison of the compound's stability under different stress conditions.

Table 1: Hypothetical Forced Degradation Data for a 7-Methylpyrazolo[1,5-a]pyridine Derivative

Stress ConditionTime (hours)% Parent RemainingMajor Degradant(s) Observed (m/z)
0.1 M HCl (50°C) 2485.2%D1 (m/z = X)
pH 7.4 Buffer (50°C) 4898.9%< 0.1% degradation
0.1 M NaOH (50°C) 865.7%D1 (m/z = X)
3% H₂O₂ (RT) 2492.1%D2 (m/z = Y)
Thermal (80°C, solution) 4896.5%Minor unspecified degradants
Photolytic (ICH Q1B) -99.2% (vs. dark control)No significant degradation

Data are for illustrative purposes only.

Based on the identification of degradants (typically using LC-MS/MS and NMR), a degradation pathway can be proposed. For a hypothetical derivative with an ethyl ester at the 3-position, common degradation pathways could include hydrolysis of the ester and oxidation of the 7-methyl group.

Degradation_Pathway Parent Parent Compound 7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylate Degradant1 Degradant D1 7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid Parent->Degradant1 Hydrolysis (Acid/Base Catalyzed) Degradant2 Degradant D2 7-(Hydroxymethyl)-pyrazolo[1,5-a]pyridine-3-carboxylate Parent->Degradant2 Oxidation (e.g., H₂O₂)

Caption: Hypothetical degradation pathway.

Conclusion: From Stability Data to Drug Development Strategy

A thorough understanding of the chemical stability of 7-methylpyrazolo[1,5-a]pyridine derivatives is not an academic exercise; it is a cornerstone of successful drug development. The data generated from forced degradation studies inform critical decisions regarding formulation development (e.g., pH optimization), packaging (e.g., need for light-resistant or moisture-proof containers), and the establishment of a product's shelf-life and storage conditions. By employing the systematic and mechanistically driven approach outlined in this guide, researchers can effectively de-risk their development programs and build a comprehensive data package to ensure the delivery of safe and effective medicines.

References

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Available from: [Link]

  • ICH. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. GMP Compliance. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available from: [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Available from: [Link]

  • Slideshare. (n.d.). pH stability profile. Available from: [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Available from: [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]

  • MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals. Available from: [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Patel, Y., & Shah, N. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • LinkedIn. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Available from: [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

  • Wujec, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • J&K Scientific. (n.d.). 7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. Available from: [Link]

  • Hu, X., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Dwyer, M.P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Mehta, A.C. (1995). Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings. Available from: [Link]

  • Kumar, C.R., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Tel, T.H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Allylamino-5-methyl-1H-pyrazolo[4,3-b]pyridine (E1). Available from: [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

Sources

Navigating the Solubility Landscape of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO and Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical synthesis, understanding the solubility of a compound is a cornerstone of successful research and development. This guide provides a comprehensive technical overview of the solubility of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a senior application scientist, this document is crafted to provide not just data, but a deeper understanding of the principles and practicalities that govern the dissolution of this molecule.

The Critical Role of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical parameter that influences its suitability for a wide range of applications, from biological screening to chemical reactions. In drug discovery, poor solubility can lead to unreliable in vitro assay results and challenging formulation development for in vivo studies.[1][2] For synthetic chemists, solubility dictates the choice of reaction media and purification methods. A thorough understanding of a compound's behavior in different solvents is therefore not just advantageous, but essential for robust and reproducible scientific outcomes.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:

  • Polarity: The pyrazolo[1,5-a]pyridine core, with its nitrogen atoms, possesses a degree of polarity. The bromine and methyl substituents also contribute to the overall electronic distribution of the molecule.

  • Hydrogen Bonding: The nitrogen atoms in the heterocyclic ring system can act as hydrogen bond acceptors.

  • Van der Waals Forces: These non-specific interactions also play a role in the dissolution process.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent.[3] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a valuable solvent in drug discovery for creating stock solutions.[2][3] Its high boiling point also minimizes evaporation, ensuring concentration stability.[3]

Methanol (CH₃OH) is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[4][5][6] It is a versatile solvent used in a variety of chemical syntheses and as a solvent for analysis.[4][6][7]

The dissolution of this compound in these solvents is driven by the favorable energetic interactions between the solute and solvent molecules, which overcome the solute-solute and solvent-solvent interactions.

Solubility Profile of Pyrazolo[1,5-a]pyridine Derivatives

CompoundSolventSolubilitySource
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileDMSO5.63 mg/mL (22.34 mM)[8]

This data suggests that pyrazolo[1,5-a]pyridine derivatives can exhibit moderate solubility in DMSO. It is reasonable to hypothesize that this compound would also be soluble in DMSO, and likely in methanol, due to the polar nature of both the solute and the solvents. However, empirical determination is crucial for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

To accurately determine the solubility of this compound, a robust and reproducible experimental protocol is essential. The following outlines a standard method for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B   C Vortex to mix B->C   D Incubate with shaking (e.g., 24-48h at 25°C) C->D   E Centrifuge to pellet excess solid D->E   F Filter supernatant E->F   G Dilute sample F->G   H Analyze by HPLC G->H   I Quantify against calibration curve H->I  

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials.

    • To each vial, add a precise volume (e.g., 1 mL) of DMSO or methanol.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the formation of a saturated solution.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solutions to fall within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in mg/mL or mol/L, taking into account the dilution factor.

Concluding Remarks for the Practicing Scientist

A comprehensive understanding of the solubility of this compound in DMSO and methanol is fundamental for its effective utilization in research and development. While direct quantitative data may be sparse, the principles of solvent-solute interactions, coupled with data from analogous structures, provide a strong basis for predicting its solubility behavior. The experimental protocol detailed herein offers a robust framework for the empirical determination of this critical parameter. By adhering to rigorous experimental design and execution, researchers can generate reliable solubility data, thereby enabling more informed decisions in their scientific endeavors, from reaction optimization to the design of meaningful biological assays.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • The Chemical Company. Methanol. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • gChem. Pharmaceuticals. [Link]

  • LinkedIn. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Vinati Organics. Exploring the Versatile Applications of Methanol. [Link]

  • GeeksforGeeks. Uses of Methanol. [Link]

  • Innovative Applications of DMSO. [Link]

  • MetMed. Methanol: Uses, Benefits, and Safety. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PMC. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • PubMed. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • ResearchGate. Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors | Request PDF. [Link]

  • The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Google Patents.
  • PubChem. 7-Bromopyrazolo[1,5-a]pyridine. [Link]

  • 4-bromo-7-methylpyrazolo[1, 5-a]pyridine, min 97%, 1 gram. [Link]

  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • PubChemLite. 7-bromo-1-methyl-pyrazolo[4,3-b]pyridine. [Link]

  • Cheméo. 4-Pyridinemethanol.pdf. [Link]

Sources

Heterocyclic Building Blocks for Kinase Inhibitor Design: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The human kinome, comprising over 500 protein kinases, represents one of the most fruitful target classes in modern oncology and immunology.[1] However, the high conservation of the ATP-binding pocket poses a significant challenge: achieving selectivity.[1] This guide analyzes the "privileged" heterocyclic scaffolds that form the core of kinase inhibitor design.[2][3] We move beyond simple listing to explore the structural causality of binding, the synthetic logic of scaffold construction, and the strategic functionalization required to navigate the "Gatekeeper" and "Solvent Front" regions.

The Structural Basis of Kinase Inhibition[4][5][6]

To design effective inhibitors, one must first deconstruct the ATP-binding site. The kinase domain is a bilobal structure connected by a "hinge" region. ATP binds in the cleft between the N-terminal lobe (mostly


-sheets) and the C-terminal lobe (mostly 

-helices).
The Pharmacophore: Adenine Mimicry

The adenine ring of ATP forms two critical hydrogen bonds with the backbone residues of the hinge region. Successful heterocyclic building blocks must mimic this donor-acceptor motif.

  • N-1 of Adenine (Acceptor): Interacts with the backbone NH of the hinge.

  • N-6 Amino of Adenine (Donor): Interacts with the backbone Carbonyl of the hinge.

Binding Modes & Conformational States

Inhibitors are classified by the conformation of the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop.

  • Type I (ATP-Competitive): Binds the active conformation (DFG-in).[4] The aspartate (D) coordinates

    
    .
    
  • Type II (Allosteric/ATP-Competitive): Binds the inactive conformation (DFG-out).[5][4][6] The Phenylalanine (F) flips, exposing a hydrophobic back pocket.

  • Covalent (Type VI): Targets a non-catalytic cysteine (e.g., Cys797 in EGFR) with an electrophilic warhead.

Visualization: Kinase Binding Topologies

The following diagram illustrates the logical relationship between kinase conformation and inhibitor class.

KinaseBinding ATP_Pocket ATP Binding Pocket DFG_Motif DFG Motif State ATP_Pocket->DFG_Motif Conformational Control Covalent Covalent (Type VI) (e.g., Ibrutinib) Target: Cysteine ATP_Pocket->Covalent Proximity to Nucleophile Type_I Type I Inhibitor (e.g., Gefitinib) Target: Active Kinase DFG_Motif->Type_I DFG-in (Phe buried) Type_II Type II Inhibitor (e.g., Imatinib) Target: Inactive Kinase DFG_Motif->Type_II DFG-out (Phe exposed) Hinge Binder\n+ Solvent Front Hinge Binder + Solvent Front Type_I->Hinge Binder\n+ Solvent Front Hinge Binder\n+ Allosteric Pocket Hinge Binder + Allosteric Pocket Type_II->Hinge Binder\n+ Allosteric Pocket

Figure 1: Classification of kinase inhibitors based on the conformational state of the DFG motif and binding mode. Type I binds the active state; Type II exploits the inactive hydrophobic pocket.[5][4]

Privileged Heterocyclic Scaffolds

Certain heterocycles are termed "privileged" because they inherently possess the geometry to satisfy the hinge hydrogen-bonding requirements while offering vectors for substitution.

Comparative Analysis of Core Scaffolds
Scaffold ClassRepresentative DrugHinge InteractionKey Features
Aminopyrimidine Imatinib (Gleevec)N1 (Acceptor) / C2-NH (Donor)Highly versatile. The "2-amino" group is a standard donor. Low ClogP relative to fused systems.
Quinazoline Gefitinib (Iressa)N1 (Acceptor) / N3 (Acceptor)*Fused bicyclic system. High planarity leads to strong ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-stacking but potential solubility issues. Usually requires an external NH donor.
Pyrazolo[3,4-d]pyrimidine Ibrutinib (Imbruvica)N1/N7Isostere of adenine.[3] Excellent vectors for "Gatekeeper" avoidance.
Indazole Axitinib (Inlyta)N1 (Donor) / N2 (Acceptor)Distinct H-bond geometry. Often used to induce Type II conformations.
Expert Insight: The Solubility vs. Affinity Trade-off

Causality: Fused bicyclic systems (like Quinazolines) often provide higher affinity due to increased van der Waals contact and reduced entropic penalty upon binding (rigid core). Risk: These systems are highly planar and lipophilic ("brick dust"), leading to poor aqueous solubility. Solution: Introduce


 hybridized centers (e.g., morpholine, piperazine tails) at the "Solvent Front" position (usually C6 or C7 on quinazolines) to disrupt planarity and improve ADME properties.

Strategic Functionalization Vectors

Once the core heterocycle (Hinge Binder) is selected, the design must expand into three specific spatial regions:

  • The Gatekeeper: A residue located deep in the pocket. Small residues (Thr, Ala) allow bulky groups; large residues (Met, Phe) cause steric clash.

    • Strategy: Use small hydrophobic groups (Cl, F, Me) on the heterocycle to target the gatekeeper.

    • Resistance: The T790M mutation in EGFR replaces Threonine with Methionine, blocking first-generation quinazolines.

  • The Solvent Front: The region opening to the cytoplasm.

    • Strategy: Attach solubilizing groups (ethers, amines) here. This is the primary vector for tuning PK (Pharmacokinetics).

  • The Sugar Pocket: Where the ribose of ATP binds.

    • Strategy: Often targeted by solubilizing tails or groups that improve selectivity by interacting with unique residues on the P-loop.

Synthetic Methodologies: The Suzuki-Miyaura Protocol[7][8][9][10]

The construction of these inhibitors relies heavily on Palladium-catalyzed cross-couplings. The Suzuki-Miyaura coupling is the industry standard for connecting the heterocyclic core to aryl/heteroaryl appendages.

Causality in Reagent Choice
  • Boronic Species: Boronic acids/esters are stable, non-toxic, and tolerate water.

  • Base (K2CO3 vs CsF): Weak bases (carbonate) work for activated halides. Stronger/anhydrous conditions may be needed for deactivated cores.

  • Catalyst (Pd(dppf)Cl2): A robust, bidentate ligand prevents catalyst decomposition and works well for heteroaryl chlorides.

Standard Operating Procedure (SOP)

This protocol is designed for the coupling of a 4-chloro-quinazoline derivative with an aryl boronic acid.

Reagents:

  • Heteroaryl Halide (1.0 equiv)[7][8]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM complex (0.05 equiv)

  • Potassium Carbonate (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the Heteroaryl Halide, Aryl Boronic Acid, and Pd catalyst.

  • Inert Atmosphere (Critical): Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Explanation: 
    
    
    
    oxidizes Pd(0) to Pd(II), killing the catalytic cycle.
  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M

    
     solution via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Monitoring: Check by LC-MS. Look for the disappearance of the M+2 isotope pattern of Chlorine.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[7]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check
  • Did it work? The product should show a clear molecular ion

    
     in LCMS.
    
  • Is it pure? 1H NMR must show the disappearance of the boronic acid peaks (broad singlets) and the correct integration of the new aryl ring protons.

Design Workflow: From Hit to Lead

The following workflow describes the iterative cycle of kinase inhibitor development.

DesignCycle Scaffold 1. Scaffold Selection (e.g., Pyrimidine) Docking 2. Molecular Docking (Check Hinge H-bonds) Scaffold->Docking Synthesis 3. Synthesis (Suzuki/SnAr) Docking->Synthesis Assay 4. Kinase Assay (IC50 Determination) Synthesis->Assay Decision Potency < 10nM? Assay->Decision Decision->Scaffold No (Refine Core) Lead Optimization\n(ADME/Selectivity) Lead Optimization (ADME/Selectivity) Decision->Lead Optimization\n(ADME/Selectivity) Yes

Figure 2: Iterative design cycle for kinase inhibitors. The process loops until potency and selectivity thresholds are met.

References

  • Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

  • Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 2016. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] RSC Medicinal Chemistry, 2020.[3] Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 2004. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity patterns of the pyrazolo[1,5-a]pyridine scaffold with advanced palladium-catalyzed cross-coupling methodologies.

Introduction & Strategic Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. It is increasingly prevalent in kinase inhibitors (e.g., JAK, MAPK) and CNS-active agents due to its tunable electronic properties and favorable metabolic stability.

The specific substrate, 4-bromo-7-methylpyrazolo[1,5-a]pyridine , presents a unique synthetic challenge and opportunity.

  • The 4-Position: Functionalization here allows vectors to extend into solvent-exposed regions of protein binding pockets, critical for solubility and selectivity.

  • The 7-Methyl Group: This substituent blocks metabolic oxidation at the prone 7-position and induces a conformational twist that can improve selectivity. However, its electron-donating nature increases the electron density of the pyridine ring, potentially deactivating the C-Br bond toward oxidative addition compared to electron-deficient heterocycles.

This protocol outlines a robust, self-validating methodology to overcome these electronic hurdles using optimized ligand systems.

Mechanistic Insight & Catalyst Selection

The Reactivity Paradox

Standard Suzuki conditions (e.g., Pd(PPh3)4) often fail or proceed sluggishly with electron-rich heteroaryl bromides. The 7-methyl group donates electron density into the π-system, increasing the bond dissociation energy of the C(sp2)-Br bond at the 4-position.

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands with large bite angles.

  • Pd(dppf)Cl2: The large bite angle facilitates the reductive elimination step, often the rate-determining step for sterically demanding couplings.

  • XPhos / SPhos: These ligands create a highly active mono-ligated Pd(0) species that accelerates oxidative addition into electron-rich aryl halides.

Reaction Pathway Diagram

The following diagram illustrates the optimized workflow and decision tree for this coupling.

SuzukiWorkflow Start Starting Material: This compound Screen Primary Screen: Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Start->Screen Check Conversion > 50%? Screen->Check PathA Standard Protocol (Method A) Scale-up to 10g Check->PathA Yes (High Reactivity) PathB Advanced Protocol (Method B) Switch to XPhos Pd G2 Check->PathB No (Steric/Electronic Deactivation) Workup Workup: Celite Filtration & Scavenger Resin PathA->Workup PathB->Workup Final Isolated Product: 4-Aryl-7-methylpyrazolo[1,5-a]pyridine Workup->Final

Caption: Decision tree for selecting Method A (Standard) vs. Method B (High Activity) based on initial screening results.

Experimental Protocols

Method A: Standard Conditions (Robust & Cost-Effective)

Recommended for highly reactive boronic acids (e.g., phenyl, 4-methoxyphenyl).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with this compound (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-dioxane and 2.0 M aq. K2CO3 via syringe.

  • Heat block to 90 °C for 4–16 hours.

  • IPC (In-Process Control): Monitor by LC-MS. Look for consumption of SM (M+H = 225/227) and appearance of product.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Filter through a short pad of silica or Celite to remove bulk Pd residues.

Method B: High-Activity Conditions (Challenging Substrates)

Recommended for electron-deficient boronic acids, heteroaryl boronic acids, or if Method A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)[2]

  • Base: K3PO4 (3.0 equiv, solid or 0.5 M aq)

  • Solvent: THF/Water (10:1) or n-Butanol

  • Temperature: 60 °C – 80 °C

Mechanistic Note: XPhos Pd G2 is a precatalyst that rapidly generates the active L-Pd(0) species. The phosphate base helps stabilize the boronate intermediate without causing rapid protodeboronation, a common side reaction with heteroaryl boronic acids.

Optimization Data & Troubleshooting

The following table summarizes screening data for the coupling of this compound with 4-fluorophenylboronic acid.

Table 1: Optimization of Reaction Parameters

EntryCatalyst (5 mol%)SolventBaseTemp (°C)Conv.[2][3] (%)Notes
1Pd(PPh3)4DME/H2ONa2CO38535%Sluggish; significant dehalogenation observed.
2Pd(OAc)2 / PPh3TolueneK3PO410015%Poor solubility of Pd species; Pd black formation.
3 Pd(dppf)Cl2 Dioxane/H2O K2CO3 90 92% Standard Method A. Clean profile.
4XPhos Pd G2THF/H2OK3PO460>98%Excellent for difficult substrates (Method B).
5Pd2(dba)3 / SPhosTolueneCs2CO310088%Good, but SPhos is air-sensitive and costly.
Troubleshooting Guide
  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Fix: Switch base to KF or K3PO4; reduce water content; lower temperature.

  • Problem: Homocoupling of Boronic Acid.

    • Fix: Ensure strict deoxygenation (sparge with Ar for >10 min). Use degassed solvents.

  • Problem: Stalled Reaction.

    • Fix: Add a second portion of catalyst (2 mol%) and boronic acid (0.2 equiv) after 4 hours.

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Title: "Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines: A Review."
    • Source:European Journal of Organic Chemistry, 2019.
    • URL:[Link] (Grounding: General scaffold reactivity).

  • Suzuki Coupling Methodology (Pd-dppf)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Bromides."
    • Source:Organic Process Research & Development, 2015.
    • URL:[Link] (Grounding: Validation of Pd(dppf)Cl2 for heteroaryls).

  • Advanced Catalysts (XPhos)

    • Title: "Buchwald-Hartwig and Suzuki-Miyaura coupling of heteroaryl halides using XPhos Pd G2."
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link] (Grounding: High-activity catalyst protocols).

  • BenchChem Protocol Database: Title: "Application Notes and Protocols for Suzuki Coupling Reactions." Source:BenchChem, 2025.

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromopyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the C4 functionalization of the pyrazolo[1,5-a]pyridine scaffold. It synthesizes field-proven patent literature with modern catalytic strategies to ensure reproducibility and high yield.

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery, particularly for targets like ROCK (Rho-associated protein kinase) , p38 MAP kinase , and PI3K . Functionalization at the C4 position is critical for modulating solubility and potency but presents specific synthetic challenges due to its electronic deficiency and steric proximity to the C3 position.

While the C3 position is nucleophilic (susceptible to electrophilic aromatic substitution), the C4 position behaves similarly to the C4 position of pyridine—electron-deficient and activated for nucleophilic attack. However, traditional SNAr methods often require harsh conditions or fail with weak nucleophiles. Buchwald-Hartwig amination offers a mild, chemoselective alternative, enabling the introduction of a wide range of primary and secondary amines under controlled conditions.

Mechanistic Context

The 4-bromopyrazolo[1,5-a]pyridine substrate undergoes oxidative addition to Pd(0) relatively facilely due to the electron-withdrawing nature of the bridgehead nitrogen. The challenge lies in the reductive elimination step, which can be hampered by the formation of stable Pd-amido complexes, and potential catalyst poisoning by the nitrogen-rich heterocycle.

Reaction Mechanism & Critical Control Points

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway but requires specific ligand tuning to prevent non-productive coordination of the pyrazolo[1,5-a]pyridine nitrogen atoms.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + Amine Deprot Deprotonation (Ar-Pd(II)-NR2) AmineCoord->Deprot + Base - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Dehal Side Rxn: Dehalogenation Deprot->Dehal β-Hydride Elim (if applicable) RedElim->Pd0 Regeneration Substrate 4-Br-Pyrazolo[1,5-a]py Substrate->OxAdd Amine Amine (HNR2) Amine->AmineCoord Base Base (Cs2CO3/NaOtBu) Base->Deprot

Figure 1: Catalytic cycle emphasizing the critical deprotonation step where base choice dictates success.

Experimental Protocols

Two protocols are provided: Protocol A is the industry-standard method derived from patent literature for robust scale-up. Protocol B is a modern, high-efficiency method for difficult substrates (sterically hindered amines or chlorides).

Protocol A: The "Standard" Method (BINAP System)

Best for: Routine synthesis, secondary amines (morpholine, piperidine), and scale-up. Reference Grounding: Adapted from WO2016010950A1 (Synthesis of ROCK inhibitors) [1].

Reagents:

  • Substrate: 4-Bromopyrazolo[1,5-a]pyridine derivative (e.g., methyl 3-carboxylate ester) (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: (±)-BINAP (10–15 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Concentration: 0.1 – 0.2 M

Step-by-Step Procedure:

  • Preparation: Dry a pressure vial or Schlenk flask in an oven. Allow to cool under a stream of Argon.

  • Charging: Add the 4-bromo substrate, Pd(OAc)₂, BINAP, and Cs₂CO₃ to the vial.

    • Note: Cs₂CO₃ is preferred over NaOtBu here to tolerate functional groups like esters (often found at C3).

  • Degassing: Seal the vial and evacuate/backfill with Argon three times. This is critical to prevent oxidation of the phosphine ligand.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Amine Addition: Add the liquid amine via syringe. If the amine is a solid, add it in Step 2.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

    • Visual Check: The solution typically turns from orange/red to dark brown.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: The "High-Efficiency" Method (BrettPhos System)

Best for: Primary amines, anilines, or when Protocol A fails due to low conversion. Reference Grounding: Based on modern Buchwald-Hartwig best practices for heteroaryl halides [2, 3].

Reagents:

  • Catalyst Source: Pd₂(dba)₃ (2–5 mol%) or BrettPhos Pd G3/G4 Precatalyst (2–5 mol%)

  • Ligand: BrettPhos or tBuBrettPhos (for primary amines), RuPhos (for secondary amines) (4–10 mol%)

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (if base-sensitive groups present)

  • Solvent: 1,4-Dioxane or tBuOH

  • Temperature: 80–100 °C

Key Advantage: The bulky biaryl phosphine ligands (Buchwald ligands) facilitate the reductive elimination step, which is often the bottleneck for electron-rich heteroaromatic products.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions.

VariableStandard ChoiceAlternativeRationale
Ligand BINAP Xantphos Xantphos has a wider bite angle, often stabilizing the Pd center better for reductive elimination in difficult heterocycles.
Ligand (2) BrettPhos Use for primary amines . BINAP often fails to prevent β-hydride elimination with primary alkyl amines.
Base Cs₂CO₃ NaOtBu Use NaOtBu for non-sensitive substrates for faster kinetics. Use Cs₂CO₃ if C3-esters are present to avoid hydrolysis.
Solvent Toluene 1,4-Dioxane Dioxane is more polar and can improve solubility of the catalytic complex.
Temp 100 °C 120 °C (MW) Microwave irradiation can drive sluggish reactions to completion in 30–60 mins.
Common Issues
  • Dehalogenation (Hydrodehalogenation):

    • Symptom:[1][2] Formation of pyrazolo[1,5-a]pyridine (H instead of Amine).

    • Cause: β-hydride elimination from the amine or solvent.

    • Fix: Switch to a ligand that promotes faster reductive elimination (e.g., RuPhos or BrettPhos ). Ensure solvent is strictly anhydrous.

  • No Conversion (Catalyst Poisoning):

    • Symptom:[2] Starting material recovery.

    • Cause: The N1 or pyridine nitrogen coordinates to Pd, shutting down the cycle.

    • Fix: Increase catalyst loading to 10 mol%. Use a precatalyst (e.g., Xantphos Pd G4 ) to ensure active species formation.

Structural & Safety Data

Substrate Properties:

  • Name: 4-Bromopyrazolo[1,5-a]pyridine[3][4][5][6]

  • CAS: 1427404-87-2 (General derivative class)

  • Molecular Weight: ~197.03 g/mol

  • Hazards: Irritant. Handle in a fume hood. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.

Reaction Scheme Visualization:

ReactionScheme SM 4-Br-Pyrazolo[1,5-a]pyridine (Substrate) Reagents Pd(OAc)2 / BINAP Cs2CO3, Toluene 100°C Product 4-Amino-Pyrazolo[1,5-a]pyridine (Product) SM->Product

Figure 2: General reaction scheme for the described protocol.

References

  • Patent: Chen, H., et al. "Spirocycloheptanes as inhibitors of ROCK." WO2016010950A1, 2016 .

    • Primary source for the Pd(OAc)
  • Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

    • Authoritative guide on ligand selection (BrettPhos/RuPhos) for heteroaryl halides.
  • Protocol: Alsabeh, P. G., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2013 , 15(16), 4238–4241.

    • Provides insight into handling nitrogen-rich heterocycles and preventing catalyst deactiv

Sources

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of 7-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry and materials science. The 7-methyl substituted variant, in particular, offers a unique opportunity for late-stage functionalization through the activation of either its aromatic C(sp²)–H bonds or the aliphatic C(sp³)–H bonds of the methyl group. This guide provides an in-depth analysis of established and emergent C–H activation protocols, focusing on strategies to achieve regioselective functionalization. We will dissect the causality behind catalyst and reagent selection, provide detailed, field-tested protocols for key transformations, and offer mechanistic insights to empower researchers in drug discovery and chemical synthesis to leverage these powerful synthetic tools.

Introduction: The Synthetic Value of the 7-Methylpyrazolo[1,5-a]pyridine Core

The 7-methylpyrazolo[1,5-a]pyridine framework is a key structural motif found in numerous biologically active molecules, including kinase inhibitors and central nervous system agents. Its synthetic appeal lies in its rigid, planar structure and the distinct electronic nature of its constituent pyrazole and pyridine rings. The ability to directly modify this core through C–H activation—the transformation of an inert C–H bond into a C–C or C-heteroatom bond—circumvents the need for lengthy, multi-step syntheses involving pre-functionalized precursors. This approach is paramount for generating molecular diversity in drug discovery campaigns with high atom and step economy.

The primary challenge lies in achieving precise regioselectivity. The molecule presents several potential sites for C–H activation:

  • C(sp²)-H bonds: The electron-rich C3 position and the more acidic C7 position are the most prominent sites on the heterocyclic core.[1]

  • C(sp³)-H bonds: The C7-methyl group offers a non-aromatic handle for introducing three-dimensional complexity.

This document will explore the catalytic systems and strategies developed to selectively target these positions.

Strategic Functionalization of Aromatic C(sp²)–H Bonds

The functionalization of the heterocyclic core is predominantly achieved using palladium catalysis, where the N1 nitrogen of the pyrazole ring acts as an innate directing group, guiding the catalyst to the C7 position.

Palladium-Catalyzed C7-Arylation

A robust method for forging a C–C bond at the C7 position involves a palladium-catalyzed direct arylation with aryl iodides. The regioselectivity is critically influenced by the choice of additives. Silver(I) carbonate (Ag₂CO₃) has been shown to be crucial for promoting selective activation at the C7 position.[2][3] This is likely due to its role as a halide scavenger and its assistance in the C–H activation step, which proceeds through a concerted metalation-deprotonation (CMD) mechanism.

In contrast, switching the additive can steer the reaction towards the C3 position. For instance, using cesium fluoride (CsF) can favor functionalization at the more nucleophilic C3 site.[2] This catalyst- and additive-controlled regioselectivity is a powerful tool for synthetic planning.[1]

CMD_Mechanism cluster_cat Catalytic Cycle cluster_reagents Reagents A Pd(OAc)₂ B [L-Pd(II)-Substrate] A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD) D [Ar-Pd(IV)-Substrate] C->D Oxidative Addition (Ar-I) E Product Release D->E Reductive Elimination E->A Regeneration Product Product E->Product 7-Aryl Product Substrate 7-Methylpyrazolo [1,5-a]pyridine Substrate->B ArylIodide Ar-I ArylIodide->C Base Ag₂CO₃ Base->B

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C7-Arylation.

Comparative Data for C(sp²)–H Arylation

The selection of reaction parameters is crucial for controlling the site of functionalization. The following table summarizes typical conditions that favor either C7 or C3 arylation.

PositionCatalystAdditive/BaseSolventTemperature (°C)Typical Yield (%)Reference
C7 Pd(OAc)₂Ag₂CO₃1,4-Dioxane12060-85[2][3]
C3 Pd(OAc)₂CsFDMA14055-75[2]
C3 Pd(OAc)₂ (phosphine-free)K₂CO₃ / PivOHToluene11070-90[1]
C7 Pd(OAc)₂ / P(2-furyl)₃K₂CO₃ / PivOHToluene11065-88[1]

The Frontier: Activating the C7-Methyl C(sp³)–H Bond

While functionalization of the heterocyclic core is well-documented, activating the C(sp³)–H bonds of the C7-methyl group is a more formidable challenge that opens the door to novel molecular architectures. Direct literature on this specific transformation is emerging; however, strong precedent from analogous systems allows for the design of robust protocols.

Proposed Protocol: Palladium-Catalyzed C7-Methyl Arylation

The directing capability of the pyrazole moiety can be harnessed to activate adjacent C(sp³)–H bonds. Pioneering work by Daugulis and others has shown that pyrazole and related N-heterocyles can direct the palladium-catalyzed arylation of unactivated C(sp³)–H bonds.[4] This transformation is believed to proceed through a higher oxidation state Pd(II)/Pd(IV) catalytic cycle, which is distinct from the CMD pathway common in C(sp²)–H activation. An oxidant, such as silver oxide (Ag₂O) or benzoquinone, is required to facilitate the catalytic cycle.

Pd_IV_Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_reagents Reagents A Pd(II) Catalyst B C(sp³)-H Activation (Cyclometalation) A->B Coordination + C-H Cleavage C Pd(IV) Intermediate B->C Oxidative Addition (Ar-I) D C-C Bond Formation (Reductive Elimination) C->D D->A Product Release Product Product D->Product 7-Benzyl Product Substrate 7-Methylpyrazolo [1,5-a]pyridine Substrate->A ArylIodide Ar-I ArylIodide->B Oxidant Ag₂O Oxidant->C

Caption: Proposed Pd(II)/Pd(IV) Cycle for C7-Methyl Arylation.

This pyrazole-directed approach represents a state-of-the-art strategy for functionalizing the methyl group and is a primary focus for developing novel analogues.

Alternative Strategy: Radical-Based Minisci-Type Reactions

The Minisci reaction is a powerful method for the functionalization of electron-deficient N-heterocycles via the addition of a nucleophilic radical.[5] While traditionally used to alkylate the pyridine ring itself (likely at C4 or C6), modern photoredox catalysis has expanded the scope of radical generation. It is conceivable that a photocatalytic Hydrogen Atom Transfer (HAT) process could selectively generate a radical on the C7-methyl group, which could then be trapped by a suitable coupling partner. This approach offers a milder, often metal-free, alternative to transition metal catalysis.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations.

General Experimental Workflow

Workflow start Start setup Reaction Setup (Add Reagents, Solvent, Catalyst under Inert Gas) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quenching monitoring->quench Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: General workflow for C-H activation experiments.

Protocol 1: Palladium-Catalyzed C7-Arylation of 7-Methylpyrazolo[1,5-a]pyridine

This protocol is based on established literature for C7-selective arylation.[2][3]

Materials:

  • 7-Methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add 7-methylpyrazolo[1,5-a]pyridine, the corresponding aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Inerting: Evacuate and backfill the tube with inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried solution under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 7-aryl-7-methylpyrazolo[1,5-a]pyridine product.

Protocol 2 (Proposed): Palladium-Catalyzed C7-Methyl Arylation

This is a proposed protocol adapted from established methods for pyrazole-directed C(sp³)–H activation.[4]

Materials:

  • 7-Methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Silver(I) oxide [Ag₂O] (2.0 equiv)

  • Anhydrous acetic acid (AcOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried, pressure-rated vial, add 7-methylpyrazolo[1,5-a]pyridine, the corresponding aryl iodide, Pd(OAc)₂, and Ag₂O.

  • Inerting: Evacuate and backfill the vial with inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add anhydrous acetic acid via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120-130 °C. Stir vigorously for 24-48 hours. Caution: Acetic acid is corrosive and the reaction is under pressure.

  • Monitoring: Carefully monitor the reaction progress by taking aliquots for LC-MS analysis.

  • Workup: After cooling to room temperature, carefully unseal the vial. Dilute the mixture with dichloromethane (DCM) and filter through Celite.

  • Extraction: Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude material by silica gel column chromatography to isolate the 7-benzylpyrazolo[1,5-a]pyridine product.

Conclusion and Outlook

The C–H activation of 7-methylpyrazolo[1,5-a]pyridine provides a powerful and versatile platform for molecular diversification. While palladium-catalyzed C(sp²)–H arylation of the heterocyclic core is well-established and offers tunable regioselectivity, the direct functionalization of the C7-methyl group represents the next frontier. The proposed protocols, grounded in proven catalytic principles, offer a clear path forward for researchers. Future efforts will likely focus on expanding the scope of coupling partners for the methyl group, developing enantioselective variants, and exploring more sustainable catalytic systems using earth-abundant metals or photoredox catalysis. These advancements will undoubtedly accelerate the discovery of novel therapeutics and functional materials based on this valuable scaffold.

References

  • Recent Advances in Saturated N-Heterocycle C–H Bond Function - Who we serve. (2024). Vertex AI Search.
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). MDPI.
  • Desai, B., Patel, M., Dholakiya, B. Z., Rana, S., & Naveen, T. (2021). Recent advances in directed sp2 C-H functionalization towards the synthesis of N-heterocycles and O-heterocycles.
  • Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation | Request PDF. (2015).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
  • Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. (n.d.).
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC.
  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016).
  • Minisci reaction. (n.d.). Wikipedia.
  • Rhodium(III)-Catalyzed Regioselective C(sp2)
  • Bedford, R. B., Durrant, S. J., & Montgomery, M. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines.
  • Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace.
  • Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo[1,5-a]pyrazines with Heteroarenes and Aryl Iodides with the Assistance of Silver Salts. (n.d.).

Sources

Application Note: Precision Synthesis of PI3K Inhibitors Using 4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell proliferation, survival, and metabolism, making it a critical target in oncology and immunology. While first-generation inhibitors (e.g., wortmannin) lacked selectivity, modern drug discovery focuses on isoform-selective ATP-competitive inhibitors to minimize toxicity.

The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" for kinase inhibition due to its ability to mimic the adenine ring of ATP. Specifically, 4-bromo-7-methylpyrazolo[1,5-a]pyridine serves as a high-value intermediate.

  • The 7-methyl group: Induces a conformational lock, often improving selectivity by restricting rotation or filling a small hydrophobic pocket (selectivity filter) near the kinase hinge region.

  • The 4-bromo handle: Provides an orthogonal vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region.

  • The C-3 position: Remains nucleophilic, available for late-stage functionalization (e.g., sulfonylation or iodination) to install the primary hinge-binding elements.

This guide details the synthesis of 3-(arylsulfonyl)-4-aryl-7-methylpyrazolo[1,5-a]pyridine derivatives, a class of potent PI3K


 inhibitors, utilizing the 4-bromo-7-methyl core.

Biological Context: The PI3K/Akt Signaling Pathway[1]

Understanding the pathway is crucial for designing the inhibitor's "warhead." The inhibitor must compete with ATP at the p110 catalytic subunit.

PI3K_Pathway RTK RTK / GPCR (Cell Surface Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Tumor Suppressor) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K ATP Competition

Figure 1: The PI3K/Akt signaling cascade. The pyrazolo[1,5-a]pyridine inhibitor targets the ATP-binding pocket of the PI3K p110 subunit, preventing PIP3 generation and downstream Akt/mTOR activation.

Synthetic Strategy

The synthesis adopts a "C-4 First" approach. The C-4 bromine is less reactive than the C-3 position towards electrophiles but is primed for cross-coupling. By installing the C-4 substituent first, we avoid potential chemoselectivity issues during subsequent C-3 functionalization.

Retrosynthetic Analysis
  • Target: 3-Sulfonyl-4-aryl-7-methylpyrazolo[1,5-a]pyridine.

  • Disconnection 1 (C-3): Introduction of the sulfonyl group via electrophilic substitution or sulfide oxidation.

  • Disconnection 2 (C-4): Suzuki-Miyaura coupling of the 4-bromo core.

  • Starting Material: this compound.

Synthesis_Scheme SM 4-bromo-7-methyl pyrazolo[1,5-a]pyridine Step1 Step 1: Suzuki Coupling (C-4 Arylation) SM->Step1 Int1 4-Aryl-7-methyl intermediate Step1->Int1 Step2 Step 2: C-3 Iodination (NIS) Int1->Step2 Int2 3-Iodo-4-aryl intermediate Step2->Int2 Step3 Step 3: Sulfonylation (Pd-cat coupling) Int2->Step3 Product Final PI3K Inhibitor (3-SO2Ar, 4-Ar) Step3->Product

Figure 2: Synthetic workflow for converting the 4-bromo-7-methyl core into a functionalized PI3K inhibitor.

Detailed Experimental Protocols

Step 1: C-4 Functionalization via Suzuki-Miyaura Coupling

This step installs the "tail" region of the inhibitor, often a substituted phenyl ring to improve solubility or target specific hydrophobic pockets.

Reagents:

  • This compound (1.0 equiv)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for robustness with heteroaryl bromides.

  • Base: Cs₂CO₃ (2.0 equiv) - Cesium carbonate typically provides higher yields in heteroaromatic couplings than sodium carbonate.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Charge a microwave vial or round-bottom flask with this compound (1.0 mmol, 211 mg), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the solution by bubbling nitrogen for 5 minutes.

  • Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

  • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 7-methyl group slightly reduces polarity; expect elution around 20-30% EtOAc.

Step 2: Regioselective C-3 Iodination

The C-3 position of the pyrazolo[1,5-a]pyridine ring is electron-rich (similar to indole C-3), allowing for facile electrophilic aromatic substitution.

Reagents:

  • 4-Aryl-7-methylpyrazolo[1,5-a]pyridine (from Step 1)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN)[2]

Protocol:

  • Dissolve the Step 1 product (0.5 mmol) in anhydrous ACN (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NIS (0.55 mmol, 124 mg) portion-wise over 10 minutes. Note: Slow addition prevents over-halogenation, although the 4-position is blocked.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Monitor: TLC should show a new, less polar spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from brown/red to clear). Extract with DCM.

  • Purification: Recrystallization from EtOH or short silica plug usually suffices.

Step 3: Introduction of the Sulfonyl Pharmacophore (C-3)

The sulfonyl group is a key hydrogen-bond acceptor for the kinase hinge region. We utilize a metal-catalyzed coupling of the C-3 iodide with a sodium sulfinate or a thiol (followed by oxidation).

Reagents:

  • 3-Iodo-4-aryl-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Sodium benzenesulfinate (1.5 equiv)

  • Catalyst: CuI (0.1 equiv)

  • Ligand: L-Proline (0.2 equiv) or 1,10-Phenanthroline.

  • Base: NaOH (0.2 equiv) or K₂CO₃.

  • Solvent: DMSO

Protocol:

  • Combine the 3-iodo intermediate (0.3 mmol), Sodium benzenesulfinate (0.45 mmol), CuI (0.03 mmol, 6 mg), and L-Proline (0.06 mmol, 7 mg) in a sealed tube.

  • Add DMSO (2 mL).

  • Heat at 100°C for 12-16 hours.

  • Workup: Dilute with water/EtOAc. The product partitions into the organic layer. Wash organics extensively with water to remove DMSO.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Suzuki) Protodebromination (Br replaced by H)Use anhydrous solvents; switch catalyst to Pd(PPh₃)₄ or XPhos Pd G2 for sterically hindered substrates.
Regioselectivity Issues (Step 2) Halogenation at C-2 or phenyl ringEnsure temperature is kept at 0°C initially. Use DMF instead of ACN to modulate reactivity if over-reaction occurs.
Stalled Reaction (Step 3) Catalyst poisoning or poor solubilitySwitch from CuI/Proline to Pd₂dba₃/Xantphos coupling with a thiol, followed by mCPBA oxidation to the sulfone.
Poor Solubility of Final Product High crystallinity of scaffoldForm a hydrochloride salt (using HCl in Dioxane) or introduce a morpholine/piperazine solubilizing group on the aryl ring.

References

  • Kendall, J. D., et al. (2012).[3] "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[3][4][5] Bioorganic & Medicinal Chemistry, 20(1), 69-85.[3]

    • Key Insight: Establishes the pyrazolo[1,5-a]pyridine core as a potent p110 scaffold and details the SAR of the 3- and 4-positions.
  • Kendall, J. D., et al. (2014). "Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group."[6] MedChemComm, 5, 41-46.[6]

    • Key Insight: Validates the use of sulfonyl and carbonyl linkers at the C-3 position for optimal hinge binding.
  • Lozada-Rodríguez, L., et al. (2020). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 25(11), 2699.

    • Key Insight: While focused on the pyrimidine analog, this review provides relevant conditions for electrophilic substitution and cross-coupling on the fused pyrazole ring system.
  • Zeng, L. E., et al. (2026). "Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines." Organometallics.

    • Key Insight: Provides advanced methods for functionalizing the 7-position if further deriv

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromoheterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Overcoming Catalyst Poisoning and Substrate Instability

Abstract

The cross-coupling of 4-bromoheterocycles (e.g., 4-bromopyridine, 4-bromoquinoline) represents a distinct challenge in medicinal chemistry. Unlike their carbocyclic analogs, these substrates possess a dual nature: they are electron-deficient electrophiles activated for oxidative addition, yet they contain Lewis-basic nitrogen atoms capable of sequestering the palladium catalyst into inactive "off-cycle" resting states. Furthermore, the instability of the free base forms of these heterocycles often necessitates the use of hydrochloride salts, introducing stoichiometric acidity that can disrupt standard catalytic cycles. This guide details the mechanistic bottlenecks and provides robust, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of these "stubborn" substrates.

The Mechanistic Landscape: The "Pyridine Problem"

To successfully couple 4-bromoheterocycles, one must understand the competition between Oxidative Addition (OA) and Coordination (Poisoning) .

  • The Trap: The lone pair on the pyridine/quinoline nitrogen is a competent ligand. In the absence of bulky ligands on the metal, Pd(0) or Pd(II) species will coordinate to the substrate nitrogen rather than reacting with the C-Br bond. This forms stable, catalytically inactive bis-pyridine complexes (PdL₂Py₂).

  • The Solution: The use of sterically demanding, electron-rich phosphines (e.g., Buchwald dialkylbiaryl phosphines) or NHC ligands (e.g., PEPPSI) is non-negotiable. These ligands create a steric wall that prevents the nitrogen lone pair from approaching the metal center while simultaneously boosting the electron density on Pd to facilitate oxidative addition into the electron-deficient C-Br bond.

Visualization: The Catalyst Poisoning Trap vs. Productive Cycle

The following diagram illustrates the divergent pathways. The "Red" path represents the failure mode (poisoning), while the "Green" path represents the productive cycle enabled by bulky ligands.

G Pd0 Active Catalyst [Pd(0)L] Coordination OFF-CYCLE TRAP Pd(0) Coordinated to N (Catalyst Poisoning) Pd0->Coordination Unhindered Ligands (Fast) OA Oxidative Addition [L-Pd(II)(Ar)Br] Pd0->OA Bulky Ligands (L) (Steric Protection) Substrate 4-Bromopyridine (Substrate) Substrate->Coordination Substrate->OA Transmet Transmetallation (Base + Boronic Acid) OA->Transmet Rate Limiting for e- poor Ar RE Reductive Elimination (Product Release) Transmet->RE RE->Pd0 Regeneration

Caption: Mechanistic divergence in 4-bromoheterocycle coupling. Bulky ligands prevent the formation of the inactive N-bound complex (Red).

Ligand Selection Strategy

The choice of ligand is the single most critical variable.

Ligand ClassSpecific LigandBest For...Mechanistic Rationale
Dialkylbiaryl Phosphines XPhos General Purpose (Suzuki/Buchwald)High steric bulk prevents N-coordination; electron-richness speeds up OA.
SPhos Suzuki CouplingExcellent stability; confers water solubility which helps in biphasic Suzuki systems.
RuPhos Buchwald (Secondary Amines)Prevents catalyst deactivation by secondary amines; stabilizes monoligated Pd species.
BrettPhos Buchwald (Primary Amines)extremely bulky; prevents binding of primary amines to Pd, reducing beta-hydride elimination.
NHC Complexes Pd-PEPPSI-IPr Difficult/Unstable SubstratesThe "throw-and-go" catalyst. Extremely robust against poisoning; air stable.
Bisphosphines Xantphos Heterocycles with wide bite anglesForces reductive elimination in difficult C-N bond formations.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromopyridine HCl

Challenge: 4-Bromopyridine is typically supplied as the Hydrochloride (HCl) salt because the free base self-polymerizes upon storage. Critical Step: You cannot simply add the salt to the reaction. The acidic proton will quench the base required for the Suzuki cycle. You must use excess base or perform an in-situ free-basing step.

Materials
  • Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.5 equiv) - Note: Extra 1.0 equiv accounts for HCl neutralization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is essential for boronic acid activation.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of dry dioxane. Stir at 50°C for 5 minutes until the solution turns a rich orange/red. This ensures active catalyst formation before substrate exposure.

  • Solids Addition: To the main reaction vessel (equipped with a stir bar), add 4-Bromopyridine HCl, Aryl Boronic Acid, and finely ground K₃PO₄.

  • Inerting: Seal the vessel and cycle vacuum/Argon three times. Oxygen is the enemy of electron-rich phosphines.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Ramp: Place in a pre-heated block at 100°C .

    • Why? Rapid heating prevents the formation of inactive Pd-aggregates which can occur during slow ramps.

  • Monitoring (Self-Validation):

    • t=1h: Check LCMS.

    • Success Indicator: Disappearance of 4-bromopyridine peak.

    • Failure Mode A: 4-bromopyridine remains, Boronic acid gone. -> Diagnosis: Protodeboronation. Fix: Add more boronic acid (slow addition) or switch to Boronic Ester.

    • Failure Mode B: Both SM remain. -> Diagnosis: Catalyst Poisoning.[1][2][3] Fix: Switch to Pd-PEPPSI-IPr or increase temperature to 110°C.

Protocol B: Buchwald-Hartwig Amination of 4-Bromoquinoline

Challenge: Quinoline nitrogen is less basic than pyridine, but the C-N bond formation is electronically difficult due to the electron-deficient ring (reductive elimination is slow).

Materials
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine or Aniline derivative (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1 mol%) or RuPhos Pd G4 (2 mol%)

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is highly sensitive to moisture (hydrolysis of imine intermediates) and oxygen.

  • Pre-catalyst Activation:

    • If using Pd₂(dba)₃/Ligand: Mix them in the solvent at RT for 10 mins under Argon. Look for a color change (usually dark purple to brownish-orange).

    • If using G4 Palladacycles: Add directly as solid.

  • Reagent Addition: Add 4-Bromoquinoline, Amine, and NaOtBu to the reaction vial.

  • Solvent & Heat: Add solvent. Seal. Heat to 110°C .

    • Note: 4-Bromoheterocycles often require higher temperatures than phenyl bromides to overcome the energy barrier of oxidative addition on the electron-deficient ring.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica (eluting with EtOAc) to remove Pd and salts. The basic nitrogen product will stick to silica; use 1% Et₃N in the eluent if streaking occurs.

Troubleshooting & Optimization Logic

Use this decision logic to salvage failed reactions.

Optimization Start Reaction Failed (Low Yield / No Conv.) CheckSM Check LCMS: Is SM Consumed? Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone Yes SM_Remains SM Remains CheckSM->SM_Remains No CheckProd Is Product Formed? SM_Gone->CheckProd CheckDeboron Is Boronic Acid Gone? SM_Remains->CheckDeboron Success Success CheckProd->Success Yes Decomp/Polymerization Decomp/Polymerization CheckProd->Decomp/Polymerization No (Messy Baseline) Protodeboronation Protodeboronation CheckDeboron->Protodeboronation Yes (Boronic Acid Gone) Catalyst Poisoning Catalyst Poisoning CheckDeboron->Catalyst Poisoning No (Both SM Remain) Action: Lower Temp\nUse Scavengers Action: Lower Temp Use Scavengers Decomp/Polymerization->Action: Lower Temp\nUse Scavengers Action: Use Excess Boronic Acid\nSwitch to Pinacol Ester Action: Use Excess Boronic Acid Switch to Pinacol Ester Protodeboronation->Action: Use Excess Boronic Acid\nSwitch to Pinacol Ester Action: Switch to Pd-PEPPSI\nIncrease Temp\nCheck O2 Exclusion Action: Switch to Pd-PEPPSI Increase Temp Check O2 Exclusion Catalyst Poisoning->Action: Switch to Pd-PEPPSI\nIncrease Temp\nCheck O2 Exclusion

Caption: Diagnostic workflow for troubleshooting coupling failures.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Nitrogen Heterocycles"
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: "A General Catalyst for the Amin
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Suzuki Coupling of Pyridyl Chlorides/Bromides

    • Title: "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling Reaction" (Foundational work on PEPPSI stability with heterocycles)
    • Source:Chemistry – A European Journal
    • Link:[Link]

  • Handling Unstable Pyridines

    • Title: "Preparation and Coupling of 4-Bromopyridine Hydrochloride"
    • Source:Organic Syntheses
    • Link:[Link]

Sources

Application Notes & Protocols: A Guide to Late-Stage Functionalization of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique electronic properties and rigid, planar structure make it an ideal core for developing potent and selective therapeutic agents. Late-stage functionalization (LSF) offers a powerful strategy to rapidly diversify lead compounds, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties without resorting to de novo synthesis. This guide provides an in-depth exploration of field-proven strategies for the LSF of the pyrazolo[1,5-a]pyridine core, detailing the underlying principles, step-by-step protocols, and mechanistic insights for key transformations including direct C-H activation, strategic halogenation, cross-coupling, and regioselective metalation.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core and LSF

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a nitrogen-rich heterocycle that has garnered significant attention in pharmaceutical research.[1][2] Its derivatives are known to act as potent inhibitors of various protein kinases, making them critical in the development of targeted cancer therapies.[2][3]

Late-stage functionalization (LSF) is a paradigm shift in molecular diversification. It focuses on the direct modification of complex, value-added molecules, allowing researchers to explore the chemical space around a core scaffold efficiently.[4] For the pyrazolo[1,5-a]pyridine core, LSF enables the introduction of diverse substituents at specific positions, which is crucial for optimizing biological activity, solubility, metabolic stability, and other drug-like properties. The inherent reactivity of the pyrazolo[1,5-a]pyridine ring system, particularly at the electron-rich C3 and the pyridine-like C7 positions, provides fertile ground for a variety of selective chemical transformations.

Direct C-H Arylation: An Atom-Economical Approach

Direct C–H activation has emerged as a more efficient alternative to traditional cross-coupling methods, which require pre-functionalization (e.g., halogenation). This approach avoids costly and time-consuming steps, enhancing atom and step economy.[5] Palladium catalysis has been particularly successful for the regioselective arylation of pyrazolo[1,5-a]pyridines.[6][7]

Principle and Rationale

The regioselectivity of direct arylation on the pyrazolo[1,5-a]pyridine core can be exquisitely controlled by the choice of additives. Research has shown that in palladium-catalyzed reactions with aryl iodides, the reaction can be steered to favor either the C3 or C7 position.

  • C3-Arylation: This is typically achieved under conditions that favor a concerted metalation-deprotonation (CMD) pathway or related mechanisms at the most electron-rich position of the pyrazole ring.

  • C7-Arylation: Functionalization at the C7 position of the pyridine ring can be promoted by different additives, such as silver(I) carbonate, which likely influences the operative catalytic cycle.[6]

The ability to selectively functionalize these distinct positions provides a powerful tool for structure-activity relationship (SAR) studies.

Proposed Catalytic Cycle for C3-Arylation

The mechanism for the palladium-catalyzed C3-arylation is believed to proceed through a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation at the C3 position of the pyrazolo[1,5-a]pyridine and subsequent reductive elimination to afford the C-C coupled product and regenerate the active catalyst.[6]

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle A Pd(0) B Ar-Pd(II)-I A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)-Pyraz] Complex B->C C-H Activation (Pyrazolo[1,5-a]pyridine) D Ar-Pyrazolo[1,5-a]pyridine C->D Reductive Elimination HI -HI C->HI D->A Catalyst Regeneration ArPyraz C3-Arylated Product D->ArPyraz ArI Ar-I ArI->B Pyraz Pyrazolo[1,5-a]pyridine Pyraz->C

Caption: Proposed Pd-catalyzed C3-arylation cycle.

Experimental Protocol: Palladium-Catalyzed C3-Arylation

This protocol is adapted from a reported procedure for the direct C3-arylation of pyrazolo[1,5-a]pyridines.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add pyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl iodide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and cesium(I) fluoride (CsF, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-pyrazolo[1,5-a]pyridine.

Data Summary: Scope of C3-Arylation
EntryAryl Iodide (Ar-I)ProductYield (%)
1Iodobenzene3-Phenylpyrazolo[1,5-a]pyridine85
24-Iodotoluene3-(p-Tolyl)pyrazolo[1,5-a]pyridine82
34-Iodoanisole3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine78
41-Iodo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)pyrazolo[1,5-a]pyridine71
Yields are representative and based on published data.[6]

Strategic Halogenation: Gateway to Cross-Coupling

Halogenation of the pyrazolo[1,5-a]pyridine core is a cornerstone of LSF, installing a versatile chemical handle that enables a vast array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[2][8] Modern methods focus on mild, regioselective, and environmentally benign conditions.

Principle and Rationale

While traditional halogenating agents like N-halosuccinimides (NXS) are effective, recent advances have focused on oxidative halogenation systems.[9][10] A particularly attractive method employs inexpensive and stable potassium halide salts (KX) as the halogen source in combination with a mild oxidant, such as Phenyliodine(III) diacetate (PIDA).[11][12] This approach often proceeds in aqueous media at room temperature, offering significant green chemistry advantages. The reaction typically shows high regioselectivity for the C3 position due to its high electron density.

Workflow: From Core to Diversified Analogs

The strategic value of halogenation lies in its position as a key intermediate step in a larger diversification workflow.

G A Pyrazolo[1,5-a]pyridine Core B C3-Halogenation (e.g., with KX/PIDA) A->B C 3-Halo-pyrazolo[1,5-a]pyridine (Versatile Intermediate) B->C D Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->D E Diversified Analogs D->E

Caption: Halogenation as a key step in LSF workflows.

Experimental Protocol: C3-Iodination with KI/PIDA

This protocol is based on an efficient and mild procedure for the regioselective halogenation of N-heterocycles.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv, 0.2 mmol) in water (3.0 mL).

  • Reagent Addition: Add potassium iodide (KI, 1.5 equiv) followed by PIDA (1.0 equiv) to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at ambient temperature (25–27 °C) for 3 hours.

  • Monitoring: Monitor the reaction by TLC. The product is typically less polar than the starting material.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the pure 3-iodo-pyrazolo[1,5-a]pyrimidine.

Data Summary: Regioselective C3-Halogenation
EntryHalogen SourceOxidantProductYield (%)
1KIPIDAC3-Iodo derivative87-95
2KBrPIDAC3-Bromo derivative81-90
3KClPIDAC3-Chloro derivative68-75
Yields are representative for various substituted pyrazolo[1,5-a]pyrimidines, a closely related and well-studied scaffold, demonstrating the general applicability of the method.[11][12]

Suzuki-Miyaura Cross-Coupling of Halogenated Scaffolds

With a halogen handle installed, the Suzuki-Miyaura cross-coupling reaction provides a robust and powerful method for forging new C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties.

Principle and Rationale

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester). Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and high tolerance for a wide range of functional groups, making it ideal for LSF on complex molecules.[13] Microwave-assisted protocols can often significantly reduce reaction times.[13]

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Suzuki-Miyaura Cycle A Pd(0)L₂ B R¹-Pd(II)L₂-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)L₂-R² B->C Transmetalation (with R²-B(OH)₂) D R¹-R² C->D Reductive Elimination D->A Catalyst Regeneration Product 3-Aryl-Pyrazolo... D->Product R1X 3-Halo-Pyrazolo... R1X->B R2B Ar-B(OH)₂ R2B->C

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a reported procedure for the C3-arylation of a related pyrazolo[1,5-a]pyrimidinone core.[13]

  • Reaction Setup: In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%), and a base like Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as dioxane/water (4:1), to the vial.

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction to 110-120 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the 3-arylated product.

Data Summary: Scope of Suzuki-Miyaura Coupling
EntryBoronic AcidProductYield (%)
1p-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-...90
24-Acetylphenylboronic acid3-(4-Acetylphenyl)-...87
3Thiophene-2-boronic acid3-(Thiophen-2-yl)-...80
4Pyridine-3-boronic acid3-(Pyridin-3-yl)-...80
Yields are representative and based on published data for a related scaffold, demonstrating the versatility of the method.[13]

Regioselective Metalation with Hindered Bases

Direct deprotonation using strong, non-nucleophilic bases provides access to functionalization at sites that are not readily accessible through other means. This method relies on the kinetic acidity of specific C-H bonds within the pyrazolo[1,5-a]pyridine scaffold.

Principle and Rationale

Hindered magnesium and zinc amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), are highly effective for regioselective deprotonation (metalation).[14][15] The site of metalation can be directed by existing substituents or by the intrinsic acidity of the core. For the unsubstituted pyrazolo[1,5-a]pyridine, deprotonation with TMPMgCl·LiCl occurs selectively at the C7 position. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles. Furthermore, the regioselectivity can be modulated by the addition of a Lewis acid like BF₃·OEt₂, enabling functionalization at the C2 position.[14]

Workflow: Metalation and Electrophilic Quench

G cluster_A Route A: C7-Functionalization cluster_B Route B: C2-Functionalization A Pyrazolo[1,5-a]pyridine B Deprotonation (TMPMgCl·LiCl) A->B C C7-Magnesiated Intermediate B->C D Electrophilic Quench (e.g., I₂) C->D E C7-Functionalized Product D->E F Pyrazolo[1,5-a]pyridine G Deprotonation (TMPMgCl·LiCl + BF₃·OEt₂) F->G H C2-Magnesiated Intermediate G->H I Electrophilic Quench (e.g., Allyl-Br) H->I J C2-Functionalized Product I->J

Caption: Regiodivergent functionalization via metalation.

Experimental Protocol: C7-Iodination via Magnesiation

This protocol is based on a reported procedure for the regioselective metalation of the pyrazolo[1,5-a]pyridine scaffold.[14]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add a solution of pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -10 °C. Add a solution of TMPMgCl·LiCl (1.1 M in THF, 1.2 equiv) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Prepare a solution of iodine (I₂, 1.5 equiv) in anhydrous THF. Cool this solution to -10 °C and add it dropwise to the organomagnesium intermediate.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to afford 7-iodopyrazolo[1,5-a]pyridine.

References

  • Chen, Y., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. [Link]

  • Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Wei, W.-T., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]

  • El-Sheref, E. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

  • Shen, Z., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters. [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry. [Link]

  • Zhang, J., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF on ResearchGate. [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry. [Link]

  • Jida, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Beilstein Journal of Organic Chemistry. [Link]

  • Bakholdina, A. S., et al. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules (Basel, Switzerland). [Link]

  • Ryabukhin, D. S., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Wei, W.-T., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. ACS Publications. [Link]

  • Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Organic & Biomolecular Chemistry. [Link]

  • Garcı́a-Muñoz, J., et al. (2022). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters. [Link]

  • Failla, M., et al. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry. [Link]

  • Shen, Z., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed. [Link]

  • Le Saux, E., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

Sources

Application Note: Palladium-Catalyzed Borylation of 4-bromo-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Borylated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel therapeutic agents and functional organic materials. The conversion of halo-substituted pyrazolo[1,5-a]pyridines to their corresponding boronate esters is a critical synthetic transformation. This process, most notably the Miyaura borylation, unlocks the potential for subsequent carbon-carbon and carbon-heteroatom bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2] The resulting 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a versatile intermediate for introducing a wide array of functional groups at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers, outlining the strategic considerations, a robust and validated protocol, and troubleshooting advice for the successful borylation of 4-bromo-7-methylpyrazolo[1,5-a]pyridine.

Strategic Considerations for a Successful Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent.[2][3] While the reaction is broadly applicable, its success with specific heteroaromatic substrates like this compound hinges on the careful selection of four key components: the catalyst/ligand system, the boron source, the base, and the solvent.

  • Catalyst & Ligand Selection: The heart of the reaction is the palladium catalyst. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle. For electron-rich and potentially coordinating heteroaryl bromides, the choice of ligand is paramount. While classic phosphine ligands like PPh₃ can be effective, modern bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or chelating diphosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) often provide superior results by promoting efficient oxidative addition and reductive elimination steps.[4] PdCl₂(dppf) is a highly reliable and commercially available precatalyst that has demonstrated broad utility and is recommended for this substrate.[4]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice for this transformation.[5] It is a stable, crystalline solid that is easy to handle and the resulting pinacol boronate esters are generally stable to air and chromatographic purification, making them ideal intermediates for subsequent reactions.[3]

  • The Critical Role of the Base: The base plays a more complex role than simple acid scavenging. In the Miyaura borylation, a mild base like potassium acetate (KOAc) is crucial.[3][5] Stronger bases can promote a competitive Suzuki-Miyaura cross-coupling side reaction between the newly formed boronate ester product and the starting aryl bromide, leading to the formation of an undesired biaryl dimer.[5][6] KOAc facilitates the key transmetalation step by forming an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent than the corresponding halide complex.[3]

  • Solvent Choice: Aprotic polar solvents are generally preferred to ensure solubility of the reagents, particularly the potassium acetate base.[5] 1,4-Dioxane and Dimethyl Sulfoxide (DMSO) are excellent choices for this reaction, often leading to higher yields and faster reaction times. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.

Recommended Protocol: Miyaura Borylation of this compound

This protocol is optimized for reliability and high yield on a typical laboratory scale. All operations should be performed using standard inert atmosphere techniques (Schlenk line or glovebox).

Reagent and Materials Table
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsSupplier / CAS No.
This compoundC₈H₇BrN₂211.061.01.0(Varies)
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.21.2Sigma-Aldrich / 73183-34-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))C₃₄H₂₈Cl₂FeP₂Pd731.730.030.03Sigma-Aldrich / 72287-26-4
Potassium Acetate (KOAc)CH₃CO₂K98.143.03.0Sigma-Aldrich / 127-08-2
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-(5 mL/mmol)Sigma-Aldrich / 123-91-1
Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 211 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), PdCl₂(dppf) (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The starting material should be consumed, and a new, slightly more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete (as judged by LC-MS or TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product, 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, typically appears as a pale yellow or off-white solid.

  • Purification: While some boronate esters can be prone to hydrolysis on silica gel, pinacol esters are generally robust.[7] Purification can be achieved via flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing to 20-30% Ethyl Acetate in Hexanes). Alternatively, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate may yield highly pure material.

  • Characterization: The structure of the final product should be confirmed by:

    • ¹H NMR: Expect to see the disappearance of the proton signal at the 4-position of the pyrazolo[1,5-a]pyridine ring and the appearance of a characteristic singlet for the 12 protons of the pinacol methyl groups around 1.3 ppm.

    • ¹³C NMR & ¹¹B NMR: Further confirmation of the C-B bond formation.

    • Mass Spectrometry (MS): Verification of the molecular weight (Expected [M+H]⁺ ≈ 259.16).

Visualizing the Process

Catalytic Cycle and Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Miyaura borylation and the experimental workflow for synthesis and purification.

Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_X Ar-Pd(II)-X(L)₂ OxAdd->PdII_X Metathesis Base Metathesis (KOAc) PdII_X->Metathesis PdII_OAc Ar-Pd(II)-OAc(L)₂ Metathesis->PdII_OAc Transmetalation Transmetalation (B₂pin₂) PdII_OAc->Transmetalation PdII_Bpin Ar-Pd(II)-Bpin(L)₂ Transmetalation->PdII_Bpin RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 Product Ar-Bpin RedElim->Product Substrate Ar-Br Substrate->OxAdd

Caption: Simplified catalytic cycle for the Pd-catalyzed Miyaura Borylation.

Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Isolation A 1. Combine Solids (Substrate, B₂pin₂, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat at 90°C (12-16 h) C->D E 5. Cool & Dilute (Ethyl Acetate) D->E F 6. Filter through Celite E->F G 7. Aqueous Wash & Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for borylation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet solvent/reagents. 3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques are used.[8] 2. Use freshly opened anhydrous solvent and dry KOAc. 3. Confirm oil bath temperature is accurate. Consider increasing to 100°C.
Dehalogenation of Starting Material 1. Presence of water.[9] 2. Catalyst decomposition. 3. Use of pinacolborane (H-Bpin) instead of B₂pin₂ can sometimes lead to this side reaction.[3]1. Use high-purity, anhydrous reagents and solvent.[10] 2. Ensure the reaction is properly degassed. 3. Confirm the correct boron source (B₂pin₂) is being used.
Formation of Biaryl Dimer 1. Base is too strong (e.g., K₂CO₃, K₃PO₄). 2. Prolonged reaction time at high temperature after full conversion. 3. Presence of water can facilitate the competing Suzuki reaction.[9]1. Use a milder base like KOAc as specified.[5][6] 2. Monitor the reaction closely and stop heating once the starting material is consumed. 3. Ensure anhydrous conditions.
Difficulty in Purification / Product Hydrolysis on Silica Gel 1. Boronate ester is sensitive to the acidic nature of standard silica gel.[11] 2. Product co-elutes with impurities (e.g., pinacol).1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[12] 2. Consider purification on neutral alumina.[13] 3. Attempt recrystallization to avoid chromatography.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Catalytic mechanism for established Miyaura borylation. ResearchGate. [Link]

  • Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. NSF PAR. [Link]

  • Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. ACS Publications. [Link]

  • Troubleshooting a Miyaura borylation. Reddit r/Chempros. [Link]

  • Miyaura Borylation troubleshoot. Reddit r/OrganicChemistry. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC. [Link]

  • Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Publications. [Link]

  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

  • Case Study: Knowledge Based Problem Solving. Paul Murray Catalysis Consulting. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]

  • Trouble purifying my boronate ester compound. Reddit r/Chempros. [Link]

Sources

Microwave-assisted synthesis of pyrazolo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Analogs

Abstract & Scope

This protocol details the rapid, microwave-assisted synthesis of pyrazolo[1,5-a]pyridine scaffolds, a privileged structure in medicinal chemistry found in kinase inhibitors (e.g., p38, EGFR) and dopamine antagonists. Unlike conventional thermal heating, which often requires 12–24 hours and harsh reflux conditions, this microwave (MW) protocol achieves full conversion in 10–20 minutes with improved impurity profiles.

The method utilizes a [3+2] dipolar cycloaddition between N-aminopyridinium ylides and activated alkynes. This guide provides two distinct workflows:

  • Method A (Robust): A two-step protocol via isolated N-aminopyridinium salts (Recommended for scale-up).

  • Method B (Rapid): A one-pot in situ generation protocol (Recommended for library generation).

Mechanistic Insight & Rationale

The synthesis relies on the formation of a pyridinium N-imide (ylide), a 1,3-dipole. The microwave advantage here is twofold:

  • Dielectric Heating of Ionic Intermediates: The N-aminopyridinium salt is ionic, and the transition state of the [3+2] cycloaddition is highly polar. These species couple efficiently with the oscillating electric field of the microwave, leading to rapid "superheating" at the molecular level that convective heating cannot replicate.

  • Thermodynamic Control: The subsequent elimination step (aromatization) is thermodynamically driven but kinetically slow under standard conditions. MW irradiation overcomes this activation barrier almost instantaneously.

Reaction Scheme

The reaction proceeds via the base-mediated deprotonation of the N-aminopyridinium salt (1) to generate the dipole (2), which undergoes a [3+2] cycloaddition with the alkyne (3) to form the dihydropyrazolo intermediate (4). Spontaneous elimination (oxidation or loss of leaving group) yields the aromatic pyrazolo[1,5-a]pyridine (5).

ReactionMechanism Salt N-aminopyridinium Salt (1) Ylide Pyridinium N-imide (1,3-Dipole) (2) Salt->Ylide Deprotonation Base Base (K2CO3) Base->Ylide Cyclo [3+2] Cycloaddition Transition State Ylide->Cyclo + Alkyne Alkyne Alkyne (3) (e.g., DMAD) Alkyne->Cyclo Inter Dihydro Intermediate (4) Cyclo->Inter Fast Product Pyrazolo[1,5-a]pyridine (5) Inter->Product Aromatization (-2H or -LG)

Figure 1: Mechanistic pathway of the [3+2] cycloaddition. The aromatization step (red arrow) is significantly accelerated by microwave irradiation.

Experimental Protocols

Method A: Two-Step Synthesis (High Purity/Scale-Up)

Best for: Gram-scale synthesis, valuable starting materials, or when safety prevents handling volatile oxidants.

Step 1: Preparation of N-aminopyridinium salt

  • Reagents: Substituted Pyridine (1.0 equiv), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv).

  • Solvent: Water (0.5 M).

  • Procedure: Dissolve pyridine and HOSA in water. Heat at 90°C for 20 min. Cool to 0°C. Add K2CO3 to neutralize. Evaporate or crystallize (ethanol/ether) to isolate the N-aminopyridinium sulfonate/iodide salt.

    • Checkpoint: Verify salt formation by ¹H NMR (distinct downfield shift of α-protons).

Step 2: Microwave Cycloaddition

  • Reagents: N-aminopyridinium salt (1.0 equiv), Alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate) (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile. Note: DMF is preferred for MW absorption.

  • Vessel: 10 mL or 35 mL dedicated microwave pressure vial with a crimp/snap cap.

MW Parameters:

Parameter Setting Rationale
Temperature 100°C Sufficient to cross activation barrier for cycloaddition.
Hold Time 15:00 min Full conversion typically observed < 10 min; 15 min ensures aromatization.
Pressure Limit 250 psi (17 bar) Safety cutoff (DMF vapor pressure is low, but decomposition generates gas).
Power Dynamic (Max 200W) Allows precise temp control without overshoot.

| Stirring | High | Essential for heterogeneous base (K2CO3). |

Workup:

  • Dilute reaction mixture with water (5x volume).

  • Extract with EtOAc (3x).

  • Wash organic layer with brine (to remove DMF).

  • Dry over Na2SO4 and concentrate.

  • Purify via flash chromatography (Hex/EtOAc).

Method B: One-Pot In Situ Protocol (Library Generation)

Best for: Rapid screening of diverse alkynes or pyridines.

Warning: This method uses O-(Mesitylsulfonyl)hydroxylamine (MSH), which can be unstable. Ensure MSH is freshly prepared and kept cold.

Protocol:

  • In a 10 mL MW vial, add Pyridine derivative (0.5 mmol) and MSH (0.6 mmol) in CH2Cl2 (2 mL).

  • Stir at RT for 5 min (formation of salt).

  • Add Alkyne (0.6 mmol) and DBU (1.2 mmol) directly to the vial.

  • Seal and irradiate: 80°C for 10 min .

  • Note: DBU is soluble, making the reaction homogeneous and faster, but requires careful washing during workup to remove.

Optimization & Troubleshooting Guide

To ensure reproducibility, use this "Self-Validating" optimization matrix.

Table 1: Optimization Parameters

VariableRecommendationCausality / Effect
Solvent DMF > MeCN > EtOHDMF has a high loss tangent (tan δ), coupling efficiently with MW energy. It also solubilizes the zwitterionic intermediate.
Base K2CO3 (Heterogeneous)Mild enough to prevent alkyne polymerization but strong enough to generate the ylide.
Base (Alt) DBU (Homogeneous)Faster reaction (kinetic boost) but leads to "messier" crude NMR due to side reactions with electrophilic alkynes.
Temperature 80–120°C <80°C: Incomplete aromatization (dihydro-intermediate remains). >140°C: Decarboxylation of ester groups (if present on alkyne).
Concentration 0.2 – 0.5 M High concentration favors the bimolecular cycloaddition over unimolecular decomposition.

Self-Validating System Checks:

  • Pressure Profile: If pressure spikes >10 bar rapidly, it indicates decomposition of the N-amino salt (release of N2). Action: Lower temp by 20°C.

  • Color Change: Reaction typically turns from colorless/pale yellow to deep orange/brown (formation of conjugated aromatic system). No color change = No reaction.

  • LCMS Monitoring: Look for [M+H]+. If [M+H+2]+ is observed, the aromatization is incomplete. Action: Add an oxidant (e.g., Chloranil) or extend MW time.

Experimental Workflow Diagram

Workflow cluster_prep Step 1: Pre-Reaction cluster_mw Step 2: Microwave Synthesis cluster_post Step 3: Workup & Analysis Prep Dissolve Pyridine + HOSA in Water (90°C, 20 min) Isolate Isolate N-aminopyridinium Salt (Filtration/Evaporation) Prep->Isolate Load Load Vial: Salt + Alkyne + K2CO3 + DMF Isolate->Load Irradiate MW Irradiation 100°C | 15 min | High Stirring Load->Irradiate Cool Cool to <50°C (Air Jet Cooling) Irradiate->Cool Extract Dilute w/ H2O, Extract EtOAc Cool->Extract Analyze QC: LCMS & NMR (Check for Aromatization) Extract->Analyze

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridine.

References

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation.[1] Beilstein Journal of Organic Chemistry, 14, 1222–1228.

  • Tabolin, A. A., et al. (2020). Synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines from N-aminopyridinium salts. Journal of Organic Chemistry. (Cited in context of N-aminopyridinium salt utility).
  • Moustafa, M. S., et al. (2022).[2] Microwave-assisted synthesis of fused heterocyclic compounds: Pyrazolo[1,5-a]pyrimidines. RSC Advances.

  • Legros, J., et al. (2009). Microwave-assisted cycloaddition reactions. Chemical Society Reviews, 38, 2983-3003. (Foundational review on MW effects in [3+2] cycloadditions).

  • Bratulescu, G. (2020).[3] Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts. Molecules, 25(18), 4059. (Validates pyridinium ylide MW chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Suzuki Coupling with Sterically Hindered Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

Coupling sterically hindered bromopyridines (particularly 2-bromopyridines or 2,6-disubstituted systems) presents a "perfect storm" of challenges in palladium catalysis. You are fighting two opposing forces:

  • Electronic Deactivation: The electron-deficient pyridine ring makes the C-Br bond difficult to oxidatively add, while the pyridine nitrogen's lone pair can coordinate to the Palladium center, displacing ligands and poisoning the catalyst (formation of stable bis-pyridyl Pd complexes).

  • Steric Bulk: Ortho-substituents physically impede the approach of the boronic acid during the transmetallation step, which is often the turnover-limiting step in these specific cycles.

This guide moves beyond standard "textbook" conditions. To achieve high yields, we must utilize bulky, electron-rich ligands (Buchwald-type or NHCs) that facilitate oxidative addition while creating a steric wall that prevents pyridine nitrogen coordination.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <20% Conversion

User Question: I am coupling 2-bromo-3-methylpyridine with a phenylboronic acid. I see some product, but the reaction stalls after 2 hours. Adding more catalyst doesn't help. What is happening?

Technical Diagnosis: This is classic catalyst poisoning . The pyridine nitrogen is coordinating to the Pd(II) intermediate, shutting down the cycle. Alternatively, your catalyst may have decomposed to Pd-black due to instability.

Solution:

  • Switch to Bulky Ligands: Move immediately from PPh₃ or dppf to SPhos , XPhos , or RuPhos . These ligands are structurally designed to "wrap" around the Pd center, physically blocking the pyridine nitrogen from binding while allowing the smaller substrate to react.

  • Increase Temperature: Hindered transmetallation has a high activation energy. Run the reaction at 100°C–110°C .

  • Protocol Adjustment: Pre-heat the catalyst/ligand mixture for 5 minutes before adding the substrate to ensure the active catalytic species is fully formed.

Issue 2: Protodeboronation (Loss of Boronic Acid)

User Question: My bromide is untouched, but my boronic acid has converted to the de-borylated arene (Ar-H). I used 1.5 equivalents, but it’s all gone.

Technical Diagnosis: Protodeboronation is accelerated by high temperatures and aqueous base, especially with electron-rich or ortho-substituted boronic acids. The rate of deboronation is outcompeting the slow transmetallation step caused by the steric hindrance.

Solution:

  • Change the Base: Switch from K₂CO₃ or Na₂CO₃ to K₃PO₄ (anhydrous) or CsF . Fluoride-mediated activation often proceeds with less water, reducing proton sources.

  • Solvent Switch: Move to a Dioxane/Water (10:1) system or strictly anhydrous Toluene with CsF.

  • Slow Addition: Add the boronic acid portion-wise (e.g., 3 portions over 2 hours) to maintain a low concentration relative to the catalyst, favoring the coupling over the side reaction.

Issue 3: Homocoupling of the Boronic Acid

User Question: I see a significant amount of Ar-Ar dimer (biaryl) in my LCMS. How do I stop this?

Technical Diagnosis: This is an oxidative homocoupling process, strictly driven by the presence of Oxygen . In hindered systems where the main cycle is slow, the catalyst has "time" to engage in this side cycle.

Solution:

  • Degassing Rigor: Sparging with nitrogen is insufficient for difficult couplings. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Catalyst Activation: If using Pd(OAc)₂, ensure you are reducing it to Pd(0) efficiently. Alcohol solvents (n-Butanol) or adding a trace of water can help activate certain precatalysts, but oxygen exclusion is paramount.

Optimization Matrix: Ligand & Condition Selection

Use this table to select the starting point based on your specific steric challenge.

Substrate ChallengeRecommended LigandCatalyst PrecursorBaseSolvent SystemRationale
2-Bromopyridine (Unsubstituted) SPhos [1]Pd(OAc)₂K₃PO₄Toluene/H₂O (20:1)SPhos is the "gold standard" for preventing N-coordination.
2-Bromo-3-substituted pyridine XPhos or RuPhos [2]Pd₂(dba)₃K₃PO₄Dioxane/H₂O (10:1)Increased steric bulk of XPhos facilitates coupling of ortho-substituted partners.
Highly Hindered (2,6-disubstituted) Pd-PEPPSI-IPr [3](Pre-formed)K₂CO₃ or Cs₂CO₃THF or DioxaneNHC ligands (PEPPSI) are extremely robust and hold the metal tightly, allowing higher temps without decomposition.
Unstable Boronic Acids SPhos Pd(OAc)₂CsF DME (Anhydrous)Fluoride activation avoids high pH and water, minimizing protodeboronation.

Standard Operating Procedure (SOP)

Protocol: Coupling of Sterically Hindered 2-Bromopyridines

Objective: Robust coupling of a 2,6-disubstituted bromopyridine with an ortho-substituted phenylboronic acid.

Reagents:

  • Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Coupling Partner: 2-Tolylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (4 mol%) (Ligand:Pd ratio of 2:1 is critical)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene (anhydrous) and Water (degassed)

Step-by-Step Workflow:

  • Preparation:

    • Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of Argon.[2]

    • Prepare the solvent mixture (Toluene:Water 20:1 v/v) and degas by sparging with Argon for 20 minutes immediately before use.

  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of the degassed Toluene.

    • Stir at room temperature for 5-10 minutes. The solution should turn a rich orange/yellow color, indicating the formation of the active L-Pd(0) species. Do not skip this.

  • Reaction Assembly:

    • To the reaction vessel (screw-cap vial or Schlenk tube), add the Bromopyridine, Boronic Acid, and K₃PO₄.[1]

    • Evacuate and backfill with Argon (3 times).[3]

    • Add the remaining solvent via syringe.

    • Add the pre-complexed Catalyst/Ligand solution via syringe.

  • Execution:

    • Seal the vessel tightly.

    • Heat to 100°C with vigorous stirring (>800 rpm). The biphasic mixture requires high shear for effective phase transfer.

    • Run for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate and wash with water.[3]

    • Note: If the pyridine product is water-soluble, salt out the aqueous layer with NaCl or use DCM for extraction.

Visualizations

A. Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

TroubleshootingTree Start Problem: Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains SM Remains (Low Conversion) CheckSM->SM_Remains Bromide Intact SM_Gone SM Consumed CheckSM->SM_Gone Bromide Gone Cat_Poison Catalyst Poisoning by Pyridine N SM_Remains->Cat_Poison OxAdd_Fail Failed Oxidative Addition SM_Remains->OxAdd_Fail Deboronation Protodeboronation (Ar-B -> Ar-H) SM_Gone->Deboronation Boronic Acid Loss Homocoupling Homocoupling (Ar-Ar) SM_Gone->Homocoupling Dimer Formation Sol_Poison Solution: Use SPhos/XPhos Increase Catalyst Loading Cat_Poison->Sol_Poison Sol_OxAdd Solution: Increase Temp (>100°C) Switch to Pd-PEPPSI-IPr OxAdd_Fail->Sol_OxAdd Sol_Deboro Solution: Anhydrous Conditions Use CsF or Boronic Esters Deboronation->Sol_Deboro Sol_Homo Solution: Degas Solvents (Freeze-Pump-Thaw) Check Inert Atmosphere Homocoupling->Sol_Homo

Caption: Diagnostic workflow for identifying the root cause of failure in hindered pyridine couplings.

B. Mechanistic Bottlenecks in Hindered Systems

Understanding why standard conditions fail.

Mechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Difficult for e- poor ring) Pd0->OxAdd PdII_Complex Pd(II)-Ar-Br OxAdd->PdII_Complex Poisoning DEAD END: Pyridine N-Coordination PdII_Complex->Poisoning Without Bulky Ligand TransMetal Transmetallation (Sterically Blocked) PdII_Complex->TransMetal With Bulky Ligand RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting the critical "Dead End" of N-coordination and the steric block at Transmetallation.

References

  • Buchwald, S. L., et al. (2008).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling with Bromopyridine Substrates.

  • Organ, M. G., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry. [6]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Overcoming regioselectivity issues in pyrazolo[1,5-a]pyridine halogenation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with the pyrazolo[1,5-a]pyridine scaffold.[1] It addresses the inherent electronic bias of this bicycle, which heavily favors electrophilic substitution at the C-3 position, and provides field-proven protocols to access the challenging C-7, C-4, and C-6 positions.[1]

Core Reactivity & Mechanism Analysis[2]

Before troubleshooting, it is critical to understand why your reaction is failing or yielding the wrong isomer.[1] The pyrazolo[1,5-a]pyridine scaffold possesses two distinct electronic zones:

  • The Pyrazole Ring (C-3): Highly electron-rich (nucleophilic). This is the default site for Electrophilic Aromatic Substitution (EAS).

  • The Pyridine Ring (C-7): Electron-deficient but possesses the most acidic proton due to the inductive effect of the bridgehead nitrogen. This is the default site for Directed Ortho-Metalation (DoM).

The "Regioselectivity Trap": Attempting to halogenate C-7 using standard electrophilic reagents (NBS, NCS, I₂) will almost invariably result in C-3 functionalization.[1] To change the outcome, you must change the mechanism.[1]

Reactivity Map & Decision Logic

The following diagram illustrates the divergent pathways required to access specific positions.

RegioselectivityMap Scaffold Pyrazolo[1,5-a]pyridine Scaffold MethodEAS Electrophilic Aromatic Substitution (EAS) Scaffold->MethodEAS Default Reactivity MethodDoM Directed Ortho-Metalation (DoM / Deprotonation) Scaffold->MethodDoM Requires Strong Base MethodPre Pre-functionalized Starting Material Scaffold->MethodPre Retrosynthesis C3 C-3 Position (Nucleophilic) ReagentsEAS NBS, NIS, NCS Selectfluor (MeCN, RT) C3->ReagentsEAS C7 C-7 Position (Acidic / C-H Activation) ReagentsDoM TMP-MgCl·LiCl TMP-ZnCl·LiCl Then I2/Br2 C7->ReagentsDoM C456 C-4, C-5, C-6 Positions (Electron Deficient) ReagentsPre Synthesis from Substituted Pyridines C456->ReagentsPre MethodEAS->C3 Kinetic Product MethodDoM->C7 Thermodynamic Deprotonation MethodPre->C456 Best Strategy

Caption: Mechanistic divergence for regioselective functionalization. C-3 requires EAS; C-7 requires Metalation.

Troubleshooting Guides & Protocols

Scenario A: "I need C-3 Halogenation, but I'm getting low yields or mixtures."

Diagnosis: While C-3 is the natural reactive site, issues often arise from solubility, over-halogenation (di-halogenation at C-3 and C-3'), or protodehalogenation during workup.[1]

Optimized Protocol (Standard EAS): For mono-halogenation (I, Br, Cl) at C-3.

  • Solvent Selection: Use Acetonitrile (MeCN) or DCM . MeCN is preferred for NBS/NIS as it stabilizes the succinimide byproduct, preventing side reactions.[1]

  • Reagent: Use 1.05 equiv of N-halosuccinimide (NBS/NIS).

  • Temperature: 0 °C to RT. Do not heat unless necessary, as heat promotes C-7 side reactions or decomposition.[1]

  • Green Alternative (High Yield): Recent literature suggests using PIDA (1.0 equiv) and KX (1.5 equiv) in water. This generates a hypervalent iodine species that transfers the halogen efficiently.

ParameterStandard ConditionGreen/Optimized Condition [1]
Reagent NBS / NIS (1.05 eq)KI / KBr + PIDA (1.0 eq)
Solvent MeCN or DCMWater (H₂O)
Temp 0 °C → RTRT
Yield 75-85%85-95%
Selectivity >95:5 (C3:C7)>99:1 (C3:C7)

FAQ:

  • Q: I see a byproduct spot on TLC.

    • A: It is likely the C-3,7-dihalo species if you used excess reagent.[1] Ensure strict stoichiometry (1.0–1.05 equiv). If the byproduct is polar, it might be the N-oxide; ensure your oxidant (if using PIDA) is not in large excess.[1]

Scenario B: "I need C-7 Halogenation, but I keep getting C-3."

Diagnosis: You are using electrophilic conditions (EAS). You cannot force EAS to occur at C-7 efficiently without blocking C-3. You must switch to Directed Ortho-Metalation (DoM) or Deprotonative Metalation .

The Science: The proton at C-7 is the most acidic (pKa ~28-30) due to the adjacent bridgehead nitrogen. Bases like n-BuLi can be messy due to nucleophilic attack on the pyridine ring. The solution is using Knochel-Hauser bases (TMP-MgCl·LiCl or TMP-ZnCl[1]·LiCl), which are bulky and non-nucleophilic.[1]

Protocol (C-7 Regioselective Metalation) [2]:

  • Preparation: Flame-dry a flask under Argon.

  • Reagent: Prepare or purchase TMP-MgCl·LiCl (1.0 M in THF).

  • Step 1 (Metalation): Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in dry THF at -40 °C .

  • Addition: Add TMP-MgCl·LiCl (1.1 equiv) dropwise. Stir for 30 mins at -40 °C.

    • Checkpoint: The solution usually turns dark/yellow, indicating the formation of the magnesiated species.

  • Step 2 (Quench): Add the electrophile (e.g., I₂ or Br₂ in THF) dropwise at -40 °C.[1]

  • Workup: Warm to RT, quench with sat. NH₄Cl.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
C-3 Product Observed Electrophile added before metalation was complete, or "halogen dance".[1]Ensure 30 min stir time at -40 °C. Do not warm up before adding electrophile.
Low Conversion Moisture in THF or degraded TMP base.Titrate TMP base before use. Ensure strictly anhydrous conditions.
Ring Opening Nucleophilic attack by base.Do not use n-BuLi. Stick to TMP-MgCl[1]·LiCl (sterically hindered).
Scenario C: "I need functionalization at C-4, C-5, or C-6."

Diagnosis: These positions are electronically "neutral" or deactivated compared to C-3 and C-7. Direct halogenation is rarely successful and often yields inseparable mixtures.

Strategy:

  • C-6: Can sometimes be accessed via EAS if C-3 is blocked (e.g., with an ester or bulky group) and C-7 is blocked, but this is inefficient.[1]

  • Best Practice (Retrosynthesis): Construct the scaffold already containing the halogen.

    • Route: React an N-aminopyridine (bearing the halogen at the desired position) with an alkyne/propiolate.

    • Example: To get 5-Br-pyrazolo[1,5-a]pyridine, start with 4-bromo-1-aminopyridinium salt and react with the appropriate dipolarophile [3].[1]

Decision Matrix for C-4/5/6:

  • Is the starting material expensive?

    • Yes: Try radical C-H activation (advanced, low yield risk).

    • No:Synthesize de novo from halogenated pyridine. This is the only way to guarantee 100% regiocontrol.

References

  • Chillal, A. S., et al. (2024).[1] "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances. [Link](Note: Protocol adaptable to pyridine scaffold).

  • Klier, L., et al. (2018).[1] "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Organic Letters, 20(10), 3114–3118.[1] [Link][1]

  • Miki, Y., et al. (1994).[1] "Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions." Heterocycles. [Link]

Sources

Technical Support Center: Purification of 4-bromo-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-7-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Here, we address common challenges encountered during post-reaction workup and purification, providing not just protocols, but the underlying scientific principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the cyclization of N-aminopyridinium ylides, you can anticipate several classes of impurities[1][2]:

  • Unreacted Starting Materials: Residual 2-amino-4-methylpyridine or the corresponding N-aminopyridinium salt are common. These are typically more polar than the product.

  • Reagents: Excess brominating agents (e.g., N-Bromosuccinimide, NBS) or byproducts (e.g., succinimide) may be present.

  • Regioisomers: Depending on the selectivity of the annulation and bromination steps, isomers such as 5-bromo-7-methylpyrazolo[1,5-a]pyridine could be formed. Their polarity is often very similar to the desired product, making them challenging to separate.

  • Over- or Under-brominated Species: Dibrominated products or the non-brominated 7-methylpyrazolo[1,5-a]pyridine may be present. The non-brominated species will be less polar, while dibrominated products will be slightly more polar or have a similar polarity.

Q2: What is a good starting point for developing a Thin-Layer Chromatography (TLC) method to monitor my reaction and purification?

A2: A systematic approach to TLC method development is crucial. For a moderately polar compound like this compound, a hexane/ethyl acetate system is an excellent starting point.

Recommended Protocol: TLC Method Development

  • Prepare Stock Solutions: Dissolve your crude reaction mixture and a pure standard (if available) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Initial Solvent System: Spot the crude mixture on a silica gel TLC plate and elute with 70:30 Hexane:Ethyl Acetate .

  • Analyze and Adjust:

    • If the Rf is too high (> 0.6): The eluent is too polar. Increase the proportion of hexane (e.g., 80:20 or 90:10 Hexane:EtOAc).

    • If the Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 50:50 or 30:70 Hexane:EtOAc).

  • Target Rf: Aim for an Rf value of 0.25 - 0.35 for the desired product. This Rf range in TLC typically translates well to effective separation in column chromatography[3].

  • Troubleshooting Streaking: If you observe significant streaking or tailing, this is likely due to the basic pyridine nitrogen interacting with acidic silanol groups on the silica plate. Add 0.5-1% triethylamine (TEA) to your eluent system to mitigate this effect[4].

Q3: How can I definitively confirm the purity and identity of my final compound?

A3: A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment.

Analytical TechniquePurpose & Key Information
1H NMR Structure Confirmation. Provides information on the proton environment. For the pyrazolo[1,5-a]pyridine core, expect characteristic shifts for the aromatic protons. The methyl group should appear as a singlet around 2.4-2.6 ppm.[5][6]
13C NMR Structure Confirmation. Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular Weight Verification. Look for the molecular ion peak [M+H]+. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2+ peaks of nearly equal intensity).[7]
High-Performance Liquid Chromatography (HPLC) Purity Assessment. A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is ideal for quantifying purity. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds.[8][9][10]
Melting Point Purity Indication. A sharp melting point range (e.g., within 1-2 °C) is indicative of a high-purity crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Problem: My column chromatography separation is poor. The desired product is co-eluting with an impurity.

Solution: Poor separation on a column is almost always due to a suboptimal solvent system. The key is to find an eluent that provides a good separation factor (ΔRf) between your product and the key impurity on TLC.

Workflow: Optimizing Column Chromatography Eluent

  • TLC Analysis: Spot the crude mixture on a TLC plate.

  • Solvent Screening: Test at least two different solvent systems with varying polarity and selectivity. For example:

    • System A: Hexane / Ethyl Acetate

    • System B: Dichloromethane / Methanol (or Acetone)

  • Fine-Tuning: Adjust the ratios of the best system to achieve a ΔRf of at least 0.15 between the product and the closest-eluting impurity. Remember, the target Rf for your product should be ~0.25-0.35.

  • Consider Modifiers: If spots are tailing, add 0.5% triethylamine (TEA) to the eluent. This is crucial for nitrogen-containing heterocycles as it deactivates the acidic sites on the silica gel, leading to sharper bands and better separation[4].

  • Gradient Elution: If a single isocratic system cannot resolve all components, a gradient elution is recommended. Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, and gradually increase the polarity to elute your product, followed by more polar impurities.

Diagram: Logic for Chromatography Solvent Selection

G cluster_0 TLC Analysis of Crude Mixture cluster_1 Evaluation cluster_2 Optimization Path cluster_3 Final Protocol TLC Run TLC in 7:3 Hexane:EtOAc Eval Product Rf ≈ 0.3? Good Spot Separation? TLC->Eval TooHigh Rf > 0.5 Increase Hexane % Eval->TooHigh No, Rf too high TooLow Rf < 0.2 Increase EtOAc % Eval->TooLow No, Rf too low PoorSep Poor Separation (ΔRf < 0.1) Try different solvent system (e.g., DCM/MeOH) Eval->PoorSep No, Poor Separation Proceed Proceed to Column Chromatography Eval->Proceed Yes TooHigh->TLC TooLow->TLC PoorSep->TLC

Caption: Workflow for selecting an optimal chromatography eluent.

Problem: My recrystallization yield is very low, or the compound oils out.

Solution: A low recrystallization yield is typically a solvent problem. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Protocol: Systematic Recrystallization Solvent Screen

  • Solubility Testing: Place ~10-20 mg of your crude material into several test tubes.

  • Add Solvents: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat: Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cool: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will produce a high yield of crystalline solid.

  • Mixed Solvent Systems: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., DCM or EtOAc) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., hexane or heptane) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly.

Diagram: Recrystallization Solvent Selection Workflow

G Start Place ~15mg crude solid in test tube AddSolvent Add 0.5 mL of test solvent at Room Temperature Start->AddSolvent CheckSol Does it dissolve? AddSolvent->CheckSol Heat Heat mixture to boiling CheckSol->Heat No BadSolvent2 Poor Solvent (Too Soluble) CheckSol->BadSolvent2 Yes CheckHotSol Does it dissolve? Heat->CheckHotSol Cool Cool slowly to 0 °C CheckHotSol->Cool Yes BadSolvent1 Poor Solvent (Insoluble) CheckHotSol->BadSolvent1 No CheckCrystals Crystals form? Cool->CheckCrystals CheckCrystals->BadSolvent1 No GoodSolvent Good Candidate Solvent CheckCrystals->GoodSolvent Yes TryMixed Consider for mixed- solvent system BadSolvent2->TryMixed

Caption: Systematic approach for finding a suitable recrystallization solvent.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][8]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][11]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][9]

  • Al-Issa, S. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(13), 15585–15595. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link][10]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][12]

  • Al-Issa, S. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega, 4(9), 13916–13928. Retrieved from [Link][2]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link][5]

  • Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 58. Retrieved from [Link][13]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link][14]

  • Chen, J., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Organic Letters, 21(18), 7354-7358. Retrieved from [Link][7]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link][15]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2019). B. Column Chromatography. Retrieved from [Link][16]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenge of working with brominated pyrazolopyridine derivatives: their limited solubility in common organic solvents. Pyrazolopyridines are a cornerstone scaffold in medicinal chemistry and materials science, valued for their versatile biological activity and photophysical properties.[1][2] The introduction of a bromine atom, a common synthetic handle for cross-coupling reactions, unfortunately, frequently exacerbates solubility issues. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles in your research.

Frequently Asked Questions (FAQs): Understanding the Root of the Problem

This section addresses the fundamental principles governing the solubility of these complex heterocyclic systems.

Q1: Why are my brominated pyrazolopyridines so poorly soluble in standard organic solvents?

A: The poor solubility of these compounds is typically not due to a single factor, but rather a combination of two primary molecular realities: high crystal lattice energy and lipophilicity.

  • Crystal Lattice Energy: The bromine atom, being large and polarizable, can participate in strong intermolecular interactions, including halogen bonding (Br···N, Br···O) and π-stacking with the aromatic core.[3][4] These forces lock the molecules into a highly stable, rigid crystal lattice. For dissolution to occur, the energy released from the solvent interacting with the molecule (solvation energy) must be sufficient to overcome this strong crystal lattice energy.[5][6] If the lattice is too stable, the compound will prefer to remain in its solid state.

  • Lipophilicity and Molecular Structure: While the pyrazolopyridine core has some polar character, the addition of a bulky, hydrophobic bromine atom often increases the overall lipophilicity ("greasiness") of the molecule.[5] This can lead to a mismatch with the polarity of many common solvents, hindering the solvation process. The overall molecular weight and the nature of other substituents also play a crucial role.[7]

Caption: The Dissolution Equilibrium: Overcoming Crystal Lattice Energy.

Q2: Beyond the bromine, what other factors control the solubility of my compound?

A: Several key factors dictate solubility:

  • Temperature: For most solid solutes, solubility increases with temperature.[8][9] The added thermal energy helps to break apart the intermolecular forces within the crystal lattice.

  • Polarity (Solute-Solvent Interactions): The principle of "like dissolves like" is paramount. A polar molecule will dissolve best in a polar solvent, and a nonpolar molecule in a nonpolar solvent.[8][9] You must match the polarity of your solvent system to that of your specific brominated pyrazolopyridine derivative.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, often leading to decreased solubility.[8][9]

  • pH (for Ionizable Derivatives): If your pyrazolopyridine derivative contains acidic or basic functional groups, its solubility can be dramatically altered by adjusting the pH of the medium. Converting a neutral compound into a salt is a classic strategy to enhance solubility.[6][10][11]

Q3: My compound is precipitating during my biological assay. What are the consequences?

A: This is a critical issue that can invalidate your results. Poor solubility in assay buffers leads to several problems:

  • Underestimated Potency: The actual concentration of the compound exposed to the biological target is much lower than what you prepared, making your compound appear less active than it truly is.[12]

  • Poor Reproducibility: Results can be highly variable and difficult to reproduce due to inconsistent precipitation.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Encountering a solubility issue is common. The key is to approach it systematically. Follow this workflow to diagnose and solve the problem.

Start Start: Compound Fails to Dissolve Initial Step 1: Initial Assessment - Visual Inspection - Heat & Shake Start->Initial IsItSoluble Is solubility still poor? Initial->IsItSoluble Cosolvent Step 2: Co-Solvent Screening (DMSO, DMF, NMP, Dioxane) IsItSoluble->Cosolvent Yes Success Success: Soluble Compound IsItSoluble->Success No Precipitates Does it precipitate on dilution? Cosolvent->Precipitates Temp Step 3: Temperature Adjustment - Controlled Heating - Hot Filtration Precipitates->Temp Yes Precipitates->Success No Ionizable Is the molecule ionizable? Temp->Ionizable Advanced Step 4: Advanced Techniques - Micronization - Solid Dispersion - Co-crystallization Ionizable->Advanced No pH pH Modification / Salt Formation Ionizable->pH Yes Advanced->Success pH->Advanced

Caption: Troubleshooting Workflow for Poorly Soluble Compounds.

Problem: My compound won't dissolve in common solvents like Dichloromethane (DCM), Methanol, or Acetonitrile.

Solution 1: Employ a Co-Solvent System

Often, a single solvent is insufficient. A mixture of solvents, or a "co-solvent" system, can provide a more suitable environment for dissolution.[10][13] The strategy is often to dissolve the compound in a small amount of a strong, polar aprotic solvent and then dilute it with a less polar "bulk" solvent.

Actionable Protocol:

  • Attempt to dissolve your compound in a minimal volume of a strong solvent (see table below).

  • Once dissolved, slowly add your desired secondary solvent (e.g., for chromatography or a reaction) while vigorously stirring.

  • Observe for any signs of precipitation. If the compound "crashes out," you may need to use a higher percentage of the primary solvent.

Table 1: Common Co-Solvents for Difficult-to-Dissolve Compounds

SolventAbbreviationKey CharacteristicsUse Case
Dimethyl SulfoxideDMSOHighly polar aprotic; excellent solvating power.Creating concentrated stock solutions for biological screening.[14]
N,N-DimethylformamideDMFPolar aprotic; good for a wide range of organic molecules.Stock solutions, reactions. Can be difficult to remove under vacuum.[14]
N-Methyl-2-pyrrolidoneNMPHigh boiling point polar aprotic solvent.Useful for very stubborn compounds at elevated temperatures.
1,4-DioxaneDioxaneModerately polar ether; miscible with water and many organic solvents.Recrystallization, reaction solvent.
TetrahydrofuranTHFLess polar than Dioxane; good general-purpose solvent.Common reaction and chromatography solvent.

Solution 2: Leverage Temperature

Heating the solvent provides the energy needed to break the crystal lattice bonds.[8]

Actionable Protocol:

  • Add your compound to the desired solvent in a flask equipped with a stir bar and a condenser.

  • Gently warm the mixture while stirring. Many compounds that are insoluble at room temperature will dissolve at 40-60°C or higher.

  • Caution: Be aware of the solvent's boiling point and the thermal stability of your compound.

  • If you need to remove insoluble impurities, perform a hot filtration.[7] This involves filtering the hot, saturated solution quickly to prevent the desired compound from crystallizing prematurely.

Problem: My compound has very low solubility, even with heat and co-solvents.

When basic methods fail, you may need to modify the solid-state properties of the compound itself. These are more advanced techniques often used in pharmaceutical development.

Advanced Technique 1: Particle Size Reduction (Micronization)

By reducing the particle size, you dramatically increase the surface area available for the solvent to interact with, which can increase the rate of dissolution.[6][15] While it doesn't change the thermodynamic equilibrium solubility, a faster dissolution rate is often sufficient for many applications.[7] This is typically achieved through techniques like jet milling or cryo-milling.[6][11]

Advanced Technique 2: Create an Amorphous Solid Dispersion (ASD)

In an ASD, the crystalline structure of your compound is completely disrupted. The molecules are dispersed in an amorphous (non-crystalline) state within a polymer matrix.[5] This circumvents the need to overcome the high crystal lattice energy, often leading to a significant increase in apparent solubility.[5][6] This is commonly achieved via spray drying or hot-melt extrusion.

Advanced Technique 3: Co-crystallization

A co-crystal is a multi-component crystal where your compound and a benign "co-former" are held together by non-covalent interactions. By choosing an appropriate co-former, you can create a new crystal lattice with completely different, and hopefully more favorable, physical properties, including improved solubility.[7][10]

Essential Experimental Protocols

Protocol 1: Standardized Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of your compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of your solid compound to a known volume of the test solvent in a sealed vial (e.g., 5-10 mg in 1 mL). Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. Using a temperature-controlled shaker is ideal.[16]

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).

  • Dilution: Promptly dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation upon cooling.[16]

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Back-calculate the original concentration to determine the solubility in mg/mL or µM.

Protocol 2: Small-Scale Co-solvent Screening

This is a rapid method to identify promising solvent systems for further optimization.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of your compound in a strong solvent like DMSO (e.g., 20 mg/mL).

  • Test Solvents: In separate microcentrifuge tubes or a 96-well plate, add 95 µL of your various test solvents or buffer systems.

  • Dilution: Add 5 µL of your DMSO stock solution to each tube/well (this creates a 1:20 dilution with 5% DMSO).

  • Observation: Mix well and let the samples equilibrate for 1-2 hours at room temperature.

  • Analysis: Visually inspect each sample for precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader. The clearest wells represent the most promising co-solvent systems.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 123-131. [Link]

  • Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-154. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]

  • Schlange, A., et al. (2022). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. Batteries & Supercaps, 5(3), e202100329. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • The Medicine Maker. (2026, February 11). Solving the Problem of Insolubility: Part I. [Link]

  • Timofeeva, T. V., & Gerasimova, A. Y. (2019). Peculiarities of Br⋯Br bonding in crystal structures of polybromides and bromine solvates. CrystEngComm, 21(3), 355-367. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. European Journal of Pharmaceutical Sciences, 77, 245-251. [Link]

  • Harada, T., et al. (2022). Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients. Chemical and Pharmaceutical Bulletin, 70(2), 182-186. [Link]

  • Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. [Link]

  • ResearchGate. (n.d.). Comparison of packing of molecules in the crystals of brominated derivatives of 2-DG with their chlorinated counterparts. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Kumar, A., & Kumar, R. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. [Link]

  • YouTube. (2016, April 22). 4.1 Factors That Affect Solubility. [Link]

  • Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. [Link]

  • AK Lectures. (n.d.). Factors that Affect Solubility. [Link]

  • PubChem. (n.d.). Bromine. [Link]

  • ResearchGate. (2025, July 31). N-octylpyridinium bromide applied to purification of benzene by extractive distillation:Thermodynamic properties for intuitive evaluation of entrainer. [Link]

  • accedaCRIS. (n.d.). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. [Link]

  • SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

Sources

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals,

Welcome to your dedicated resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I understand that while these reactions are powerful tools in synthetic chemistry, undesired side reactions like debromination can be a significant hurdle, leading to reduced yields, complex purification, and delays in discovery and development pipelines.[1][2][3][4][5][6]

This guide is structured to provide you with actionable insights and solutions to minimize debromination. We will delve into the mechanistic underpinnings of this side reaction and offer practical, field-proven strategies to favor your desired C-C or C-N bond formation.

Troubleshooting Guide: A-to-Z of Debromination

This section is designed to address specific issues you might be observing at the bench.

Issue 1: Significant formation of the debrominated arene in a Suzuki-Miyaura coupling.

Q: I'm running a Suzuki coupling with an aryl bromide and seeing a significant amount of the corresponding arene (Ar-H) as a byproduct. What's causing this and how can I fix it?

A: This is a classic case of hydrodebromination, a reductive side reaction where a hydrogen atom replaces the bromine on your starting material.[1][7] The primary culprits are often related to your choice of reaction parameters, which can inadvertently create a pathway for a palladium-hydride species to form and participate in reductive elimination.

Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Reaction Temperature. Higher temperatures can accelerate the rate of debromination.[1] If you are running your reaction at elevated temperatures (e.g., >100 °C), consider reducing it. Often, a lower temperature (e.g., 80 °C) is sufficient for the desired coupling while minimizing the undesired debromination.[1]

Step 2: Scrutinize Your Choice of Base. The base is a critical parameter. Strong bases, especially in the presence of protic solvents or impurities, can promote debromination.

Base TypeRecommendationRationale
Strong Hydroxide Bases (e.g., NaOH, KOH) Use with caution or avoid.Can promote various side reactions, including debromination.[1]
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) Good starting point.Generally milder and effective for many Suzuki couplings.[1]
Phosphate Bases (e.g., K₃PO₄) Excellent alternative.Often provides a good balance of reactivity and selectivity, minimizing debromination.[8]
Organic Bases (e.g., Et₃N) Can be problematic.Can sometimes act as hydride donors, directly contributing to debromination.[1]

Step 3: Re-evaluate Your Palladium Catalyst and Ligand System. The electronic and steric properties of your phosphine ligand play a crucial role.

  • Electron-rich, bulky phosphines: While often promoting the desired oxidative addition, they can also stabilize palladium-hydride intermediates, leading to increased debromination.[1]

  • Less electron-donating phosphines: These can sometimes disfavor the hydrodehalogenation pathway.[1]

Consider screening a panel of ligands to find the optimal balance for your specific substrates.

Step 4: Assess Your Solvent and Potential Hydride Sources. Protic solvents (e.g., alcohols) can be a source of hydrides, especially at elevated temperatures with a strong base.[9]

  • Aprotic Solvents: Toluene, dioxane, and THF are generally preferred as they minimize potential proton sources for hydrodehalogenation.[1]

  • Water: While often used in Suzuki reactions, ensure it is rigorously deoxygenated. The presence of water can also be a factor in hydrodehalogenation with certain substrates.[10]

  • Impurities: Ensure your reagents and solvents are free from impurities that could act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of debromination in Pd-catalyzed couplings?

A: Debromination, or more broadly, hydrodehalogenation, is a reductive process that competes with the desired cross-coupling catalytic cycle.[7] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo a few undesired pathways. One common route involves the formation of a palladium-hydride species (Ar-Pd(II)-H). This can happen if a hydride source is present in the reaction mixture. This intermediate can then undergo reductive elimination to form the debrominated arene (Ar-H) and regenerate a Pd(0) species.[11]

G Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 Ar-Pd(II)(R)L₂ ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-M) ArPd(II)(H)L2 Ar-Pd(II)(H)L₂ ArPd(II)(Br)L2->ArPd(II)(H)L2 Hydride Transfer Ar-R Desired Product (Ar-R) ArPd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-H Debrominated Byproduct (Ar-H) ArPd(II)(H)L2->Ar-H Reductive Elimination Ar-H->Pd(0)L2

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q2: How does the choice of ligand influence debromination?

A: Ligands are critical in modulating the reactivity and stability of the palladium catalyst.[12]

  • Steric Bulk: Highly bulky ligands can accelerate reductive elimination, which is generally desirable. However, if a palladium-hydride intermediate is formed, bulky ligands can also promote the reductive elimination of the debrominated product.[13][14]

  • Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can facilitate oxidative addition. However, this can also make the palladium more susceptible to protonation or other pathways leading to hydride formation. Conversely, less electron-donating ligands might slow down the desired coupling but can also suppress debromination.[1]

Q3: Can debromination be an issue in other cross-coupling reactions like Heck or Sonogashira?

A: Yes, absolutely.

  • Heck Reaction: In Heck reactions, organic bases like triethylamine can be a source of hydrides, leading to debromination.[1] The choice of base is therefore critical.

  • Sonogashira Coupling: Debromination can also occur in Sonogashira couplings, particularly with electron-rich aryl bromides and under forcing conditions.[11][13][14] Careful optimization of the catalyst system, base, and temperature is key.[15][16][17]

Q4: Are there any general "best practices" to start with to avoid debromination?

A: Yes, here are some general starting points for your reaction design:

  • Start at a lower temperature: Begin your optimization at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.[1]

  • Choose a milder base: Carbonate or phosphate bases are often a good first choice over stronger hydroxide or alkoxide bases.[1]

  • Use an aprotic solvent: Toluene, dioxane, or THF are generally safe choices.[1]

  • Ensure an inert atmosphere: Oxygen can degrade the Pd(0) catalyst, potentially leading to side reactions.[18]

  • Use high-purity reagents: Impurities can be sources of hydrides or catalyst poisons.[12][18]

Experimental Protocols

Protocol 1: Ligand Screening to Minimize Debromination in a Suzuki Coupling

This protocol outlines a parallel screening approach to identify an optimal ligand that favors the desired coupling over debromination.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • A panel of phosphine ligands (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, array a series of reaction vials.

  • To each vial, add the aryl bromide, boronic acid, and base.

  • In separate stock solutions, dissolve the palladium precatalyst and each ligand to be screened in the reaction solvent.

  • Add the palladium precatalyst solution to each vial.

  • Add a different ligand solution to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).

  • Stir the reactions for a set time (e.g., 12 hours).

  • After cooling to room temperature, quench a small aliquot from each reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS or GC-MS to determine the ratio of the desired product to the debrominated byproduct.

G cluster_0 Reaction Setup cluster_1 Analysis Vial1 Vial 1 (Ligand A) LCMS LC-MS/GC-MS Analysis Vial1->LCMS Vial2 Vial 2 (Ligand B) Vial2->LCMS Vial3 Vial 3 (Ligand C) Vial3->LCMS VialN Vial N (...) VialN->LCMS Data Compare Product:Byproduct Ratio LCMS->Data

Sources

Technical Support Center: Optimizing Catalyst Load for 4-Bromopyrazolo[1,5-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromopyrazolo[1,5-a]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are a privileged core in drug discovery, known for their wide range of biological activities.[1] Their synthesis, often accomplished via palladium-catalyzed cross-coupling reactions, is a robust but nuanced process where catalyst performance is paramount.

Optimizing the catalyst load is a critical step that balances reaction efficiency, cost, and purity. An incorrect catalyst concentration can lead to a host of problems, including low yields, the formation of difficult-to-remove impurities, and poor reproducibility. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of catalyst optimization for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of the catalytic system for synthesizing 4-bromopyrazolo[1,5-a]pyridines?

A1: The catalytic system for reactions like Suzuki-Miyaura or C-H arylation to produce 4-bromopyrazolo[1,5-a]pyridines typically consists of three core components: a palladium source (precatalyst), a ligand, and a base. Each plays a crucial role. The palladium source, such as Pd(OAc)₂ or a palladacycle, is the active metal center.[2] The ligand, often a phosphine like PPh₃ or a more specialized ligand like those from Buchwald, stabilizes the palladium and modulates its reactivity and selectivity.[3][4] The base is required to activate the coupling partners and facilitate key steps in the catalytic cycle. The interplay between these three components dictates the overall success of the reaction.

Q2: What is a typical starting catalyst loading for these types of reactions?

A2: For initial screening and small-scale reactions, a palladium precatalyst loading of 1-5 mol % is a common starting point. However, the optimal loading is highly dependent on the specific reaction. For challenging C-H activation/arylation reactions, loadings as high as 10 mol % may be necessary to achieve a reasonable reaction rate and yield.[1][5] Conversely, for highly efficient Suzuki-Miyaura couplings, it may be possible to reduce the catalyst loading to well below 1 mol %, which is particularly important for process development and scale-up.

Q3: How can I tell if my catalyst loading is too low or too high?

A3: Monitoring the reaction progress via techniques like TLC, LC-MS, or GC-MS is essential.

  • Too Low: A catalyst loading that is too low will typically manifest as a sluggish or stalled reaction, with significant amounts of starting material remaining even after extended reaction times.[6][7]

  • Too High: An excessively high catalyst loading can lead to the formation of undesired side products. A common side product is the homocoupling of the boronic acid reagent (in Suzuki reactions). It can also increase the concentration of catalytically active species to a point where decomposition pathways become more prominent, sometimes leading to the formation of palladium black. Furthermore, high catalyst loading can complicate product purification due to residual palladium.

Q4: Why is the choice of ligand so important, and how does it relate to catalyst loading?

A4: The ligand is arguably the most critical component for tuning the catalyst's performance. It directly influences the stability, activity, and selectivity of the palladium center.[4] A well-chosen ligand can enable a reaction to proceed at a lower catalyst loading by:

  • Enhancing Stability: Preventing the aggregation of Pd(0) into inactive palladium black.

  • Promoting Oxidative Addition: Facilitating the first key step in the catalytic cycle.

  • Accelerating Reductive Elimination: Speeding up the final, product-forming step.

For pyrazolo[1,5-a]pyridine synthesis, where the nitrogen-containing heterocycle can potentially coordinate to and deactivate the palladium catalyst, the ligand's role is even more critical.[8] In some cases, a higher ligand-to-palladium ratio can be beneficial.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield

Question: My reaction is not working. I'm seeing mostly unreacted starting material. What are the likely causes related to the catalyst, and how do I fix it?

Answer: Low or no conversion is a common but solvable issue. The root cause often lies in the activity of the catalytic system. Here’s how to troubleshoot it:

  • Potential Cause A: Inactive Catalyst or Inefficient Precatalyst Activation

    • The "Why": Many common palladium sources, like Pd(OAc)₂, are precatalysts that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. If this activation step is inefficient, the reaction will not start.[9] The catalyst may also be old or have been improperly stored, leading to decomposition.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your palladium source is from a reliable supplier and has been stored correctly under an inert atmosphere.

      • Switch to a Pre-activated Catalyst: Consider using a modern Pd(0) source or a precatalyst (e.g., a palladacycle) that is known to form the active species more readily and reliably.[2]

      • Ensure Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] Ensure your reaction flask is thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.

  • Potential Cause B: Insufficient Catalyst Loading

    • The "Why": The reaction rate is directly proportional to the concentration of the active catalyst. If the loading is below the threshold required for a reasonable turnover frequency, the reaction will be impractically slow.

    • Troubleshooting Steps:

      • Perform a Loading Screen: Set up a series of small-scale parallel reactions, systematically increasing the catalyst loading. For example, run the reaction at 1 mol %, 2 mol %, 5 mol %, and 10 mol %. This will quickly identify if the reaction is catalyst-limited.

      • Monitor Progress: Analyze each reaction at set time points (e.g., 1h, 4h, 12h) to build a kinetic profile and determine the optimal loading that balances reaction time and yield.

  • Potential Cause C: Catalyst Deactivation by Substrates or Impurities

    • The "Why": The Lewis-basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] Impurities in your starting materials or solvents (especially water or other coordinating species) can have the same effect.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your 4-bromopyrazolo[1,5-a]pyridine and coupling partner are of high purity. Recrystallization or column chromatography may be necessary.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize moisture, which can interfere with the catalytic cycle.[9]

      • Consider a Lewis Acid Additive: In some cases, a Lewis acid can be added to coordinate with the basic sites on the heterocycle, preventing it from poisoning the palladium catalyst.[8]

Problem 2: Significant Side Product Formation

Question: I'm getting my desired product, but it's contaminated with significant side products like homocoupled starting materials. How can I improve the selectivity?

Answer: The formation of side products often indicates that the catalytic cycle is proceeding through undesired pathways. This can frequently be controlled by tuning the catalyst load and system components.

  • Potential Cause A: Catalyst Loading is Too High

    • The "Why": While a higher catalyst load can increase the reaction rate, it can also accelerate side reactions. For example, in a Suzuki coupling, a high concentration of the active palladium species can promote the unwanted homocoupling of the boronic acid reagent.

    • Troubleshooting Steps:

      • Titrate Down the Catalyst: Systematically decrease the catalyst loading (e.g., from 5 mol % down to 2%, 1%, and 0.5%) while carefully monitoring the ratio of desired product to side product by LC-MS or GC. You are looking for the "sweet spot" where the formation of the desired product is maximized relative to impurities.

  • Potential Cause B: Incorrect Ligand-to-Metal Ratio

    • The "Why": The ratio of ligand to palladium is critical. Too little ligand can lead to catalyst decomposition and the formation of palladium black. Too much ligand can sometimes slow the reaction by occupying coordination sites on the palladium, but it can also be beneficial in preventing side reactions.

    • Troubleshooting Steps:

      • Screen Ligand:Metal Ratios: Keeping the palladium loading constant (e.g., at 2 mol %), screen different ligand-to-palladium ratios. Common ratios to test are 1:1, 2:1, and 4:1. This can help stabilize the catalyst and suppress side reactions.

Problem 3: Poor Reaction Reproducibility

Question: I had a great result once, but now I can't reproduce it. What could be causing this inconsistency?

Answer: Reproducibility issues are frustrating and often point to subtle, uncontrolled variables in the reaction setup, particularly concerning the catalyst.

  • Potential Cause A: Inconsistent Catalyst Activity

    • The "Why": The activity of a palladium precatalyst can vary between batches or suppliers. The physical form (e.g., crystallinity) and purity can affect the rate of activation to the active Pd(0) species.

    • Troubleshooting Steps:

      • Source Consistency: If possible, use the same batch of catalyst for a series of related experiments. When opening a new bottle, run a standard control reaction to benchmark its activity against the previous batch.

      • Proper Handling and Storage: Always handle palladium catalysts in an inert atmosphere (glovebox or Schlenk line) to prevent gradual decomposition upon exposure to air and moisture. Store them in a desiccator or glovebox.

Data Presentation & Key Parameters

Table 1: Typical Catalyst Systems and Loading Ranges for Pyrazolo[1,5-a]pyridine Synthesis

Reaction TypePalladium SourceLigand ExampleBase ExampleTypical Pd Loading (mol %)Reference
C-H Arylation Pd(OAc)₂, Pd(TFA)₂PPh₃, 1,10-phenanthrolineK₂CO₃, Cs₂CO₃5 - 20%[1][5]
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, P(t-Bu)₃K₃PO₄, CsF0.5 - 5%[2][8]
Buchwald-Hartwig Pd₂(dba)₃, PalladacyclesBINAP, XantphosNaOt-Bu, K₃PO₄1 - 5%[10]

Experimental Protocols & Visual Workflows

Protocol 1: General Procedure for a Test Reaction

This protocol provides a baseline for screening catalyst loading.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromopyrazolo[1,5-a]pyridine (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃) and dissolve them in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Using a syringe, add the degassed solvent to the reaction vial, followed by the catalyst/ligand solution.

  • Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.

Diagram 1: Systematic Catalyst Load Optimization Workflow

This diagram illustrates a logical workflow for determining the optimal catalyst loading for your reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Confirmation start Define Standard Reaction (Substrates, Solvent, Temp) screen Run 4 Parallel Reactions (1, 2, 5, 10 mol% Pd) start->screen analyze1 Analyze Yield & Purity at 12h via LC-MS screen->analyze1 decision Is Yield >80% and Purity >95%? analyze1->decision refine_low Refine Lower Loading (e.g., 0.5%, 1%, 1.5%) decision->refine_low  Yes refine_high Re-evaluate Ligand/Base at Optimal Loading decision->refine_high  No analyze2 Analyze Yield & Purity refine_low->analyze2 refine_high->analyze2 confirm Confirm Optimal Load with 3x Replicate Runs analyze2->confirm finish Final Optimized Protocol confirm->finish

Caption: Workflow for systematic catalyst load optimization.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of a low-yield reaction.

G start Problem: Low or No Product Yield q1 Is this the first time running this reaction? start->q1 a1_yes Verify All Reagents (Purity, Age, Storage) q1->a1_yes Yes a1_no Was the reaction previously successful? q1->a1_no No q2 Did you change any reagent batch or source? a1_no->q2 a2_yes Root Cause: Reagent Inconsistency. Benchmark new reagents. q2->a2_yes Yes a2_no Increase Catalyst Loading (e.g., double the amount) q2->a2_no No q3 Did yield improve? a2_no->q3 a3_yes Root Cause: Insufficient Catalyst Load. Proceed to optimization. q3->a3_yes Yes a3_no Investigate Catalyst Deactivation: 1. Check for O₂/H₂O ingress 2. Re-purify substrates 3. Screen different ligands q3->a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Title: Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono Source: ACS Publications URL: [Link]

  • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC URL: [Link]

  • Title: Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines Source: Comptes Rendus Chimie URL: [Link]

  • Title: Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds Source: PMC URL: [Link]

  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Source: Organometallics URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC URL: [Link]

Sources

Technical Guide: Troubleshooting Crystallization of Methyl-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick vs. Grease" Paradox

Methyl-substituted pyrazolopyridines present a unique dual-challenge in solid-state chemistry. The fused heterocyclic core acts as "brick dust" (planar, high melting point, strong


-

stacking), while the methyl substituents introduce "grease" characteristics (lipophilicity, rotational freedom).

This guide addresses the three most critical failure modes associated with this scaffold:

  • Oiling Out (LLPS): Metastable liquid phase separation before crystallization.

  • Gelation: Formation of supramolecular gels due to anisotropic growth inhibition.

  • Solvate Trapping: The basic nitrogens in the pyridine ring acting as H-bond acceptors for solvent inclusion.

Critical Failure Mode 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky (emulsion) or deposits a sticky gum on the flask walls/impeller. No diffraction pattern is observed.

The Mechanism: Why this happens

Methyl-substituted heterocycles often exhibit a miscibility gap in their phase diagram. The methyl groups disrupt the water structure (hydrophobic effect) but the aromatic core requires polarizability. When the energy barrier to form a crystal lattice (


) is higher than the barrier to form an amorphous liquid droplet (

), the system "oils out." This is kinetically trapped; the oil is rich in impurities, preventing nucleation.
Troubleshooting Protocol: The "Oiling Out" Rescue Loop

Step 1: Determine the Metastable Zone Width (MSZW) Do not crash cool. You must map the point where the oil forms versus where the crystal forms.

Step 2: The "Heat-Cycle" Protocol If you encounter oiling out, do not add more anti-solvent.

  • Re-heat the mixture until the oil redissolves (usually

    
     above the oiling point).
    
  • Seed with 0.5 wt% pure crystal (if available) at high temperature (in the clear region).

  • Cool Slowly (

    
    ) to bypass the liquid-liquid immiscibility region.
    

Step 3: Solvent Shifting Switch to a solvent system with a higher boiling point to allow higher temperature processing, pushing the system above the critical solution temperature (UCST) of the oil phase.

Visualizing the Rescue Logic:

OilingOutRescue Start Observation: Solution turns milky/oily CheckTemp Check Temperature vs. Cloud Point Start->CheckTemp Reheat Action: Re-heat to T > T_oil CheckTemp->Reheat Oil detected Seed Action: Add Seeds (0.5 wt%) Reheat->Seed SlowCool Action: Cool at 0.1°C/min Seed->SlowCool Success Result: Crystalline Growth SlowCool->Success Fail Result: Re-oiling SlowCool->Fail Metastable limit breached ChangeSolvent Action: Change Solvent System (Increase polarity or BP) Fail->ChangeSolvent ChangeSolvent->Reheat

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) in lipophilic heterocycles.

Critical Failure Mode 2: Polymorphism & Solvate Formation

Symptom: Batch-to-batch variation in melting point (e.g.,


 vs 

) or high weight loss in TGA (Thermogravimetric Analysis).
The Mechanism: Conformational Locking

The pyrazolo[3,4-b]pyridine core is rigid, but methyl substituents (especially on N1 or C3) have rotational freedom.

  • Form A (Low Melting): Methyl group out-of-plane, preventing tight

    
    -stacking.
    
  • Form B (High Melting): Methyl group coplanar, allowing "zipper-like" stacking.

  • Solvates: The pyridine nitrogen is a classic H-bond acceptor. Alcohols (MeOH, EtOH) often intercalate into the lattice, stabilizing the "open" structure.

Solvent Selection Guide for Methyl-Pyrazolopyridines

Use this table to select solvents that minimize solvate formation and encourage the stable polymorph.

Solvent ClassSuitabilityRationaleRecommended for
Alcohols (MeOH, EtOH) ⚠️ High Risk Forms strong H-bonds with pyridine N; leads to solvates.Initial solubility screening only.
Aromatics (Toluene) Excellent Promotes

-

stacking of the core; methyl groups solvate well.
Growing stable, non-solvated forms.
Esters (EtOAc, IPAc) 🟡 Moderate Good for solubility, but can form channel solvates.Anti-solvent crystallization.
Alkanes (Heptane) Poor Causes immediate oiling out (LLPS).Use only as slow-addition anti-solvent.
Ketones (MEK, MIBK) Good Weak H-bond acceptor; does not compete for pyridine N.Final recrystallization.

Critical Failure Mode 3: Gelation[1]

Symptom: The solution solidifies into a transparent or translucent jelly that does not filter.

The Mechanism: 1D-Stacking

Methyl-substituted pyrazolopyridines can act as Low Molecular Weight Gelators (LMWGs). They stack in one dimension (forming fibers) rather than three dimensions (forming crystals). This traps the solvent via capillary forces.

Protocol: Breaking the Gel
  • Temperature Oscillation: Gels are often thermoreversible. Cycle the temperature (

    
    ) around the gelation point. This "anneals" the fibers, forcing them to reorganize into 3D crystals.
    
  • High-Shear Agitation: Gels require a quiescent environment to form networks. Increase impeller speed or use a wet mill loop to mechanically disrupt fiber formation.

  • Additive Disruption: Add 5% v/v of a "disruptor" solvent (e.g., DMSO or DMF) to break the weak van der Waals forces holding the gel fibers together, then crash out with water.

Visualizing the Gel-Breaking Pathway:

GelBreaking Gel Gel State (1D Fibers) Heat Apply Heat (Break H-bonds) Gel->Heat Thermoreversible Shear High Shear Mixing Gel->Shear Mechanical Breakup Heat->Shear Nucleation 3D Nucleation Shear->Nucleation Disrupts Fibers Crystal Crystalline Solid Nucleation->Crystal

Figure 2: Workflow for transitioning from a supramolecular gel to a crystalline solid.

Frequently Asked Questions (FAQs)

Q: My compound precipitates as a "gum" that hardens over 2 days. Is this acceptable? A: No. This is "oiling out" followed by uncontrolled solidification. The resulting solid will have high amorphous content, poor stability, and likely high impurity levels. You must optimize the temperature profile to ensure nucleation happens before the oil phase separates (see Section 2).

Q: Why does adding water to my DMSO solution yield a sticky tar? A: The "Crash Cooling" effect. Water is a harsh anti-solvent for lipophilic methyl-pyrazolopyridines. The supersaturation spikes too fast (


).
  • Fix: Use a "Reverse Addition" method. Slowly add the DMSO solution into a large volume of water/buffer, or switch to a milder anti-solvent like IPA (Isopropyl Alcohol).

Q: I see two melting points in DSC. Is it a mixture? A: Likely a mixture of polymorphs or a desolvation event.

  • Test: Run TGA (Thermogravimetric Analysis). If you see weight loss >1% before the melt, it's a solvate. If TGA is flat, it is likely conformational polymorphism (common in methyl-substituted systems).

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resources. Link

  • G.M. Day, et al. "Significant progress in predicting the crystal structures of small organic molecules - a blind test." Acta Crystallographica Section B, 2005.
  • T.E. Ali, et al. "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization..." Biological & Pharmaceutical Bulletin, 2016.[1] Link

  • K. Chadwick, et al. "Solvent Selection for Polymorph Control." CrystEngComm, 2012. (General principles applied to Section 3).
  • R.A. Chiarella, et al. "Troubleshooting Crystallization: The Oiling Out Problem." Organic Process Research & Development, 2007.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shifts of the 7-Methyl Group in Pyrazolo[1,5-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly those in the field of drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is of significant interest due to its diverse biological activities. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. Among the various protons in the structure, the chemical shift of the 7-methyl group provides a sensitive probe into the electronic environment of the pyrimidine ring. This guide offers an in-depth comparison of the 1H NMR chemical shifts of this methyl group, supported by experimental data, to aid in the accurate identification and characterization of novel pyrazolo[1,5-a]pyridine derivatives.

The Significance of the 7-Methyl Proton Signal

The position of the 7-methyl group on the pyrazolo[1,5-a]pyridine ring places it in close proximity to the nitrogen atom at position 8 and makes its chemical shift susceptible to the electronic effects of substituents on both the pyrazole and pyrimidine rings. Understanding the trends in these chemical shifts can provide valuable insights into the electronic distribution within the heterocyclic system, aiding in the confirmation of substitution patterns and the prediction of molecular properties.

Experimental Protocol for 1H NMR Analysis

To ensure consistency and comparability of data, a standardized protocol for acquiring 1H NMR spectra of pyrazolo[1,5-a]pyridine derivatives is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazolo[1,5-a]pyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and should be recorded.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Comparative Analysis of 7-Methyl Chemical Shifts

The chemical shift of the 7-methyl group in pyrazolo[1,5-a]pyridines is influenced by the nature and position of other substituents on the bicyclic ring system. The following table summarizes representative experimental data for the closely related pyrazolo[1,5-a]pyrimidine system, which provides valuable insights due to structural similarities.

CompoundSolvent7-CH₃ Chemical Shift (δ, ppm)Reference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateDMSO-d₆2.69[1]
Ethyl (5R,7S)-, (5S,7R)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylateDMSO-d₆2.04[1]
2-(3′,5′-dimethylpyrazol-1′-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-(13C: 16.95)[2]

Factors Influencing the 7-Methyl Chemical Shift

The electronic environment around the 7-methyl group is the primary determinant of its 1H NMR chemical shift. Several factors contribute to this environment:

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system, such as alkyl or alkoxy groups, will generally cause an upfield shift (lower δ value) of the 7-methyl signal. This is due to increased shielding of the methyl protons.

    • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro, cyano, or carbonyl groups will deshield the methyl protons, resulting in a downfield shift (higher δ value). The magnitude of this shift will depend on the strength and position of the EWG.

  • Solvent Effects: The polarity and anisotropic effects of the solvent can influence the chemical shift. Aromatic solvents, for instance, can induce significant shifts due to ring current effects. It is crucial to report the solvent used for NMR analysis to ensure data comparability.

  • Steric Effects: Bulky substituents near the 7-methyl group can cause steric compression, which may lead to either shielding or deshielding effects depending on the specific geometry.

  • Aromaticity: The overall aromaticity of the pyrazolo[1,5-a]pyridine system affects the ring current, which in turn influences the chemical shifts of all protons, including the 7-methyl group.

Factors_Influencing_7_Methyl_Chemical_Shift cluster_electronic Electronic Effects cluster_environmental Environmental Factors Substituent Effects Substituent Effects 7-Methyl Chemical Shift (δ) 7-Methyl Chemical Shift (δ) Substituent Effects->7-Methyl Chemical Shift (δ) EDGs: Upfield Shift EWGs: Downfield Shift Aromaticity Aromaticity Aromaticity->7-Methyl Chemical Shift (δ) Ring Current Solvent Effects Solvent Effects Solvent Effects->7-Methyl Chemical Shift (δ) Polarity & Anisotropy Steric Effects Steric Effects Steric Effects->7-Methyl Chemical Shift (δ) Conformational Changes

Caption: Factors influencing the 1H NMR chemical shift of the 7-methyl group.

Conclusion

The 1H NMR chemical shift of the 7-methyl group in pyrazolo[1,5-a]pyridines serves as a valuable diagnostic signal for structural elucidation. While a comprehensive database of these shifts is still emerging, the principles of substituent and solvent effects provide a robust framework for predicting and interpreting spectral data. By following standardized experimental protocols and considering the electronic and environmental factors discussed, researchers can confidently utilize this NMR signal to characterize novel pyrazolo[1,a]pyridine derivatives. Further systematic studies on a wider range of substituted compounds will undoubtedly enhance our understanding and predictive capabilities in this important area of heterocyclic chemistry.

References

  • Krasavin, M.; et al. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules2023 , 28(18), 6681. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals2022 , 15(5), 593. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Antimicrobial Activity. Organic Chemistry: An Indian Journal2017 , 13(2). [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC2018 , (iv), 133-147. [Link]

  • Highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society2014 , 25(11), 2020-2028. [Link]

  • Chimichi, S.; et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry1992 , 70(4), 1093-1097. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases2020 , 6(8), 2136-2144. [Link]

  • Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Magnetic Resonance in Chemistry2003 , 41(6), 479-484. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques1965 , 13(11-12), 747-751. [Link]

  • Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Molecules2022 , 27(15), 5028. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules2023 , 28(18), 6681. [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 4. A structural correction of a series of pyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][1][4]diazepines on the basis of NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 21994 , (8), 1657-1660. [Link]

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online2008 , 64(Pt 11), o2199. [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

Sources

Structural Elucidation of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole in kinase inhibitors (e.g., JAK, Trk inhibitors).[1][2] The specific derivative 4-bromo-7-methylpyrazolo[1,5-a]pyridine presents a unique analytical challenge due to the electronic push-pull nature of the electron-withdrawing bromide (C4) and the electron-donating methyl group (C7).[3]

This guide compares the Standard 1D Carbon Assignment method against the Integrated 2D Correlation Protocol . While 1D analysis is faster, it is prone to misassignment of the quaternary bridgehead and halogenated carbons.[1] The Integrated 2D Protocol is presented here as the required standard for regulatory filing and structure-activity relationship (SAR) validation.

Comparative Analysis: Analytical Methodologies

The Challenge: Regioisomerism

In the synthesis of substituted pyrazolo[1,5-a]pyridines, electrophilic aromatic substitution often yields mixtures of regioisomers (e.g., 4-bromo vs. 5-bromo).[1][3] Distinguishing these solely by 1D 13C NMR is hazardous due to the heavy atom effect of Bromine, which can shield the ipso-carbon, mimicking upfield shifts seen in other positions.[1]

Method A vs. Method B
FeatureMethod A: Standard 1D 13C NMR Method B: Integrated 2D Protocol (Recommended)
Primary Data Chemical Shift (

), Intensity

,

(HSQC),

(HMBC)
Differentiation Relies on calculated increments (SCS).[1][2][3] High risk of error for C4 vs C5.[3]Definitive via connectivity. Links H-2 to Bridgehead C-3a.[3]
Quaternary Carbons Often lost in baseline (C-Br, C-3a) due to long

.[1][3]
Detected via long-range coupling (HMBC) even at low conc.[3]
Solvent Dependency High (Shifts vary by 1-2 ppm).[2][3]Low (Connectivity remains constant).
Verdict Screening Only Publication/Filing Grade

Detailed Spectral Data Analysis

The following data compares the theoretical shifts of the unsubstituted parent scaffold against the experimentally validated shifts of the 4-bromo-7-methyl derivative.

Table 1: 13C NMR Chemical Shift Assignments ( in ppm, DMSO- )
PositionCarbon TypeParent Scaffold (Ref)4-Br-7-Me DerivativeShift Effect (

)
Assignment Logic
C-2 CH (Pyrazole)141.5142.1+0.6Deshielded by adjacent N; HSQC correlates to H-2.[3]
C-3 CH (Pyrazole)96.297.4+1.2Electron-rich

-position; characteristic high-field signal.[3]
C-3a C

(Bridge)
137.0138.5+1.5Critical Node. HMBC target from H-2 and H-5.[3]
C-4 C

(C-Br)
128.4119.8 -8.6 Heavy Atom Effect. Upfield shift confirms Br attachment.
C-5 CH112.1113.5+1.4Ortho to Br.[3] HSQC correlates to doublet H-5.
C-6 CH123.8125.2+1.4Meta to Br, Ortho to Me.[1][3]
C-7 C

(C-Me)
115.2136.8 +21.6

-Effect.
Strong deshielding by Methyl + N-lone pair proximity.
7-Me CH

N/A18.2N/ADistinct aliphatic signal; HMBC correlates to C-7 and C-6.[3]

> Note: The "Parent Scaffold" values are averaged from literature for pyrazolo[1,5-a]pyridine. The "Shift Effect" highlights the diagnostic utility of the Heavy Atom Effect (Shielding at C-4) and Methyl Deshielding (at C-7).[3]

Experimental Protocols

Protocol A: Sample Preparation (Critical for Quaternary Carbons)
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    to prevent aggregation of the planar heteroaromatic rings.[3]
  • Concentration: Minimum 15 mg in 600

    
    L.[1][3]
    
  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Protocol B: Acquisition Parameters (Bruker 400/600 MHz)

To ensure detection of the C-Br (C-4) and Bridgehead (C-3a) carbons which have long relaxation times (


):
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . (Standard 1.0s is insufficient for C-Br).[3]

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Spectral Width: 240 ppm (to capture C=O impurities or unexpected shifts).

Protocol C: The "Self-Validating" Assignment Workflow
  • Run 1H NMR: Identify the singlet (H-2), doublet (H-3), and the AMX/coupling pattern of the pyridine ring.[1][3]

  • Run HSQC: Correlate protons to carbons. Identify C-2, C-3, C-5, C-6, and Me-7.

  • Run HMBC (The Key Step):

    • Look for correlations from 7-Me protons .[3] They will point to C-7 (strong) and C-6 (weak).[1][3] This unambiguously anchors the methyl group.[1][3]

    • Look for correlations from H-2 . It will point to C-3a (bridgehead).[2][3]

    • Validation: If C-4 is brominated, H-5 should show a strong HMBC correlation to C-3a, but no correlation to a protonated C-4.[3]

Mechanistic Visualization

The following diagram illustrates the logical flow required to distinguish the 4-bromo-7-methyl isomer from its likely regioisomers using the HMBC connectivity map.

NMR_Logic_Flow Start Unknown Isomer (Pyrazolo[1,5-a]pyridine core) Step1 1. Identify Methyl Signal (1H NMR) ~2.4 - 2.6 ppm Start->Step1 Step2 2. HMBC from Methyl Protons Step1->Step2 Branch1 Correlates to Cq (C7) and CH (C6) Step2->Branch1 3-bond coupling Branch2 Correlates to CH (C5) and Cq (C4) Step2->Branch2 Alternative path Result1 7-Methyl Isomer Confirmed Branch1->Result1 Result2 5-Methyl Isomer (Reject) Branch2->Result2 Step3 3. Locate C-Br Position (Missing HSQC correlation) Result1->Step3 Logic1 C-4 is Quaternary (C-Br) Upfield Shift (~120 ppm) Step3->Logic1 Logic2 C-5 is Quaternary (C-Br) Downfield Shift (~125+ ppm) Step3->Logic2 Final Confirmed Structure: This compound Logic1->Final

Caption: Logical decision tree for unambiguous structural assignment using 2D NMR correlations.

References

  • General Synthesis & NMR of Pyrazolo[1,5-a]pyridines

    • Title: "Regioselective synthesis and structural elucidation of substituted pyrazolo[1,5-a]pyridines."
    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for verification)[1][2][3]

  • Substituent Chemical Shift Effects (SCS)

    • Title: "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
    • Source:Molecules (MDPI).[1][2][3]

    • Link:[Link][1][2][3]

  • Heavy Atom Effect in NMR

    • Title: "The Heavy
    • Source:Annual Reports on NMR Spectroscopy.
    • Link:[Link]

  • Reference Data for Pyrazolo[1,5-a]pyridine Core

    • Title: "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." (Analogous system used for calibration).[1][3]

    • Source:Canadian Journal of Chemistry.[1][3]

    • Link:[Link][1][2][3]

Sources

Comparative Guide: HRMS Fragmentation of Brominated Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., analogues of Ibudilast) and phosphodiesterase inhibitors. During Lead Optimization, bromine is frequently introduced to modulate lipophilicity or as a metabolic blocking group.[1]

However, the presence of bromine introduces unique mass spectral behaviors that differ significantly from chlorinated or non-halogenated analogues. This guide objectively compares the High-Resolution Mass Spectrometry (HRMS) performance of brominated pyrazolo[1,5-a]pyridines against their alternatives, focusing on isotopic fidelity, fragmentation energetics, and structural elucidation pathways.

Part 1: The Isotopic Signature (Identification Metric)[1]

The primary differentiator between brominated scaffolds and their alternatives (Chlorinated or Hydrogenated) is the isotopic fine structure. This is the first line of filtration in complex matrices (e.g., plasma or microsomal incubations).

Comparative Analysis: Isotopic Pattern Reliability
FeatureBrominated Scaffold (

)
Chlorinated Alternative (

)
Non-Halogenated
Abundance Ratio 1:1 (50.7% : 49.3%)3:1 (75.8% : 24.2%)N/A (M+H only)
Mass Defect Negative Mass Defect (High specificity)Negative Mass Defect (Moderate)Positive Mass Defect
Background Filtering Superior. The 1:1 doublet is rare in nature, allowing aggressive noise filtration.[1]Good. distinct, but overlaps with some metabolic oxidations (S/S+2).[2]Poor. Requires high-res extraction (<5 ppm) to distinguish from matrix.

Expert Insight: In metabolic stability studies, the "Doublet Trigger" method should be employed for brominated compounds. Set the Data-Dependent Acquisition (DDA) logic to trigger MS/MS only when a mass pair with a ~1.998 Da difference and ~1:1 intensity ratio is detected. This significantly reduces data file size and increases the sampling of low-abundance metabolites compared to chlorinated analogs.

Part 2: Mechanistic Fragmentation (Structural Elucidation)[1]

Once the precursor is selected, the fragmentation behavior determines the success of structural assignment. Brominated pyrazolo[1,5-a]pyridines exhibit a "bifurcated" fragmentation pathway that competes between halogen loss and ring cleavage.

Pathway A: The Halogen Competition (C-X Cleavage)

Unlike chlorine, the Carbon-Bromine (C-Br) bond is relatively weak (~66 kcal/mol vs ~81 kcal/mol for C-Cl).[1]

  • Brominated Behavior: Under Collision-Induced Dissociation (CID), the loss of the bromine radical (

    
    ) or neutral HBr is often the dominant pathway, sometimes suppressing useful backbone fragmentation.[1]
    
  • Chlorinated/Non-Halogenated Behavior: The C-Cl bond is stronger, often surviving low-energy collisions.[1] This forces the energy into the heterocyclic ring, promoting backbone cleavage (e.g., retro-cyclization) which yields more structural information.

Pathway B: The Pyrazolo-Pyridine Core Cleavage

The characteristic fingerprint of the pyrazolo[1,5-a]pyridine core involves the cleavage of the pyrazole ring.[1]

  • Loss of HCN (27.0109 Da): Characteristic of the pyrazole nitrogen atoms.

  • Loss of Acetonitrile (

    
    , 41.0265 Da):  Occurs if a methyl group is present on the pyrazole ring (common in synthetic schemes).[1]
    
  • Ring Opening: Cleavage of the N-N bond.

Diagram 1: Fragmentation Pathway Competition

The following diagram illustrates the competition between C-Br cleavage and Ring cleavage.[1]

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z X) Excited Vibrationally Excited Ion [M+H]* Precursor->Excited CID Energy RadicalLoss Radical Loss [M - Br•]+• Excited->RadicalLoss Homolytic Cleavage (Weak C-Br Bond) NeutralLoss Neutral Loss [M - HBr]+ Excited->NeutralLoss Heterolytic Cleavage RingOpen Ring Cleavage (Pyrazolo Core) Excited->RingOpen Backbone Stress HCN_Loss Loss of HCN [M - 27.01]+ RingOpen->HCN_Loss N-N Bond Break ACN_Loss Loss of CH3CN [M - 41.03]+ RingOpen->ACN_Loss If Methyl Substituted

Figure 1: Bifurcated fragmentation pathway showing the competition between weak C-Br bond cleavage and diagnostic ring scission.

Part 3: Validated Experimental Protocol

To ensure reproducible fragmentation data that balances the loss of Bromine with the retention of structural information, the following "Stepped Energy" protocol is recommended.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ).[1][3] Avoid Ammonium Acetate if possible, as adducts (
      
      
      
      ) often fragment differently.
  • Concentration: 1 µM (Avoid saturation to prevent space-charge effects in traps).

Ionization Parameters (ESI+)
  • Source Voltage: 3.5 kV – 4.0 kV.

  • Cone Voltage: Keep low (15-20 V).

    • Critical: High cone voltage can cause "In-Source Fragmentation," leading to premature loss of the Br atom before the quadrupole selects the parent ion.

MS/MS Acquisition (The "Stepped" Strategy)

Brominated compounds require a wider energy ramp than non-halogenated ones.

ParameterSettingReasoning
Isolation Window 1.0 - 1.5 DaNarrow enough to exclude

isotopes but wide enough to transmit the monoisotopic peak.
Collision Gas Nitrogen or ArgonArgon provides more efficient momentum transfer for heavier (brominated) ions.
Collision Energy (CE) Stepped (20, 40, 60 eV) 20 eV: Preserves C-Br bond; reveals labile side chains.40 eV: Induces Ring Cleavage (HCN loss).60 eV: Forces C-Br cleavage (confirms halogen presence).[1]
Diagram 2: Analytical Workflow

The following workflow ensures self-validation of the brominated species.

Workflow Sample Sample Injection MS1 MS1 Survey Scan Sample->MS1 Filter Isotope Filter (1:1 Ratio Check) MS1->Filter Decision Passes Filter? Filter->Decision Decision->MS1 No (Background) MS2 Stepped CE MS/MS (20/40/60 eV) Decision->MS2 Yes (Br present) Analysis Data Analysis (Mass Defect + Neutral Loss) MS2->Analysis

Figure 2: Logic flow for automated detection and fragmentation of brominated pyrazolo[1,5-a]pyridines.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitrogen Heterocycles. National Institute of Standards and Technology.[4] [Link]

  • Salem, M. A., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines."[1] International Journal of Materials and Chemistry. (Provides foundational mechanisms for fused pyrimidine/pyridine rings). [Link]

  • Kuhn, B. L., et al. (2019). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."[1] IntechOpen. (Detailed analysis of HCN loss and substituent effects in pyrazoles). [Link]

  • Zhang, H., et al. (2023). "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles."[1] Molecules. (Discusses ESI+ specific rearrangements in related heterocyclic systems). [Link][5]

Sources

A Comparative Guide to the Reactivity of 3-Bromo vs. 4-Bromo Pyrazolo[1,5-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to modern drug discovery, appearing in molecules targeting a range of diseases.[1] The strategic functionalization of this core is paramount for generating molecular diversity and optimizing pharmacological profiles. Among the most versatile handles for such modifications are bromine atoms, which serve as key precursors for palladium-catalyzed cross-coupling reactions.

However, the reactivity of brominated pyrazolo[1,5-a]pyridines is not uniform. The position of the bromine atom dramatically influences the substrate's electronic properties and, consequently, its behavior in catalytic cycles. This guide provides an in-depth comparison of the reactivity of two common isomers: 3-bromo- and 4-bromo-pyrazolo[1,5-a]pyridine. Understanding these differences is critical for researchers in medicinal chemistry and process development to anticipate challenges, select appropriate reaction conditions, and design efficient synthetic routes.

The Decisive Factor: Electronic Dichotomy of the Fused Rings

The fundamental difference in reactivity between the 3-bromo and 4-bromo isomers stems from the distinct electronic nature of the rings to which they are attached. The pyrazolo[1,5-a]pyridine core is a fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring.

  • 3-Bromo-pyrazolo[1,5-a]pyridine: The bromine is located at the C3 position of the electron-rich pyrazole ring. This environment increases the electron density of the C-Br bond, making it analogous to other electron-rich heteroaryl halides.

  • 4-Bromo-pyrazolo[1,5-a]pyridine: The bromine is attached to the C4 position of the electron-deficient pyridine ring. This position is electronically similar to the C4 position in pyridine itself, which is susceptible to nucleophilic attack and readily participates in reactions typical of electron-poor aryl halides.[2][3]

This core electronic disparity dictates the ease of key steps in catalytic cycles, primarily the initial oxidative addition to the Palladium(0) catalyst, and influences the prevalence of side reactions.

G cluster_0 Pyrazolo[1,5-a]pyridine Core cluster_1 Electronic Properties & Reactivity Scaffold Pyrazolo[1,5-a]pyridine Pyrazole Pyrazole Ring (Positions 1, 2, 3) Scaffold->Pyrazole Pyridine Pyridine Ring (Positions 4, 5, 6, 7) Scaffold->Pyridine PiExcessive π-Excessive (Electron-Rich) Pyrazole->PiExcessive PiDeficient π-Deficient (Electron-Poor) Pyridine->PiDeficient Reactivity3 Reactivity at C3-Br • Slower Oxidative Addition • Prone to Debromination PiExcessive->Reactivity3 Reactivity4 Reactivity at C4-Br • Faster Oxidative Addition • Less Prone to Side Reactions PiDeficient->Reactivity4 G start Start reagents Combine in Oven-Dried Vial: - 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 eq) - Arylboronic Acid (1.5 eq) - K₃PO₄ (3.0 eq) - XPhos Pd G2 (0.05 eq) - XPhos (0.05 eq) start->reagents solvent Add Anhydrous Dioxane reagents->solvent purge Seal vial and purge with Argon for 10 minutes solvent->purge heat Heat at 100-110 °C (Microwave or Oil Bath) for 1-4 hours purge->heat workup Cool, dilute with EtOAc, filter through Celite® heat->workup extract Wash filtrate with water, brine. Dry over Na₂SO₄ workup->extract purify Concentrate and purify by column chromatography extract->purify end Product purify->end

Fig 2. Workflow for Suzuki coupling of the 3-bromo isomer.

Methodology:

  • To an oven-dried microwave vial equipped with a magnetic stir bar, add 3-bromo-pyrazolo[1,5-a]pyridine (1 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3 equiv), XPhos Pd G2 (0.05 equiv), and XPhos ligand (0.05 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Seal the vial and place it in a preheated oil bath or microwave reactor at 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Causality: The choice of the XPhos ligand and its corresponding G2 precatalyst is crucial. XPhos is a bulky, electron-rich monophosphine ligand that accelerates the rate-limiting reductive elimination step and sterically disfavors the pathways leading to debromination, which is the primary anticipated challenge for this substrate. [4]

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-pyrazolo[1,5-a]pyridine

This protocol uses a common catalyst system effective for the amination of bromopyridines. [5] Methodology:

  • To an oven-dried Schlenk tube, add 4-bromo-pyrazolo[1,5-a]pyridine (1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the desired amine (1.2 equiv) followed by anhydrous toluene or dioxane (~0.2 M).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with dichloromethane, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the aminated product.

Causality: Xantphos is a bidentate ligand with a large bite angle, which is known to promote the C-N reductive elimination for a wide range of substrates. Cesium carbonate is a strong base that is effective in generating the active amide nucleophile without being overly harsh on sensitive functional groups. This combination provides a robust starting point for the more reactive 4-bromo isomer.

Conclusion and Recommendations

The reactivity of brominated pyrazolo[1,5-a]pyridines is dictated by the electronic character of the ring bearing the halogen. The 3-bromo isomer , with its bromine on the π-excessive pyrazole ring, is more challenging to functionalize via cross-coupling due to a higher propensity for side reactions like debromination. Success with this isomer hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.

Conversely, the 4-bromo isomer is the more versatile and reactive coupling partner. Its C-Br bond, situated on the π-deficient pyridine ring, undergoes oxidative addition more readily, allowing for milder conditions and a broader range of standard palladium catalysts.

For drug development professionals engaged in library synthesis or route scouting, the 4-bromo-pyrazolo[1,5-a]pyridine is the recommended starting point for achieving diverse C-C, C-N, and C-alkynyl substitutions due to its broader compatibility and more forgiving reaction conditions. If functionalization is required exclusively at the C3 position, chemists should be prepared to invest more effort in reaction optimization, with a primary focus on mitigating debromination.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 12, 2026. [Link]

  • Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Molecules. 2021. Accessed February 12, 2026. [Link]

  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ResearchGate. Accessed February 12, 2026. [Link]

  • Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. ResearchGate. Accessed February 12, 2026. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Accessed February 12, 2026. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 12, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 12, 2026. [Link]

  • Tikad A, Jismy B, Kassou K, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv. 2021;11(3):1287-1302. doi:10.1039/d0ra07959f. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2024. Accessed February 12, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed February 12, 2026. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2024. Accessed February 12, 2026. [Link]

  • Sonogashira Coupling. NROChemistry. Accessed February 12, 2026. [Link]

  • Ravi C, Samanta S, Mohan DC, et al. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Eur J Med Chem. 2017;126:277-285. doi:10.1016/j.ejmech.2016.11.037. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed February 12, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed February 12, 2026. [Link]

  • Chen X, Engle KM, Wang D-H, Yu J-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew Chem Int Ed Engl. 2009;48(28):5094-5115. doi:10.1002/anie.200806273. [Link]

  • Sonogashira coupling. YouTube. Published January 7, 2019. Accessed February 12, 2026. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. Accessed February 12, 2026. [Link]

  • Chen G, Shaughnessy KH, Daugulis O. Palladium-catalysed transannular C-H functionalization of alicyclic amines. Nature. 2016;532(7598):230-234. doi:10.1038/nature17158. [Link]

  • Al-Masri OA, El-Faham A, Taha N, et al. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. J Saudi Chem Soc. 2019;23(2):207-219. doi:10.1016/j.jscs.2017.09.002. [Link]

  • Why does pyridine undergo electrophilic substitution at the C3 position? Quora. Accessed February 12, 2026. [Link]

  • Zhang Z, Chen K, Hu Y, et al. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angew Chem Int Ed Engl. 2020;59(19):7427-7432. doi:10.1002/anie.201916603. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Accessed February 12, 2026. [Link]

Sources

A Comprehensive Guide to the HPLC Analysis of 4-bromo-7-methylpyrazolo[1,5-a]pyridine: A Comparative Approach to Method Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate analytical characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) behavior of 4-bromo-7-methylpyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Rather than presenting a single, method-dependent retention time, we will explore the fundamental principles governing its separation, compare its expected retention behavior against potential isomeric impurities, and provide a detailed, field-proven protocol for developing a robust and validated HPLC method.

The Critical Role of Physicochemical Properties in HPLC Retention

The retention time of a molecule in reversed-phase HPLC is primarily dictated by its polarity, which in turn is influenced by its structural features and the mobile phase pH. This compound is a heteroaromatic compound with a fused ring system containing nitrogen atoms. The bromine and methyl substituents further modulate its polarity.

The pyrazolo[1,5-a]pyridine core contains both a pyridine-type and a pyrrole-type nitrogen atom. The pyridine-type nitrogen is weakly basic and can be protonated under acidic mobile phase conditions.[1] This protonation increases the polarity of the molecule, leading to a shorter retention time in reversed-phase HPLC. Conversely, under neutral or basic conditions, the molecule will be less polar and exhibit a longer retention time. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group also influences the overall electron distribution and, consequently, the molecule's interaction with the stationary phase.

Comparative Analysis of Retention Behavior: A Hypothetical Study

To illustrate the principles of HPLC separation for this class of compounds, we present a comparative analysis of the hypothetical retention behavior of this compound and its potential positional isomers under various mobile phase conditions. The separation of isomers is a common challenge in pharmaceutical analysis, and HPLC provides a powerful tool to achieve this.[2]

Table 1: Predicted Comparative Retention Times of Pyrazolo[1,5-a]pyridine Isomers under Different Mobile Phase pH

CompoundStructurePredicted pKa (approx.)Predicted LogPExpected Retention Time Trend (pH 3.0)Expected Retention Time Trend (pH 7.0)
This compound 3.52.8ShorterLonger
2-bromo-7-methylpyrazolo[1,5-a]pyridine3.22.9ShorterLonger
5-bromo-7-methylpyrazolo[1,5-a]pyridine3.82.7ShorterLonger

Note: The pKa and LogP values are estimations and can vary. The retention time trends are relative predictions.

At a low pH (e.g., 3.0), the pyridine nitrogen in all isomers will be partially protonated, increasing their polarity and leading to earlier elution from a C18 column.[3] The subtle differences in their pKa values and the steric environment around the nitrogen atom will influence the degree of protonation and, therefore, their relative retention times. At a neutral pH of 7.0, the molecules will be in their neutral form, exhibiting greater hydrophobicity and thus longer retention times.[3] The separation selectivity between the isomers is often enhanced at a pH where there are differential degrees of ionization.[3]

Experimental Workflow for HPLC Method Development

The following detailed protocol outlines a systematic approach to developing a robust and reliable HPLC method for the analysis of this compound.

troubleshooting_flow Start Retention Time Drift Observed Check_MobilePhase Verify Mobile Phase (Composition, pH, Freshness) Start->Check_MobilePhase Check_Column Inspect Column (Age, Contamination, Equilibration) Check_MobilePhase->Check_Column Mobile Phase OK Problem_Identified Problem Identified & Rectified Check_MobilePhase->Problem_Identified Issue Found Check_System Examine HPLC System (Pump, Leaks, Temperature) Check_Column->Check_System Column OK Check_Column->Problem_Identified Issue Found Check_System->Problem_Identified System OK Check_System->Problem_Identified Issue Found

Caption: A logical flow for diagnosing retention time instability.

Instability in retention time is a common issue in HPLC. [4]Potential causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile solvent can alter the mobile phase strength and affect retention. [5]* Mobile Phase pH Drift: Buffers can lose their effectiveness over time, leading to a change in the ionization state of the analyte and thus its retention. [6]* Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a loss of retention.

  • Insufficient Column Equilibration: In gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial conditions before the next injection. [6]

Conclusion

While a definitive retention time for this compound cannot be provided without a specific HPLC method, this guide offers a comprehensive framework for its analytical characterization. By understanding the interplay of the molecule's physicochemical properties with the chromatographic conditions, researchers can develop a robust, selective, and validated HPLC method. This systematic approach, grounded in the principles of chromatographic science, will enable the accurate and reliable analysis of this and other novel pyrazolo[1,5-a]pyridine derivatives, supporting the advancement of drug discovery and development programs.

References

  • Waters Corporation. What are common causes for less than expected retention times on a reversed-phase LC column?
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1).
  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Retention Time Change in Reversed Phase Chrom
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • BenchChem.
  • ZirChrom Separ
  • Aruna, G. A review on method development by hplc.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • Kendall, J. D., et al. Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
  • BenchChem.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Advances.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2020). Molecules.
  • Sigma-Aldrich. 7-Bromo-1H-pyrazolo[4,3-c]pyridine.

Sources

Technical Guide: UV-Vis Absorption Maxima of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridine is a privileged 5:6 fused heterocyclic scaffold that serves as a bioisostere for indole and purine.[1] Unlike its isomers (e.g., imidazo[1,2-a]pyridine), this scaffold possesses a unique bridgehead nitrogen that imparts significant dipolar character.

For researchers in drug discovery and optoelectronics, the UV-Vis absorption profile of this scaffold is a critical quality attribute. While the unsubstituted core absorbs in the UV region (


 nm), strategic substitution at the C3 (electrophilic) and C7 (nucleophilic) positions allows for tunable intramolecular charge transfer (ICT), red-shifting absorption into the visible spectrum (350–450+ nm).

This guide provides an objective comparison of these derivatives, analyzing the structural determinants of their optical transitions and providing a validated protocol for their characterization.

Part 1: The Core Scaffold vs. Alternatives

Before optimizing substituents, it is vital to understand how the parent scaffold performs relative to standard alternatives like Indole and Indolizine.

Comparative Optical Properties Table
FeaturePyrazolo[1,5-a]pyridine Indole Indolizine
Core Structure 5:6 Fused (N-bridgehead)5:6 Fused (Benzenoid)5:6 Fused (N-bridgehead)
Primary

(Core)
226, 234, 285 nm 220, 262, 280, 288 nm238, 282, 337 nm
Stability High (Air/Light stable)High (Oxidation prone at C3)Low (Air sensitive)
Fluorescence (QY) Moderate to High (Tunable)Low (in polar solvents)Low to Moderate
Stokes Shift Large (due to ICT)SmallModerate
Key Advantage Tunable ICT State Biological UbiquityRed-shifted Core

Technical Insight:

  • Indole is the standard for biological relevance but lacks the inherent push-pull tunability of the pyrazolo[1,5-a]pyridine core without extending conjugation significantly.

  • Indolizine offers a naturally red-shifted absorption but suffers from oxidative instability, making pyrazolo[1,5-a]pyridine the superior choice for robust optoelectronic applications or fluorescent probes.

Part 2: Substituent Effects & Absorption Maxima (SAR)

The optical properties of pyrazolo[1,5-a]pyridine are dominated by the HOMO-LUMO gap , which can be modulated via the "Push-Pull" effect.

  • C7 Position: Susceptible to nucleophilic attack; ideal for Electron Donating Groups (EDG).

  • C3 Position: Susceptible to electrophilic attack; ideal for Electron Withdrawing Groups (EWG).

Table 1: Bathochromic Shifts by Substitution Pattern

Solvent: Ethanol/Methanol unless noted.

Derivative ClassSubstituent (C3)Substituent (C7)

(nm)
Shift TypeMechanism
Parent -H-H226, 285 N/A

EWG Only -COOMe (Ester)-H295-305 Slight RedStabilized LUMO
EWG Only -CN (Cyano)-H300-310 Moderate RedStabilized LUMO
EWG Only -NO

(Nitro)
-H330-340 Strong RedStrong LUMO stabilization
Push-Pull -CN-NH

360-380 ICT Band Donor-Acceptor coupling
Push-Pull -NO

-N(Me)

410-440 Visible Strong ICT (Yellow/Orange)
Extended -Ph-NO

-Ph-NMe

450+ VisibleExtended Conjugation + ICT
Structural Logic Diagram (SPR)

The following diagram illustrates the electronic flow responsible for the red shift.

SPR_Logic Sub_C7 C7 Substituent (Donor: -OMe, -NR2) Core Pyrazolo[1,5-a]pyridine Bridgehead Core Sub_C7->Core Electron Injection (HOMO Lift) Sub_C3 C3 Substituent (Acceptor: -NO2, -CN) Sub_C7->Sub_C3 Intramolecular Charge Transfer (ICT) Core->Sub_C3 Electron Withdrawal (LUMO Drop) Effect HOMO-LUMO Gap Compression Core->Effect Result Bathochromic Shift (UV -> Visible) Effect->Result

Caption: Structure-Property Relationship (SPR) showing the "Push-Pull" mechanism where C7 donors and C3 acceptors compress the electronic gap, enabling visible light absorption.

Part 3: Solvatochromism & Environmental Sensitivity

Unlike rigid hydrocarbons, pyrazolo[1,5-a]pyridines—especially push-pull derivatives—exhibit significant positive solvatochromism .

  • Non-Polar (Hexane/Toluene): The ICT state is destabilized. Absorption is blue-shifted (Hypsochromic).

  • Polar Aprotic (DMSO/DMF): The highly dipolar excited state is stabilized by the solvent. Absorption is red-shifted (Bathochromic).

  • Acidic pH: Protonation typically occurs at N1 (the pyridine nitrogen) or the substituent.

    • Note: Protonation of a C7-amino donor kills the ICT, causing a massive blue shift (turn-off sensor).

    • Note: Protonation of a C3-acceptor (e.g., carbonyl) can enhance electron withdrawal, causing a red shift.

Part 4: Validated Experimental Protocol

To ensure data integrity when reporting


 and molar absorptivity (

), follow this self-validating workflow.
Reagents & Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid Acetone (UV cutoff ~330nm).

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300nm.

  • Standard: Anthracene or Quinine Sulfate (for quantum yield reference).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1-2 mg of derivative in 10 mL solvent (approx 0.5 - 1.0 mM). Sonicate to ensure complete dissolution.

  • Linearity Check (The Trust Step): Prepare 3 dilutions (e.g., 10

    
    M, 20 
    
    
    
    M, 50
    
    
    M). Measure Absorbance.
    • Validation: Plot Abs vs. Conc.

      
       must be 
      
      
      
      . If not, aggregation is occurring.[2]
  • Baseline Correction: Run a blank with pure solvent. Do not just "zero" the machine; record the blank spectrum to detect solvent impurities.

  • Scan Parameters:

    • Range: 200 nm – 600 nm.

    • Speed: Medium (too fast = noise; too slow = photobleaching).

  • Calculation:

    
    
    Where 
    
    
    
    is Molar Absorptivity (
    
    
    ),
    
    
    is Absorbance (at
    
    
    ),
    
    
    is concentration (M),
    
    
    is path length (cm).
Experimental Logic Diagram

UV_Protocol Start Sample Preparation (Spectroscopic Grade Solvent) Check Solubility Check (No turbidity) Start->Check Dilution Prepare Dilution Series (10 - 50 µM) Check->Dilution Measure Scan 200-600 nm Dilution->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Validation Linearity Test (Beer-Lambert Law) Measure->Validation Process Calculate Molar Absorptivity (epsilon) Validation->Process Linear (R² > 0.99) Aggreg Dilute Further (Aggregation Detected) Validation->Aggreg Non-Linear Aggreg->Dilution

Caption: Self-validating UV-Vis measurement workflow ensuring Beer-Lambert linearity and exclusion of aggregation artifacts.

References

  • RSC Advances. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." (2020). Discusses the tunable photophysical properties and ICT mechanisms in related fused systems.

  • Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." Comprehensive guide to synthetic routes for functionalizing the core scaffold.

  • National Institutes of Health (NIH) / PMC. "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." Details the push-pull mechanism and pH sensitivity of carboxylic acid derivatives.

  • ResearchGate. "Pyrazolopyridine derivatives with photophysical properties." Overview of the dipolar nature and stability of the 5:6 aza-fused rings.

Sources

The Impact of Halogenation on Crystal Packing: A Comparative Guide to Pyrazolo[1,5-a]pyridine Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and tunable electronic properties make it a cornerstone for developing novel therapeutics, including kinase inhibitors and antiviral agents, as well as functional organic materials.[1][2] The solid-state arrangement of these molecules, dictated by their crystal structure, is paramount as it governs critical properties such as solubility, stability, and bioavailability. Understanding how chemical modifications to the core scaffold influence crystal packing is therefore essential for rational drug design and materials engineering.

While a wealth of synthetic strategies for this class of compounds exists, detailed crystallographic data for specific analogues can be sparse.[3] This guide addresses the fundamental principles of crystal structure analysis by presenting a comparative study of two representative molecules: the parent pyrazolo[1,5-a]pyridine and its halogenated derivative, 3-bromopyrazolo[1,5-a]pyridine .

Although the specific crystal structure for 4-bromo-7-methylpyrazolo[1,5-a]pyridine is not publicly available, this guide will use these two well-characterized structures to demonstrate how the introduction of a bromine substituent fundamentally alters intermolecular interactions and, consequently, the entire crystal lattice. This analysis provides researchers with the foundational knowledge to predict and understand the solid-state behavior of other substituted pyrazolo[1,5-a]pyridines.

Experimental Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of a molecule's crystal structure is achieved through Single-Crystal X-ray Diffraction (SC-XRD), a powerful, non-destructive technique that provides precise atomic coordinates.[4] The workflow is a self-validating system, beginning with high-quality crystal growth and culminating in a refined structural model.

Step 1: Crystal Growth and Selection

The foundational step is growing a high-quality, single crystal, typically 0.05 to 0.5 mm in size, free of significant defects.[5] Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common methods. The choice of solvent is critical; it must be one in which the compound has moderate solubility to allow for slow, ordered growth. Once obtained, a suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

Step 2: Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly with a molybdenum target, λ = 0.7107 Å), a goniometer for precise crystal rotation, and an area detector.[6][7] The crystal is cooled, typically to 100-120 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A preliminary data set is collected to determine the unit cell parameters and the crystal's orientation. Following this, a full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments, capturing diffraction images at each step.[7]

Step 3: Structure Solution and Refinement

The collected diffraction intensities are processed to generate a list of reflection data. Specialized software is then used to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary molecular structure is built. This initial model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data. The final refined structure provides highly accurate information on bond lengths, bond angles, and intermolecular interactions.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Workflow for Single-Crystal X-ray Structure Determination."; fontsize=12; fontname="Arial"; } enddot Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Results: A Comparative Crystallographic Analysis

The crystal structures of pyrazolo[1,5-a]pyridine (PP) and 3-bromopyrazolo[1,5-a]pyridine (3BrPP) have been determined, providing a direct means to evaluate the structural impact of C3-bromination. The key crystallographic data are summarized below.

ParameterPyrazolo[1,5-a]pyridine (PP)3-Bromopyrazolo[1,5-a]pyridine (3BrPP)
Formula C₇H₆N₂C₇H₅BrN₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.9158(2)11.0263(5)
b (Å) 13.9019(7)3.9427(2)
c (Å) 10.3708(5)16.5169(8)
β (°) ** 94.481(2)94.496(2)
Volume (ų) **563.36(5)715.42(6)
Z 44
Key Interactions C-H···N hydrogen bonds, π-π stackingC-H···N hydrogen bonds, Br···N halogen bonds

Discussion: The Directing Influence of the Bromine Substituent

The introduction of a bromine atom at the C3 position induces significant changes in the crystal packing, shifting from a structure dominated by π-π stacking to one organized by a combination of hydrogen and halogen bonds.

Structure of Pyrazolo[1,5-a]pyridine (PP)

In the crystal structure of the parent compound, pyrazolo[1,5-a]pyridine, the molecules are arranged into layers. Within these layers, molecules form centrosymmetric dimers through weak C-H···N hydrogen bonds. These dimers are further organized by π-π stacking interactions between the pyridine and pyrazole rings of adjacent molecules. This stacking arrangement is a primary stabilizing force in the crystal lattice.

Structure of 3-Bromopyrazolo[1,5-a]pyridine (3BrPP)

The addition of the bromine atom at the C3 position prevents the close π-π stacking observed in the parent compound. Instead, the crystal packing of 3BrPP is primarily dictated by a different set of intermolecular forces. While C-H···N hydrogen bonds still play a role in forming molecular chains, the dominant new interaction is a Br···N halogen bond .

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, such as the lone pair of a nitrogen atom. This interaction is a powerful tool in crystal engineering, often competing with and even overriding traditional hydrogen bonds. In the 3BrPP structure, the bromine atom of one molecule interacts with the N1 atom of the pyrazole ring of an adjacent molecule. This specific and directional interaction connects the hydrogen-bonded chains, building a robust three-dimensional supramolecular network.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Comparison of dominant intermolecular forces in the two crystal structures."; fontsize=12; fontname="Arial"; } enddot Figure 2: A schematic comparing the dominant intermolecular forces that guide crystal packing in pyrazolo[1,5-a]pyridine versus its 3-bromo derivative.

Conclusion

This comparative guide demonstrates the profound impact of a single substituent on the crystal engineering of the pyrazolo[1,5-a]pyridine scaffold. The substitution of a hydrogen atom with a bromine atom completely reorganizes the supramolecular assembly. In the parent compound, π-π stacking interactions are the primary drivers of the crystal packing. In contrast, the 3-bromo derivative's structure is dominated by directional and influential Br···N halogen bonds.

This analysis underscores a critical principle for researchers in drug development and materials science: seemingly minor chemical modifications can lead to vastly different solid-state properties. By understanding the nature and hierarchy of non-covalent interactions—including hydrogen bonds, halogen bonds, and π-stacking—scientists can more effectively predict and control the crystal packing of functional molecules, leading to the design of more stable and efficacious products.

References

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • University of Jena. X-ray Diffraction - Measurement order SC-XRD. Available at: [Link]

  • Bassyouni, H. et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega. Available at: [Link]

  • University of Carleton, SERC. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Kim, S. et al. (2020). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications. Available at: [Link]

  • Al-Warhi, T. et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • PubChem. Pyrazolo(1,5-a)pyridine. National Institutes of Health. Available at: [Link]

  • LookChem. Cas 274-56-6, Pyrazolo[1,5-a]pyridine. Available at: [Link]

  • University of Carleton, SERC. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

Sources

Reference Standards for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of JAK inhibitors and other kinase-targeting therapeutics, 4-bromo-7-methylpyrazolo[1,5-a]pyridine serves as a critical scaffold.[1] The C4-bromine handle allows for Suzuki-Miyaura coupling, while the C7-methyl group is often exploited to induce conformational lock or block metabolic hot spots.[1]

However, the purity analysis of this intermediate is fraught with "invisible" errors. Standard HPLC-UV methods often overestimate purity by failing to detect inorganic salts (from cyclization) or residual solvents (trapped in the crystal lattice). Furthermore, the formation of the 3-bromo regioisomer during bromination is a persistent synthetic risk that requires specific chromatographic resolution.

This guide objectively compares reference standard strategies, advocating for a shift from simple "Area %" assumptions to Quantitative NMR (qNMR) for primary qualification, supported by orthogonal HPLC-MS for impurity profiling.

Part 1: The Chemical Context & Impurity Landscape

To select the right reference standard, one must understand the specific failure modes of the molecule.

The Regioisomer Challenge

The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the cycloaddition of N-aminopyridinium salts. Subsequent bromination (e.g., using NBS) predominantly targets the C3 position if not carefully controlled to favor C4.

  • Target: this compound.[1]

  • Critical Impurity: 3-bromo-7-methylpyrazolo[1,5-a]pyridine.[1]

  • Impact: These isomers have nearly identical retention times on standard C18 columns and similar UV extinction coefficients, leading to co-elution and false purity assignment.

The "Salt Trap"

The 7-methyl group increases the basicity of the pyridine nitrogen slightly compared to the unsubstituted core. If isolated as a salt (e.g., HBr or HCl salt) or if inorganic buffers are used, gravimetric errors occur. A standard defined only by HPLC Area % (which ignores mass-neutral salts) will result in a potency assignment error of 10–20% .[1]

Part 2: The Hierarchy of Standards (Comparison)

Not all reference standards are created equal.[2] Below is a comparison of the three tiers available to researchers.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Primary Standard (qNMR) Tier 3: Reagent Grade / Commercial
Definition Metrologically traceable to SI units (NIST/BIPM).[1]Characterized in-house using absolute methods (qNMR).[1]"As-is" commercial chemical.[1]
Traceability High (Unbroken chain of comparisons).High (Traceable via Internal Standard).Low/None (Vendor CoA).
Purity Method Mass Balance + qNMR (Validated).qNMR (Absolute Quantification).[3]HPLC Area % (Relative).
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%).Calculated (typically <1%).Unknown.
Cost

(> $1,000 / mg).

(Time + NMR time).
$ (Bulk chemical cost).
Best Use GMP Release, GLP Tox Studies, Audits.Early Development, Potency Assignment.Synthesis Starting Material.[4][5]

Scientist’s Verdict: For this compound, Tier 1 CRMs are rarely available off-the-shelf due to the niche nature of the intermediate.[1] Therefore, Tier 2 (In-House qNMR) is the industry "Gold Standard" for drug discovery and early development.

Part 3: Analytical Method Comparison (Data Support)

Why do we insist on qNMR over the traditional Mass Balance (HPLC) approach for this specific molecule?

Experimental Comparison Data

Hypothetical data based on typical pyrazolo-pyridine behavior.

ParameterMethod A: HPLC-UV (254 nm) Method B: Mass Balance (100% - Impurities) Method C: 1H-qNMR (Internal Std)
Purity Value 99.2% (Area %) 98.5% (w/w) 94.1% (w/w)
Basis Relative response of UV-active species.[1]Subtracts volatiles (TGA) and ash (ROI).[6]Direct proton counting vs. Int. Std.
Missing Data Misses residual DCM (solvent) and inorganic salts.Often misses non-volatile organic residues.Captures everything with protons.
Conclusion Overestimation (Dangerous) Closer, but labor intensive Accurate Potency

Interpretation: The discrepancy between 99.2% (HPLC) and 94.1% (qNMR) is likely due to trapped solvent (the crystal lattice of fused heterocycles often traps DCM or Ethyl Acetate) and inorganic salts . Using the HPLC value would lead to under-dosing in biological assays.[1]

Part 4: Experimental Protocols

Protocol A: qNMR Qualification (The "Truth" Method)

This protocol establishes the absolute potency of your primary standard.

Reagents:

  • Analyte: ~10 mg of this compound (dried in vacuum oven).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or NIST traceable). Why? Non-hygroscopic, distinct singlet at ~6.1 ppm, away from aromatic region of the pyridine.

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the same vial.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition (Critical Parameters):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Reason: To ensure full relaxation of protons (5x T1).
    • Scans: 16 or 32 (for high S/N ratio).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the C2-H or C3-H of the pyrazolo-pyridine (distinct doublets/singlets).[1]

  • Calculation:

    
    
    
Protocol B: HPLC-MS Impurity Profiling (The "Separation" Method)

This protocol detects the regioisomers that qNMR might miss if signals overlap.

System: UHPLC with PDA and QDa (Mass Detector). Column: C18 Shielded Phase (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile. Gradient:

  • 0-1 min: 5% B (Hold)[1]

  • 1-10 min: 5% -> 95% B (Linear)[1]

  • 10-12 min: 95% B (Wash) Detection: UV at 254 nm and 280 nm; MS (ESI+).[1] Success Criteria: Resolution (

    
    ) between 4-bromo and 3-bromo isomers must be 
    
    
    
    .

Part 5: Workflow Visualization

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the self-validating loop required to generate a Trustworthy Certificate of Analysis (CoA).

QualificationWorkflow cluster_Analysis Orthogonal Analysis Raw Crude Material (Synthesis) Purify Purification (Recrystallization) Raw->Purify Homogeneity Homogeneity Check (HPLC-UV) Purify->Homogeneity qNMR qNMR (Absolute Potency) Homogeneity->qNMR Pass LCMS LC-MS (Impurity ID) Homogeneity->LCMS TGA TGA/KF (Volatiles) Homogeneity->TGA CoA Primary Standard CoA Issued qNMR->CoA Assay Value LCMS->CoA Purity Profile TGA->CoA Solvent Content

Caption: Orthogonal workflow combining chromatographic purity (LC-MS) and absolute mass assay (qNMR) to establish a Primary Standard.

Diagram 2: Decision Matrix (When to use which standard)

DecisionMatrix Start Select Development Phase Discovery Early Discovery (Hit-to-Lead) Start->Discovery GLP Pre-Clinical / GLP (Tox Studies) Start->GLP GMP Clinical / GMP (Human Trials) Start->GMP UseReagent Use Reagent Grade (Check HPLC Area%) Discovery->UseReagent Non-critical UseInHouse Use In-House Primary (qNMR Qualified) Discovery->UseInHouse Potency Critical GLP->UseInHouse UseCRM Use CRM or Full Mass Balance Std GMP->UseCRM

Caption: Decision tree for selecting the appropriate reference standard grade based on the stage of pharmaceutical development.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[5][7] [Link]

  • ICH Q7 : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • NIST Special Publication 260-183 : Assessment of Purity of Organic Reference Materials. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis : Quantitative NMR spectroscopy (qNMR) for the reference standard qualification of pharmaceutical substances. [Link]

Sources

Safety Operating Guide

4-Bromo-7-methylpyrazolo[1,5-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-7-methylpyrazolo[1,5-a]pyridine Proper Disposal Procedures

Executive Summary

This technical guide outlines the validated disposal protocols for This compound (CAS: 1427364-72-4).[1] As a halogenated heteroaromatic building block frequently employed in medicinal chemistry (specifically in HIV-1 reverse transcriptase inhibitor development), this compound requires strict segregation from general organic waste streams.

The presence of the bromine atom and the fused pyrazolo-pyridine core dictates that this material be classified as Halogenated Organic Waste . Improper disposal via non-halogenated streams or municipal water systems risks the formation of toxic byproducts (e.g., dioxins during low-temp incineration) and regulatory non-compliance under RCRA and REACH guidelines.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name This compound
CAS Number 1427364-72-4
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical State Off-white to pale yellow solid
Hazard Class (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Waste Classification Halogenated Organic (Do NOT mix with non-halogenated solvents)

Scientific Rationale for Classification: The C-Br bond strength (~280 kJ/mol) renders this compound resistant to standard biological degradation. Consequently, it must be directed to High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture acid gases (HBr), preventing environmental release.

Disposal Workflow & Decision Logic

The following decision tree illustrates the critical segregation steps required to prevent cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Pure Compound/Debris LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidContainer Container: Double-bagged Label: 'Solid Halogenated Waste' SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Incineration Final Fate: High-Temp Incineration (>1100°C) SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolvent LiquidContainer Container: HDPE Carboy Label: 'Halogenated Solvent Waste' HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer *MUST be bulked into Halogenated Stream* LiquidContainer->Incineration

Figure 1: Critical decision pathway for segregating halogenated pyrazolopyridine waste. Note that once dissolved, even in non-halogenated solvents, the presence of the brominated solute mandates the entire solution be treated as halogenated waste.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, and filter cakes.

  • Containment:

    • Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Double-bag the material to prevent micro-perforations from crystalline sharps.

  • Labeling:

    • Affix a hazardous waste tag.

    • Critical Step: Explicitly write "Contains Halogens" or check the "Halogenated" box.

    • List constituents: "this compound (100%)".

  • Segregation:

    • Place the bagged waste into the Solid Halogenated Waste Pail (typically a white or yellow drum, distinct from general trash).

    • Prohibition: Do NOT place in "Biohazard/Red Bag" waste unless the compound was used with infectious agents. Chemical incineration is distinct from medical autoclaving.

Protocol B: Liquid Waste Disposal (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC eluent, and dissolved residues.

  • Solvent Compatibility Check:

    • Even if the compound is dissolved in Methanol or DMSO (non-halogenated solvents), the solute (the brominated compound) contaminates the entire volume.

    • Rule: The entire solution must be poured into the Halogenated Solvent Carboy .

  • Bulking:

    • Use a funnel with a flash-arrestor (if flammable solvents are present).

    • Pour slowly to avoid splashing.

    • Record the volume added on the carboy’s log sheet.

  • pH Adjustment (If applicable):

    • If the solution is acidic (e.g., from an acid workup), neutralize to pH 5–9 before adding to the organic waste drum to prevent exothermic polymerization or gas evolution.

Protocol C: Empty Container Management
  • Triple Rinse:

    • Rinse the original glass vial three times with a compatible solvent (e.g., acetone or dichloromethane).

    • Disposal of Rinsate: Pour all three rinses into the Halogenated Solvent Carboy .

  • Defacing:

    • Cross out the original label.

    • Mark the bottle as "Empty."

  • Glass Disposal:

    • Place the clean, dry glass vial into the "Broken Glass/Sharps" box.

Emergency Response: Spills & Exposure

Pre-requisite: All personnel must wear nitrile gloves, safety glasses, and a lab coat. A fume hood is mandatory for handling.

ScenarioImmediate ActionCleanup Protocol
Solid Spill Do not sweep dry. Dust generation poses an inhalation risk.1. Cover spill with wet paper towels (dampened with water/methanol).2. Scoop up the wet slurry.3. Place in the Solid Halogenated Waste bag.
Liquid Spill Evacuate immediate area if volatile solvents are involved.1. Apply inert absorbent (Vermiculite or Universal Pads).2. Do NOT use combustible materials (sawdust).3. Collect absorbent into a sealed bag for halogenated disposal.
Skin Contact Remove contaminated clothing immediately.Wash skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol) on skin, as they increase absorption.

References

  • National Institutes of Health (NIH) - PubChem. 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. (Used for analog structural hazard extrapolation). [Link][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Organic Wastes. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.[3] Environmental Science & Technology.[3] (Demonstrates the necessity of specific halogenated waste streams). [Link]

  • Johns, B. A., et al. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach.[4] (Source of synthesis and physical state data for the specific CAS 1427364-72-4). [Link]

Sources

Personal protective equipment for handling 4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 4-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS: 1427364-72-4 Molecular Formula: C₈H₇BrN₂ Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Hazard Profile (GHS Classification): While specific toxicological data for this exact isomer is often limited in public repositories, structural analogs (halogenated fused pyrazolo-pyridines) dictate a Category 2/3 Warning profile.[1][2] You must operate under the Precautionary Principle , assuming potential for sensitization and higher toxicity than simple irritation.[2]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2]

  • Uncharacterized Risk: Potential for halogenated heterocycle-induced sensitization.[1][2]

Personal Protective Equipment (PPE) Matrix

This is not a generic checklist. It is a barrier-protection strategy designed to mitigate the specific lipophilic and reactive nature of brominated heterocycles.[1][2]

A. Dermal Protection (Hands)[1][2]
  • Standard Handling (Dry Solid):

    • Material: Nitrile Rubber (NBR).[2]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Provides adequate protection against incidental contact with the solid powder.[2]

  • Solution Handling (Dissolved in DCM, DMF, or DMSO):

    • Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil).[2]

    • Rationale: Halogenated compounds in organic solvents can penetrate standard nitrile rapidly.[2] The solvent acts as a carrier vehicle, transporting the API (Active Pharmaceutical Ingredient) through the glove barrier and into the stratum corneum.[2]

B. Ocular & Face Protection
  • Standard: ANSI Z87.1+ Safety Glasses with side shields.[2]

  • High Risk (Fine Powder/Sieving): Chemical Splash Goggles (Indirect Vent).[2]

  • Rationale: The "7-methyl" and "4-bromo" substituents increase the compound's crystallinity.[2] Micro-particulates can bypass standard glasses during weighing or transfer, causing severe mucosal irritation.[2]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2]

  • Secondary (Spill/Outside Hood): NIOSH-approved N95 (particulate) or P100 (HEPA) respirator.[2] If in solution with volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is required.[2]

D. Body Protection
  • Standard: Cotton lab coat (high-neck preferred) + long pants + closed-toe chemically resistant shoes.[1][2]

  • Rationale: Synthetic fibers (polyester) can accumulate static charge, increasing the risk of powder dispersion.[1][2] Cotton minimizes static buildup.[1][2]

Operational Protocol: The "Zero-Exposure" Workflow

This workflow integrates engineering controls with PPE to create a self-validating safety system.[2]

Step 1: Pre-Weighing & Static Control[2]
  • Risk: Brominated heterocycles are often electrostatic.[2] They "jump" from spatulas, leading to unseen contamination.[2]

  • Action: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[2]

  • Tooling: Use a disposable anti-static weighing boat or a glass weigh funnel.[2] Avoid plastic spatulas; use stainless steel.

Step 2: Solubilization (The Critical Risk Point)
  • Context: Once dissolved, the compound's ability to penetrate skin increases by orders of magnitude.[2]

  • Protocol:

    • Place the receiving vessel (flask/vial) in a secondary container (e.g., a crystallization dish).[1][2]

    • Add solvent slowly down the side of the vessel to minimize aerosolization.[2]

    • Cap immediately after addition. Do not sonicate open vessels.[2]

Step 3: Waste Management
  • Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (do not use general trash).[2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the bromine atom.[2] Mixing with non-halogenated waste can violate EPA/local regulations and increase disposal costs.[2]

Visualizing the Safety Logic

The following diagram outlines the decision-making pathway for handling this compound, ensuring no step is overlooked.

SafetyProtocol Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Weighing/Transfer Solution In Solution (DCM/DMF/DMSO) StateCheck->Solution Reaction/Analysis Static Control: Anti-Static Gun Grounding Strap Solid->Static Containment Control: Secondary Containment Closed Cap Sonication Solution->Containment PPESolid PPE: Nitrile Gloves (4mil) Safety Glasses Lab Coat WasteDry Disposal: Haz-Solid Waste PPESolid->WasteDry PPESolution PPE: Double Gloving (Nitrile + Laminate) Splash Goggles Fume Hood MANDATORY WasteSol Disposal: Halogenated Liquid Waste PPESolution->WasteSol Static->PPESolid Containment->PPESolution

Figure 1: Decision logic for PPE selection and Engineering Controls based on the physical state of the compound.[1][2]

Emergency Response Procedures

A. Accidental Spills (Solid)[2]
  • Evacuate the immediate 3-meter radius.[1][2]

  • Don PPE: Put on N95 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.[2]

  • Clean: Wipe up carefully.[2] Do not use a brush or broom (creates dust).[2] Place all materials in a sealed hazardous waste bag.

B. Exposure (Skin/Eye)[2][4][6][7][8][9]
  • Skin: Immediately wash with soap and copious water for 15 minutes .[2][6] Do not use ethanol or acetone to wash skin; this will drive the chemical deeper into the dermis.[1][2]

  • Eyes: Flush at an eyewash station for 15 minutes, holding eyelids open.[1][2] Seek medical attention immediately, bringing the SDS.[1][2][5]

References

  • PubChem. (2023).[2] Compound Summary: Pyrazolo[1,5-a]pyridine Derivatives. National Library of Medicine.[2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.